Product packaging for 2,4,5-Trifluorophenylacetic acid(Cat. No.:CAS No. 209995-38-0)

2,4,5-Trifluorophenylacetic acid

Numéro de catalogue: B042848
Numéro CAS: 209995-38-0
Poids moléculaire: 190.12 g/mol
Clé InChI: YSQLGGQUQDTBSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4,5-Trifluorophenylacetic acid is a strategically fluorinated aromatic building block of significant value in medicinal chemistry and materials science. Its core utility derives from the synergistic effects of the fluorine atoms, which introduce enhanced metabolic stability, influence lipophilicity, and modulate the electronic properties of the phenyl ring. This compound serves as a key precursor in the synthesis of sophisticated active pharmaceutical ingredients (APIs), particularly for constructing privileged scaffolds found in kinase inhibitors, CNS-active agents, and anti-inflammatory drugs. The distinct 2,4,5-trifluoro substitution pattern is highly sought-after for creating analogs with improved binding affinity and pharmacokinetic profiles. Beyond pharmaceuticals, it finds application in the development of advanced agrochemicals, such as herbicides and pesticides, where the fluorine atoms contribute to increased bioavailability and environmental persistence. Furthermore, its carboxylic acid functional group provides a versatile handle for diverse derivatization, including amide coupling, esterification, and reduction, making it an indispensable intermediate for constructing complex molecular architectures in discovery libraries and lead optimization campaigns. This product is offered with comprehensive analytical data (NMR, HPLC, MS) to ensure batch-to-batch consistency and support rigorous research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3O2 B042848 2,4,5-Trifluorophenylacetic acid CAS No. 209995-38-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2,4,5-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQLGGQUQDTBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380723
Record name 2,4,5-Trifluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209995-38-0
Record name (2,4,5-Trifluorophenyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209995-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluorophenylacetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,5-Trifluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4,5-Trifluorophenylacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,5-Trifluorophenylacetic Acid

Overview

This compound is a fluorinated aromatic compound that serves as a critical building block in various fields, most notably in medicinal chemistry and materials science.[1][2] Its trifluorinated phenyl ring imparts unique chemical and biological properties, including enhanced lipophilicity, metabolic stability, and the ability to penetrate cell membranes, making it a valuable intermediate for the synthesis of pharmacologically active compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid or powder.[1][3][4] The presence of three fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₅F₃O₂[2][3]
Molecular Weight 190.12 g/mol [2]
CAS Number 209995-38-0[3][5]
Appearance White to light brown/off-white solid, powder, or crystal[1][2][3][5]
Melting Point 121 - 125 °C[2][3][4]
Boiling Point Data not widely available[1][3][4]
Solubility Poorly soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, acetone)[1]
Density ~1.46 - 1.5 g/cm³[1][6]
pKa Not specified
Flash Point Not specified[3][4][6]

Synthesis and Manufacturing

Several synthetic routes for this compound have been developed, often starting from 1,2,4-trifluorobenzene. These methods are designed to be efficient and suitable for industrial-scale production.[7]

Synthesis from 1,2,4-Trifluorobenzene via Friedel-Crafts Acetylation

A common method involves a three-step process starting with 1,2,4-trifluorobenzene.[7]

Experimental Protocol:

  • Step 1: Friedel-Crafts Acetylation: 1,2,4-Trifluorobenzene is reacted with an acetylating reagent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to produce 2,4,5-trifluoroacetophenone.[7]

  • Step 2: Willgerodt-Kindler Reaction: The resulting 2,4,5-trifluoroacetophenone is then heated with sulfur and a primary or secondary amine (like morpholine (B109124) or dimethylamine) to form a thioamide intermediate (thio-2,4,5-trifluorophenylacetic acid amide).[7]

  • Step 3: Hydrolysis: The thioamide is subsequently hydrolyzed using a strong acid or base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to yield the final product, this compound.[7]

G A 1,2,4-Trifluorobenzene B Friedel-Crafts Acetylation (Acetyl Chloride, AlCl3) A->B Step 1 C 2,4,5-Trifluoroacetophenone B->C D Willgerodt-Kindler Reaction (Sulfur, Amine) C->D Step 2 E Thio-2,4,5-trifluorophenylacetamide D->E F Hydrolysis (NaOH or KOH) E->F Step 3 G This compound F->G

Figure 1: Synthesis of this compound.
Alternative Synthesis Routes

Other patented methods include:

  • Grignard Reaction: Reacting 2,4,5-trifluorobenzyl halide with magnesium to form a Grignard reagent, which is then carboxylated with carbon dioxide.[8]

  • From 2,4,5-Trifluoronitrobenzene: A multi-step process involving condensation with diethyl malonate, followed by hydrolysis, decarboxylation, nitro group reduction, and diazotization/fluorination steps.[9]

  • Cyanation Route: A process involving chloromethylation of 1,2,4-trifluorobenzene, followed by cyanation and subsequent hydrolysis. This method uses highly toxic sodium cyanide.[7]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable intermediate in several high-value applications.

Intermediate for Sitagliptin (Januvia®)

The most prominent application is its use as a key starting material in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[5][10] The synthesis involves a multi-step process where the trifluorophenylacetic acid core is elaborated into the final active pharmaceutical ingredient (API).[5]

G cluster_0 Pharmaceutical Synthesis cluster_1 Pharmacological Action A This compound B Multi-step Chemical Synthesis A->B Key Intermediate C Sitagliptin (API) B->C D DPP-4 Enzyme Inhibition C->D E Treatment of Type 2 Diabetes D->E

Figure 2: Role in the Synthesis and Action of Sitagliptin.
Other Pharmaceutical Applications

  • EGFR/ErbB-2 Kinase Inhibitors: It is used in the synthesis of inhibitors for the epidermal growth factor receptor (EGFR) and ErbB-2 kinase, which are targets in cancer therapy.[5]

  • Novel DPP-4 Inhibitors: Researchers have utilized it to synthesize new imidazopyrazinone derivatives as potential DPP-4 inhibitors.[5]

  • Anti-inflammatory Agents: The compound and its derivatives are explored in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2]

Materials Science
  • Perovskite Solar Cells: this compound has been employed as a bifunctional additive to enhance the efficiency and stability of perovskite solar cells. The carboxylic acid group passivates defects, while the hydrophobic trifluorobenzene moiety improves moisture resistance.[10]

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

Table 2: Hazard and Safety Information

CategoryInformationSource(s)
Hazard Statements (H-Codes) H302: Harmful if swallowed.H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation.[3]
Precautionary Statements (P-Codes) P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][11]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (inspected prior to use), N95 or P2 respirator, and protective clothing.[3]
Handling Use in a well-ventilated area. Avoid inhalation, ingestion, and contact with skin and eyes. Avoid dust formation.[3][11]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11]
First Aid Measures
  • Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[3][11]

  • Skin Contact: Wash off immediately with plenty of water. If skin irritation occurs, get medical advice.[3][11]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3][4]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard analytical techniques. While specific spectra are proprietary to suppliers, analytical data including NMR, HPLC, and LC-MS are available upon request from commercial vendors to confirm purity and structure.[12]

  • SMILES String: OC(=O)Cc1cc(F)c(F)cc1F[13]

  • InChI Key: YSQLGGQUQDTBSL-UHFFFAOYSA-N

Conclusion

This compound is a pivotal chemical intermediate with significant applications in drug discovery and materials science. Its synthesis is well-established, and its unique physicochemical properties, conferred by the trifluoro-substituted phenyl ring, make it an indispensable component in the development of modern therapeutics like Sitagliptin and advanced materials. Adherence to strict safety and handling protocols is mandatory when working with this compound.

References

A Comprehensive Technical Guide to 2,4,5-Trifluorophenylacetic Acid (CAS 209995-38-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorophenylacetic acid, with the CAS number 209995-38-0, is a fluorinated aromatic carboxylic acid that has garnered significant attention in various scientific fields. Its unique electronic properties, conferred by the three fluorine atoms on the phenyl ring, make it a valuable building block in medicinal chemistry, materials science, and organic synthesis. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and key applications, with a focus on its role in the development of the antidiabetic drug Sitagliptin (B1680988) and in the advancement of perovskite solar cell technology.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] The presence of the trifluoromethyl group influences its lipophilicity and stability, making it a desirable feature in drug design.[1] It is poorly soluble in water but shows good solubility in polar organic solvents such as methanol, ethanol, and acetone.[1]

PropertyValueReferences
CAS Number 209995-38-0[3]
Molecular Formula C₈H₅F₃O₂[4][5]
Molecular Weight 190.12 g/mol [4][5]
Appearance White to off-white crystalline solid[1][2]
Melting Point 121-125 °C[2][4][5]
Boiling Point 255.0 ± 35.0 °C (Predicted)[4][5]
Density 1.5 ± 0.1 g/cm³ (Predicted)[4]
Flash Point 108.0 ± 25.9 °C[4]
Solubility Poorly soluble in water; Soluble in polar organic solvents[1]

Synthesis of this compound

Several synthetic routes for this compound have been developed, often starting from readily available fluorinated benzene (B151609) derivatives. One common approach involves the use of 1,2,4-trifluorobenzene (B1293510) as a starting material.

Experimental Protocol: Synthesis from 1,2,4-Trifluorobenzene

This protocol is a generalized representation based on common organic synthesis techniques and information from various synthesis patents.[6]

Materials:

  • 1,2,4-Trifluorobenzene

  • An acetylating agent (e.g., Acetyl chloride)

  • A Lewis acid catalyst (e.g., Aluminum chloride)

  • Sulfur

  • A primary or secondary amine (e.g., Morpholine)

  • Sodium hydroxide (B78521) or Potassium hydroxide

  • Appropriate organic solvents (e.g., Dichloromethane, N,N-Dimethylformamide)

  • Hydrochloric acid

Procedure:

  • Friedel-Crafts Acetylation:

    • In a reaction vessel, dissolve 1,2,4-trifluorobenzene in a suitable solvent like dichloromethane.

    • Add a Lewis acid, such as aluminum chloride, to the mixture.

    • Slowly add an acetylating agent, for instance, acetyl chloride, while maintaining the temperature.

    • The reaction yields 2,4,5-trifluoroacetophenone.[6]

  • Willgerodt-Kindler Reaction:

    • Combine the 2,4,5-trifluoroacetophenone with sulfur and a high-boiling amine like morpholine (B109124) in a solvent such as N,N-dimethylformamide.

    • Heat the mixture to reflux.

    • This step produces a thioamide intermediate.[6]

  • Hydrolysis:

    • Hydrolyze the thioamide intermediate by heating it with a strong base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous solution.

    • After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the crude this compound.[6]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system to obtain high-purity this compound.

G 1,2,4-Trifluorobenzene 1,2,4-Trifluorobenzene 2,4,5-Trifluoroacetophenone 2,4,5-Trifluoroacetophenone 1,2,4-Trifluorobenzene->2,4,5-Trifluoroacetophenone Friedel-Crafts Acetylation (Acetyl Chloride, AlCl3) Thioamide Intermediate Thioamide Intermediate 2,4,5-Trifluoroacetophenone->Thioamide Intermediate Willgerodt-Kindler Reaction (Sulfur, Morpholine) This compound This compound Thioamide Intermediate->this compound Hydrolysis (NaOH, H2O, then HCl)

Synthesis of this compound.

Applications in Drug Development: Synthesis of Sitagliptin

A primary and commercially significant application of this compound is its use as a key starting material in the synthesis of Sitagliptin.[7] Sitagliptin is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, and is used for the treatment of type 2 diabetes.[7]

Experimental Protocol: Synthesis of a Sitagliptin Intermediate

The following is a representative protocol for the initial steps in a Sitagliptin synthesis starting from this compound, based on published synthetic routes.[1]

Materials:

  • This compound

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • N,N'-Carbonyldiimidazole (CDI)

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][7]triazolo[4,3-a]pyrazine hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in dry THF.

    • Add N,N'-Carbonyldiimidazole (CDI) to the solution to activate the carboxylic acid.[1]

  • Formation of the Meldrum's Adduct:

    • To the activated acid, add Meldrum's acid and heat the reaction mixture.

    • This reaction forms a Meldrum's adduct intermediate.[1]

  • Coupling with the Triazolopiperazine Moiety:

    • In a separate vessel, prepare a solution of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][7]triazolo[4,3-a]pyrazine hydrochloride and a non-nucleophilic base such as DIPEA in a suitable solvent.

    • Add the previously formed Meldrum's adduct to this solution.

    • The coupling reaction yields a β-ketoamide, a key intermediate in the synthesis of Sitagliptin.[1]

This β-ketoamide then undergoes further transformations, including asymmetric reduction and subsequent reactions, to yield Sitagliptin.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Key Intermediate This compound This compound Activated Acid Activated Acid This compound->Activated Acid CDI Meldrum's Acid Meldrum's Acid Meldrum's Adduct Meldrum's Adduct Activated Acid->Meldrum's Adduct + Meldrum's Acid β-Ketoamide β-Ketoamide Meldrum's Adduct->β-Ketoamide + Triazolopiperazine + DIPEA

Initial steps in Sitagliptin synthesis.

Applications in Materials Science: Perovskite Solar Cells

This compound has emerged as a bifunctional additive for enhancing the performance and stability of perovskite solar cells.[3] Its carboxylic acid group can passivate defects in the perovskite crystal structure, while the hydrophobic trifluorophenyl moiety helps to improve the material's resistance to moisture.[3]

Experimental Protocol: Incorporation into Perovskite Solar Cells

This protocol outlines the general procedure for incorporating this compound as an additive in the fabrication of perovskite solar cells, based on published research.[2]

Materials:

  • Perovskite precursors (e.g., FAI, PbI₂)

  • This compound

  • A suitable solvent system for the perovskite precursor solution (e.g., DMF, DMSO)

  • Substrates for solar cell fabrication (e.g., FTO-coated glass)

  • Other materials for the solar cell layers (e.g., TiO₂, Spiro-OMeTAD, Au)

Procedure:

  • Preparation of the Perovskite Precursor Solution with Additive:

    • Prepare the perovskite precursor solution by dissolving the precursor salts (e.g., FAI and PbI₂) in the chosen solvent system.

    • Add a specific concentration of this compound to the precursor solution and stir until fully dissolved.

  • Perovskite Film Deposition:

    • Deposit the perovskite precursor solution containing the additive onto the substrate (e.g., FTO/TiO₂) using a technique such as spin coating.

    • The spin coating parameters (speed, time) should be optimized for uniform film formation.

  • Annealing:

    • Anneal the deposited film at a specific temperature and for a set duration to promote crystallization of the perovskite phase.

  • Device Completion:

    • Complete the solar cell device by depositing the subsequent layers, such as the hole transport layer (e.g., Spiro-OMeTAD) and the metal contact (e.g., Au).

The incorporation of this compound has been shown to passivate deep-energy-level defects of the perovskites, leading to an enhancement of power conversion efficiency.[3]

G cluster_0 Solution Preparation cluster_1 Film Formation cluster_2 Functional Roles Perovskite Precursors Perovskite Precursors Perovskite Film Deposition Perovskite Film Deposition Perovskite Precursors->Perovskite Film Deposition This compound This compound This compound->Perovskite Film Deposition Annealing Annealing Perovskite Film Deposition->Annealing Defect Passivation Defect Passivation Annealing->Defect Passivation Improved Stability Improved Stability Defect Passivation->Improved Stability Enhanced Efficiency Enhanced Efficiency Defect Passivation->Enhanced Efficiency

Role in perovskite solar cell fabrication.

Conclusion

This compound is a versatile and valuable compound with significant applications in both the pharmaceutical and materials science sectors. Its utility as a key building block for the synthesis of the important antidiabetic drug Sitagliptin underscores its relevance in medicinal chemistry. Furthermore, its emerging role as a performance-enhancing additive in perovskite solar cells highlights its potential to contribute to the development of next-generation renewable energy technologies. The detailed protocols and structured data presented in this guide are intended to support researchers and professionals in leveraging the unique properties of this compound in their respective fields.

References

2,4,5-Trifluorophenylacetic acid structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,5-Trifluorophenylacetic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably the anti-diabetic medication Sitagliptin.[1][2][3][4] Its unique trifluorinated phenyl moiety imparts specific chemical properties that are leveraged in drug design and other chemical applications, such as in the development of high-efficiency perovskite solar cells.[1] This document provides a comprehensive overview of its chemical structure, physical properties, and detailed synthesis methodologies.

Chemical Structure and Properties

This compound consists of a phenylacetic acid backbone with three fluorine atoms substituted at the 2, 4, and 5 positions of the benzene (B151609) ring.[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 209995-38-0[1][5]
Molecular Formula C₈H₅F₃O₂[1][2][5]
Molecular Weight 190.12 g/mol [1][2]
Appearance White to off-white crystalline solid or powder[5][6][7]
Melting Point 121 - 125 °C[5][7]
Boiling Point 255.0 °C (at 760 mmHg)[2]
Flash Point 108.0 °C[2]
IUPAC Name (2,4,5-Trifluorophenyl)acetic acid[1][5]
Synonyms 2,4,5-Trifluorobenzeneacetic acid, 2-(2,4,5-Trifluorophenyl)acetic acid, TFPB[1][5]
Purity >97%
Solubility Soluble in polar organic solvents (methanol, ethanol, acetone). Poorly soluble in water.[6]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been developed. This section outlines the most prominent methods, including detailed experimental protocols.

Method 1: From 1,2,4-Trifluorobenzene (B1293510) via Friedel-Crafts Acetylation

This pathway involves the acetylation of 1,2,4-trifluorobenzene, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis to yield the final product.[8]

synthesis1 start 1,2,4-Trifluorobenzene step1 2,4,5-Trifluoroacetophenone start->step1 Friedel-Crafts Acetylation (Acetyl chloride, AlCl₃) step2 Thio-2,4,5-trifluoro- phenylacetic acid amide step1->step2 Willgerodt-Kindler Reaction (Sulfur, Amine) end_product 2,4,5-Trifluorophenylacetic acid step2->end_product Hydrolysis (NaOH or KOH)

Caption: Synthesis from 1,2,4-Trifluorobenzene.

Experimental Protocol:

  • Step 1: Preparation of 2,4,5-Trifluoroacetophenone. [8]

    • In the presence of a Lewis acid (e.g., aluminum trichloride), 1,2,4-trifluorobenzene is reacted with an acetylating agent (e.g., acetyl chloride).

    • The reaction proceeds via a Friedel-Crafts acetylation mechanism to yield 2,4,5-trifluoroacetophenone.

  • Step 2: Preparation of Thio-2,4,5-trifluorophenylacetic acid amide. [8]

    • 2,4,5-trifluoroacetophenone is heated in an organic solvent (e.g., N,N-dimethylformamide) with sulfur and a primary or secondary amine (e.g., dimethylamine (B145610) hydrochloride) and sodium acetate.

    • The mixture is typically heated to a temperature between 90°C and 110°C.

  • Step 3: Preparation of this compound. [8]

    • The resulting thio-2,4,5-trifluorophenylacetic acid amide is co-heated in an alkaline (e.g., sodium hydroxide (B78521) or potassium hydroxide) or acidic aqueous solution.

    • The hydrolysis reaction is carried out at temperatures ranging from 50°C to reflux, preferably between 90°C and reflux, to yield the final product.

Quantitative Data:

Synthesis RouteOverall YieldFinal Product PurityReference
From 1,2,4-Trifluorobenzene via Friedel-CraftsNot specified>99.9%[8]
Method 2: From 2,4,5-Trifluoroacetic Acid via Grignard Reaction

This method involves the conversion of 2,4,5-trifluoroacetic acid through several intermediates to form a Grignard reagent, which is then carboxylated.[9]

synthesis2 start 2,4,5-Trifluoroacetic acid step1 2,4,5-Trifluorobenzoyl chloride start->step1 Chlorination step2 2,4,5-Trifluoromethylbenzyl alcohol step1->step2 Reduction step3 2,4,5-Trifluorobenzyl halide step2->step3 Halogenation step4 2,4,5-Trifluorobenzyl magnesium halide step3->step4 Grignard Formation (Mg) end_product 2,4,5-Trifluorophenylacetic acid step4->end_product Carboxylation (CO₂)

Caption: Synthesis from 2,4,5-Trifluoroacetic Acid.

Experimental Protocol:

  • Step 1: Preparation of 2,4,5-Trifluorobenzoyl chloride. [9]

    • 2,4,5-Trifluoroacetic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in a suitable solvent.

  • Step 2: Preparation of 2,4,5-Trifluoromethylbenzyl alcohol. [9]

    • The obtained 2,4,5-trifluorobenzoyl chloride is reduced using a suitable reducing agent (e.g., sodium borohydride) in an organic solvent.

  • Step 3: Preparation of 2,4,5-Trifluorobenzyl halide. [9]

    • The resulting 2,4,5-trifluoromethylbenzyl alcohol is reacted with a halogenation reagent (e.g., thionyl chloride or phosphorus tribromide) in a solvent.

  • Step 4: Preparation of 2,4,5-Trifluorobenzyl magnesium halide. [9]

    • The 2,4,5-trifluorobenzyl halide is reacted with magnesium metal in an anhydrous organic solvent (e.g., diethyl ether or THF) to form the Grignard reagent.

  • Step 5: Preparation of this compound. [9]

    • The Grignard reagent is then reacted with carbon dioxide (either gaseous or solid dry ice), followed by an acidic workup to yield this compound.

Quantitative Data:

Synthesis RouteOverall YieldFinal Product PurityReference
From 2,4,5-Trifluoroacetic Acid via GrignardHighNot specified[9]

Applications in Drug Development and Materials Science

This compound is a key building block in medicinal chemistry and materials science.

  • Pharmaceuticals: It is a critical intermediate for the synthesis of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type-2 diabetes.[1][3][4] Its derivatives are also explored for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) and as EGFR/ErbB-2-kinase inhibitors.[3][6]

  • Materials Science: It is employed as a bifunctional additive to passivate defects in perovskite films, leading to a significant enhancement in the power conversion efficiency and long-term stability of perovskite solar cells.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate. The synthetic methodologies presented, particularly the route starting from 1,2,4-trifluorobenzene, offer efficient and scalable processes suitable for industrial production. The compound's utility in both established pharmaceuticals like Sitagliptin and emerging technologies like perovskite solar cells underscores its importance for researchers and professionals in drug development and chemical synthesis. The detailed protocols and structured data provided in this guide serve as a comprehensive resource for its synthesis and application.

References

2,4,5-Trifluorophenylacetic acid melting point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of this compound (CAS No. 209995-38-0), a key intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of the melting point determination workflow.

Physicochemical Data Summary

This compound is a white to off-white crystalline solid.[4][5] Its key physical properties are summarized below.

PropertyValueSource
Melting Point 121-125 °C[1][5][6][7]
121-124 °C[8]
118-122 °C[4]
123 °C[9]
Water Solubility Poorly soluble / Insoluble[4][10]
Organic Solvent Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, acetone)[4][9]
Slightly soluble in chloroform, DMSO, and methanol[1][7]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the melting point and solubility of a solid compound like this compound.

Melting Point Determination via Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas impurities tend to depress and broaden the melting range.[11]

Apparatus and Materials:

  • Melting point apparatus (digital or oil bath-based)

  • Glass capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • This compound sample

  • Mortar and pestle or spatula

  • Heating oil (e.g., mineral oil or silicone oil) if using an oil bath

Procedure:

  • Sample Preparation: A small amount of the this compound is finely powdered.[12]

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[11]

  • Apparatus Setup:

    • Oil Bath Method: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a beaker containing heating oil.

    • Digital Apparatus: The packed capillary tube is inserted into the designated slot in the melting point apparatus.

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[11] The sample is observed carefully.

  • Data Recording: Two temperatures are recorded to define the melting range:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid.[11]

  • Verification: The procedure should be repeated with a fresh sample and capillary tube to ensure accuracy.[12]

Solubility Determination (General Protocol)

This protocol outlines a general method for determining the solubility of a compound in various solvents at a specific temperature.

Apparatus and Materials:

  • This compound sample

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, chloroform)

  • Analytical balance

  • Vials or test tubes with closures

  • Constant temperature bath or shaker

  • Vortex mixer

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the chosen solvent in a vial.

  • Equilibration: The vial is sealed and placed in a constant temperature bath, typically set to 25 °C. The mixture is agitated (stirred or shaken) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Phase Separation: The vial is allowed to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any suspended solid particles.

  • Quantification: The concentration of this compound in the filtered saturated solution is determined using a pre-validated analytical method.

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Visualized Workflow

The following diagram illustrates the standard experimental workflow for determining the melting point of this compound using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_analysis Analysis & Conclusion start Start powder Powder the solid sample start->powder 1 pack Pack sample into capillary tube (1-2 mm) powder->pack 2 setup Place capillary in apparatus pack->setup heat Heat slowly (1-2 °C/min) setup->heat 3 observe Observe for melting heat->observe 4 record_t1 Record T1 (first liquid drop) observe->record_t1 5a record_t2 Record T2 (fully liquid) observe->record_t2 5b calc_range Determine melting range (T1-T2) record_t1->calc_range record_t2->calc_range end_node End calc_range->end_node 6

Caption: Workflow for Melting Point Determination.

References

Spectroscopic Profile of 2,4,5-Trifluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-Trifluorophenylacetic acid, a key intermediate in the synthesis of various pharmacologically active compounds. While specific, publicly available experimental spectra for this compound are not readily found, this document outlines the expected spectroscopic characteristics based on the known properties of its functional groups and related chemical structures. It also details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two main signals: one for the methylene (B1212753) (-CH₂-) protons and another for the two aromatic protons. The carboxylic acid proton is often a broad singlet and may exchange with deuterium-containing solvents.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Broad Singlet1H-COOH
~7.0-7.5Multiplet2HAr-H
~3.7Singlet2H-CH₂ -COOH

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will show complex splitting patterns due to coupling with fluorine.

Chemical Shift (δ) ppmAssignment
~170-175C =O
~140-160 (multiplets)C -F
~115-130 (multiplets)Ar-C
~100-110 (multiplet)Ar-C H
~35-40-CH₂ -

¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. Three distinct signals are expected for the three fluorine atoms on the aromatic ring, each showing coupling to the other fluorine atoms and to the aromatic protons.

Chemical Shift (δ) ppmMultiplicityAssignment
-115 to -125MultipletF at C-2
-135 to -145MultipletF at C-4
-150 to -160MultipletF at C-5
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretch from the carboxylic acid group, a strong carbonyl (C=O) stretch, and absorptions corresponding to the C-F bonds and the aromatic ring.

Frequency (cm⁻¹)IntensityFunctional Group
2500-3300Broad, StrongO-H stretch (Carboxylic acid)
1700-1730StrongC=O stretch (Carboxylic acid)
1500-1600MediumC=C stretch (Aromatic ring)
1100-1300StrongC-F stretch
Mass Spectrometry (MS)

The mass spectrum, typically acquired using electron ionization (EI), would be expected to show the molecular ion peak and characteristic fragmentation patterns for a phenylacetic acid derivative.

m/z (Mass-to-Charge Ratio)Proposed Fragment
190[M]⁺ (Molecular Ion)
145[M - COOH]⁺
125[M - CH₂COOH]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry

A dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion. For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source. Electron ionization is a common method for generating the mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR IR FT-IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (¹H, ¹³C, ¹⁹F) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Spectroscopic_Synergy cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Molecule This compound NMR NMR (¹H, ¹³C, ¹⁹F) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS NMR_Info Carbon-Hydrogen Framework Fluorine Environments Connectivity NMR->NMR_Info IR_Info Functional Groups (e.g., -COOH, C-F) IR->IR_Info MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info NMR_Info->Molecule IR_Info->Molecule MS_Info->Molecule

Complementary information from different spectroscopic methods.

The Pharmacological Potential of 2,4,5-Trifluorophenylacetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of derivatives of 2,4,5-trifluorophenylacetic acid, a key scaffold in modern drug discovery. Primarily utilized as a synthetic intermediate, recent research has unveiled the potential of its derivatives as potent modulators of critical biological pathways, particularly in the realms of metabolic disorders and oncology. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular interactions.

Core Biological Activities: DPP-4 and EGFR Inhibition

The 2,4,5-trifluorophenyl moiety has been identified as a crucial pharmacophore in the design of inhibitors for two key enzymes: Dipeptidyl Peptidase-4 (DPP-4) and Epidermal Growth Factor Receptor (EGFR).

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of this compound have emerged as potent inhibitors of DPP-4, a key enzyme in glucose homeostasis. The 2,4,5-trifluorophenyl group has been shown to enhance the potency of these inhibitors by effectively occupying the hydrophobic S1 pocket of the enzyme. This interaction is a cornerstone of the structure-activity relationship for this class of compounds. [1] A notable example is a series of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines, which have demonstrated significant DPP-4 inhibitory activity. One of the most promising compounds from this series, compound 21r , exhibits an efficacy comparable to the well-established drug Sitagliptin in vivo. [2]

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (µM)DPP-9 IC50 (µM)
21r 25>100>100
Sitagliptin 26>100>100

Table 1: In vitro inhibitory activity of compound 21r and Sitagliptin against DPP-4, DPP-8, and DPP-9. Data sourced from studies on 4-(2,4,5-trifluorophenyl)butane-1,3-diamine derivatives. [2]

DPP-4 Inhibition Assay: The inhibitory activity of the compounds against DPP-4, DPP-8, and DPP-9 was determined using a fluorometric assay. The assay buffer consisted of 25 mM HEPES (pH 7.5), 140 mM NaCl, and 1% BSA. The substrate used was Gly-Pro-AMC for DPP-4 and Ala-Pro-AMC for DPP-8 and DPP-9. The compounds were pre-incubated with the enzyme for 15 minutes at room temperature before the addition of the substrate. The fluorescence was measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The IC50 values were calculated from the dose-response curves. [2] Oral Glucose Tolerance Test (OGTT) in Mice: Male ICR mice were fasted for 12 hours prior to the experiment. The test compounds or vehicle were administered orally 30 minutes before an oral glucose challenge (2 g/kg). Blood glucose levels were measured from tail vein blood samples at 0, 30, 60, and 120 minutes after the glucose administration. [2]

DPP4_Inhibition cluster_0 Intestinal L-cell cluster_1 Pancreatic β-cell Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates secretion Insulin Secretion Insulin Secretion GLP-1 (active)->Insulin Secretion stimulates DPP-4 DPP-4 GLP-1 (active)->DPP-4 GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) Derivative 2,4,5-Trifluorophenyl Derivative Derivative->DPP-4 inhibits

Figure 1: Mechanism of DPP-4 Inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The this compound scaffold has also been incorporated into the design of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These derivatives typically feature a reactive group that forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR.

One study detailed a series of 5-trifluoromethylpyrimidine derivatives that demonstrated potent inhibitory activity against EGFR and various cancer cell lines. Compound 9u from this series was particularly effective. [3]

CompoundEGFR IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
9u 0.0910.353.245.12
Gefitinib 0.08715.32>40>40

Table 2: In vitro inhibitory activity of compound 9u and Gefitinib against EGFR and human cancer cell lines. Data sourced from studies on 5-trifluoromethylpyrimidine derivatives. [3]

EGFR Kinase Assay: The EGFR kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. The compounds were incubated with the EGFR kinase domain and a biotinylated peptide substrate. The reaction was initiated by the addition of ATP and stopped after 1 hour. The amount of phosphorylated substrate was quantified by adding a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin. The TR-FRET signal was measured at 665 nm and 620 nm. [3] Cell Viability Assay (MTT Assay): Human cancer cell lines (A549, MCF-7, PC-3) were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 values were calculated from the dose-response curves. [3] Apoptosis and Cell Cycle Analysis: A549 cells were treated with the test compound for 48 hours. For apoptosis analysis, cells were stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells were fixed in ethanol, stained with PI, and analyzed by flow cytometry. [3]

EGFR_Inhibition cluster_0 Cell Membrane EGF EGF EGFR EGFR EGF->EGFR binds P P EGFR->P Derivative 2,4,5-Trifluorophenyl Derivative Derivative->EGFR irreversibly inhibits Apoptosis Apoptosis Derivative->Apoptosis induces Downstream Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Signaling activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation promotes Downstream Signaling->Apoptosis inhibits

Figure 2: EGFR Inhibition and Downstream Effects.

Future Directions

While the primary focus of research on this compound derivatives has been on DPP-4 and EGFR inhibition, the unique electronic properties of the trifluorophenyl ring suggest that this scaffold holds promise for the development of inhibitors targeting other enzymes and receptors. Further exploration into its potential as a source of novel antimicrobial and anti-inflammatory agents is warranted. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for future research and development in this exciting area of medicinal chemistry.

References

The Industrial Versatility of 2,4,5-Trifluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorophenylacetic acid is a fluorinated aromatic compound that has emerged as a critical building block in various high-tech industries. Its unique trifluorinated phenyl moiety imparts desirable properties such as enhanced biological activity, metabolic stability, and specific electronic characteristics to the molecules it is incorporated into. This technical guide provides an in-depth overview of the core industrial applications of this compound, with a focus on its role in pharmaceuticals, materials science, and agrochemicals. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials innovation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in various industrial processes. The table below summarizes its key properties.

PropertyValueReference
CAS Number 209995-38-0[1][2]
Molecular Formula C₈H₅F₃O₂[1][2]
Molecular Weight 190.12 g/mol [1][2]
Appearance White to off-white crystalline solid[2][3]
Melting Point 121-125 °C[1][4][5]
Boiling Point 255.0 ± 35.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Flash Point 108.0 ± 25.9 °C[1]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, acetone); poorly soluble in water.[3]
Purity ≥97%[1][2]

Industrial Synthesis of this compound

The industrial demand for this compound has led to the development of several synthetic routes. These processes aim for high yield, purity, and cost-effectiveness. Below are summaries of prominent synthesis methodologies.

Synthesis via Cyanidation of 2,4,5-Trifluorobenzyl Chloride

A common industrial method involves the chloromethylation of 1,2,4-trifluorobenzene (B1293510) followed by a cyanidation reaction and subsequent hydrolysis.[6]

G A 1,2,4-Trifluorobenzene C 2,4,5-Trifluorobenzyl Chloride A->C Chloromethylation B Paraformaldehyde & Chlorinating Agent B->C E 2,4,5-Trifluorobenzyl Cyanide C->E Cyanidation D Cyanidation (e.g., NaCN) D->E G This compound E->G Hydrolysis F Hydrolysis (Acid or Base) F->G

Synthesis of this compound via Cyanidation.

Experimental Protocol:

  • Chloromethylation: 1,2,4-Trifluorobenzene is reacted with paraformaldehyde and a chlorinating agent to yield 2,4,5-trifluorobenzyl chloride.[6]

  • Cyanidation: The resulting 2,4,5-trifluorobenzyl chloride undergoes a cyanidation reaction, typically using sodium cyanide in a suitable solvent, to produce 2,4,5-trifluorobenzyl cyanide.[6]

  • Hydrolysis: The cyanide is then hydrolyzed under acidic or alkaline conditions, followed by recrystallization, to yield high-purity this compound (≥99.9%).[6]

Synthesis from 2,4,5-Trifluoromandelic Acid

Another route involves the reduction of 2,4,5-trifluoromandelic acid.[7]

Experimental Protocol: A mixture of 10.0 g of 2,4,5-trifluoromandelic acid, 23.9 g of phosphorous acid (H₃PO₃), 0.73 g of sodium iodide (NaI), and 0.47 g of methanesulfonic acid (MSA) is stirred at 95-105°C for 24 hours. After cooling, the mixture is worked up with methyl tert-butyl ether and water. The crude product is then recrystallized from toluene (B28343) to afford this compound as white crystals.[7]

Quantitative Data:

  • Molar Yield: 69.5%[7]

  • Purity (HPLC): 99.47%[7]

Synthesis from 1,2,4,5-Tetrafluorobenzene (B1209435)

A method starting from 1,2,4,5-tetrafluorobenzene and an alkyl cyanoacetate (B8463686) has also been developed, which is considered suitable for industrial production due to its simple and safe operation.

Pharmaceutical Applications: A Cornerstone in Diabetes Treatment

The most significant industrial application of this compound is as a key starting material in the synthesis of Sitagliptin (B1680988), a widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes.[8]

Synthesis of Sitagliptin

This compound is a crucial building block for constructing the trifluorophenyl group present in the Sitagliptin molecule. The synthesis involves a multi-step process.[9][10]

G A This compound C β-ketoamide intermediate A->C Acylation B Activation & Condensation (e.g., with Meldrum's acid) B->C E Chiral Amine Intermediate C->E Stereoselective Synthesis D Asymmetric Reduction or Chiral Resolution D->E G Sitagliptin E->G Final Assembly F Coupling with Heterocycle F->G G cluster_0 Normal Physiology cluster_1 With Sitagliptin Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Release Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Sitagliptin Sitagliptin DPP4_inhibited DPP-4 Enzyme Sitagliptin->DPP4_inhibited Inhibition Active_Incretins ↑ Active Incretins Pancreas2 Pancreas Active_Incretins->Pancreas2 Insulin2 ↑↑ Insulin Release Pancreas2->Insulin2 Glucagon2 ↓↓ Glucagon Release Pancreas2->Glucagon2 Glucose2 ↓↓ Blood Glucose Insulin2->Glucose2

References

2,4,5-Trifluorophenylacetic Acid: A Core Fluorinated Building Block for Advanced Drug Discovery and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluorophenylacetic acid is a pivotal fluorinated building block in modern organic synthesis, with significant applications in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenylacetic acid scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered acidity, making it a valuable synthon for the development of novel pharmaceuticals and advanced materials.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its prominent role as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Furthermore, this guide elucidates the critical signaling pathway associated with DPP-4 inhibition and explores other applications of this versatile building block.

Properties of this compound

The trifluorinated phenyl ring is the defining feature of this building block, significantly influencing its reactivity and biological interactions. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic acid group and modulates the electronic properties of the aromatic ring.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueReference
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol [1]
Appearance White to off-white crystalline solid[3]
Melting Point 121-125 °C[1]
Boiling Point 255.0 ± 35.0 °C (Predicted)[4]
Density 1.468 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.78 ± 0.10 (Predicted)[4]
Solubility Soluble in methanol, ethanol, acetone; slightly soluble in chloroform, DMSO; poorly soluble in water.[3]
CAS Number 209995-38-0[1]
Spectroscopic Data

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been reported, primarily in patent literature. Below are detailed experimental protocols for two common methods.

Synthesis from 1,2,4-Trifluorobenzene (B1293510) via Friedel-Crafts Acylation and Willgerodt-Kindler Reaction

This two-step process involves the acylation of 1,2,4-trifluorobenzene followed by a rearrangement and oxidation reaction.

G A 1,2,4-Trifluorobenzene B 2,4,5-Trifluoroacetophenone A->B Acetyl Chloride, AlCl₃ Friedel-Crafts Acylation C This compound B->C Sulfur, Morpholine Willgerodt-Kindler Reaction Then Hydrolysis G A 2,4,5-Trifluoronitrobenzene B Diethyl 2-(2,5-difluoro-4-nitrophenyl)malonate A->B Diethyl malonate, NaOH Condensation C 2,5-Difluoro-4-nitrophenylacetic acid B->C H₂SO₄, H₂O, Acetic Acid Hydrolysis & Decarboxylation D 2,5-Difluoro-4-aminophenylacetic acid C->D H₂, Pd/C Nitro Reduction E This compound D->E NaNO₂, HBF₄ Diazotization & Fluorination G A This compound B Meldrum's Adduct A->B Meldrum's Acid, CDI Activation & Condensation C β-Ketoamide B->C 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl, i-Pr₂NEt D Chiral β-Amino Amide C->D Asymmetric Hydrogenation (e.g., Ru-BINAP catalyst) E Sitagliptin D->E Deprotection (if applicable) & Salt Formation G cluster_gut Gut (Intestinal Cells) cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) GIP (active) GIP (active) K-cells->GIP (active) β-cells β-cells GLP-1 (active)->β-cells + α-cells α-cells GLP-1 (active)->α-cells - DPP-4 DPP-4 GLP-1 (active)->DPP-4 GIP (active)->β-cells + GIP (active)->DPP-4 Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucagon Secretion->Lower Blood Glucose prevents increase Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 inhibits

References

The Strategic Role of 2,4,5-Trifluorophenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluorophenylacetic acid (TFPAA) has emerged as a pivotal building block in medicinal chemistry, primarily owing to the unique physicochemical properties imparted by its trifluorinated phenyl moiety. The strategic incorporation of fluorine atoms can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the role of TFPAA in drug discovery and development, with a particular focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. Detailed experimental protocols for the synthesis and evaluation of TFPAA-derived compounds are presented, alongside a comprehensive summary of their biological activities.

Introduction: The Flourishing Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug molecules is a widely employed strategy in modern medicinal chemistry to optimize drug-like properties.[1] The high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability by blocking sites of oxidative metabolism. Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of fluorine atoms, which can improve cell membrane permeability and bioavailability.[1]

This compound (CAS: 209995-38-0) is a versatile synthetic intermediate that serves as a key component in the construction of complex pharmaceutical agents.[1] Its trifluorinated phenyl ring is a valuable pharmacophore that can engage in favorable interactions with biological targets, leading to enhanced potency and selectivity. This guide will explore the multifaceted role of TFPAA in medicinal chemistry, with a focus on its most prominent applications.

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The most notable application of this compound is as a crucial intermediate in the synthesis of Sitagliptin (B1680988), a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, Sitagliptin prolongs the action of these incretins, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner.[3][4]

Mechanism of Action and Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by drugs like Sitagliptin enhances the downstream signaling of incretin hormones. This ultimately leads to improved glycemic control in patients with type 2 diabetes.[5]

DPP4_Inhibition_Pathway DPP-4 Inhibition Signaling Pathway cluster_oral Oral Glucose Intake cluster_incretin Incretin System cluster_pancreas Pancreatic Response cluster_glucose Glucose Homeostasis Meal Meal GLP-1_GIP_Release GLP-1 and GIP Release (Intestine) Meal->GLP-1_GIP_Release Active_Incretins Active GLP-1 and GIP GLP-1_GIP_Release->Active_Incretins DPP4 DPP-4 Enzyme Active_Incretins->DPP4 Degradation Insulin_Secretion ↑ Insulin Secretion (β-cells) Active_Incretins->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion (α-cells) Active_Incretins->Glucagon_Secretion Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin_Secretion->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Sitagliptin Sitagliptin (DPP-4 Inhibitor) Sitagliptin->DPP4 Inhibits

DPP-4 Inhibition Signaling Pathway
Quantitative Data: Biological Activity of TFPAA-derived DPP-4 Inhibitors

The potency of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The trifluorophenyl moiety of Sitagliptin plays a crucial role in its high affinity for the S1 hydrophobic pocket of the DPP-4 enzyme.

CompoundDPP-4 IC50 (nM)Reference
Sitagliptin18[6]
(R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one70[7]
Thiosemicarbazone with 4-(1H-pyrazol-1-yl)phenyl and bromo-substitution1.266 ± 0.264[8][9]
Sitagliptin (comparative value)4.380 ± 0.319[9]
Pharmacokinetic Properties of Sitagliptin

The pharmacokinetic profile of Sitagliptin demonstrates the successful application of the principles of medicinal chemistry, with the trifluorophenyl group contributing to its favorable properties.

ParameterValueReference
Bioavailability~87%[4][7]
Half-life (t½)8 - 14 hours[10][11]
Time to maximum concentration (Tmax)1 - 4 hours[7][11]
Excretion~87% unchanged in urine[4]
Renal Clearance~350-388 mL/min[4][10]
Protein Binding~38%[11]

Application in EGFR/ErbB-2 Kinase Inhibitors

This compound is also utilized in the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2 (HER2).[12] These receptor tyrosine kinases are implicated in the pathogenesis of various cancers, and their inhibition is a validated therapeutic strategy. The trifluorophenyl moiety in these inhibitors often serves to occupy the hydrophobic back pocket of the ATP-binding site of the kinase, contributing to high potency.

Mechanism of Action and Signaling Pathway of EGFR Inhibition

EGFR inhibitors block the kinase activity of the receptor, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival.

EGFR_Inhibition_Pathway EGFR Inhibition Signaling Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_signaling Downstream Signaling cluster_cellular Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Autophosphorylation->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival EGFR_Inhibitor EGFR Inhibitor (e.g., Gefitinib, Erlotinib) EGFR_Inhibitor->Autophosphorylation Inhibits

EGFR Inhibition Signaling Pathway
Quantitative Data: Biological Activity of Fluorinated EGFR/ErbB-2 Kinase Inhibitors

While direct synthetic routes from TFPAA for all listed compounds are not always explicitly published, the 2,4,5-trifluorophenyl moiety is a common feature in potent EGFR/ErbB-2 inhibitors. The following table presents IC50 values for representative fluorinated inhibitors.

CompoundTarget(s)IC50 (nM)Reference
DacomitinibEGFR, ErbB2, ErbB46 (EGFR), 45.7 (ErbB2), 73.7 (ErbB4)[13]
AfatinibEGFRwt, EGFR L858R, EGFR L858R/T790M, ErbB2, ErbB40.5, 0.4, 10, 14, 1[13]
LapatinibEGFR, ErbB210.8 (EGFR), 9.2 (ErbB2)[13]
Thiazolyl-pyrazoline 7gEGFR262[14]
4-fluorophenyl pyrazolo[3,4-d]pyrimidine XEGFR, HER2180 (EGFR), 250 (HER2)[14]

Experimental Protocols

Synthesis of Sitagliptin from this compound (Illustrative Workflow)

The synthesis of Sitagliptin from TFPAA involves several key steps, including the formation of a β-ketoamide intermediate, followed by asymmetric reduction to introduce the chiral amine.

Sitagliptin_Synthesis_Workflow Illustrative Synthesis Workflow for Sitagliptin TFPAA This compound Adduct_Formation Formation of Meldrum's Acid Adduct TFPAA->Adduct_Formation Meldrums_Acid Meldrum's Acid Meldrums_Acid->Adduct_Formation CDI CDI (Carbonyldiimidazole) CDI->Adduct_Formation Coupling Coupling Reaction Adduct_Formation->Coupling Triazolopiperazine 3-(Trifluoromethyl)-5,6,7,8- tetrahydro[1,2,4]triazolo[4,3-a]pyrazine Triazolopiperazine->Coupling Beta_Ketoamide β-Ketoamide Intermediate Coupling->Beta_Ketoamide Asymmetric_Hydrogenation Asymmetric Hydrogenation (e.g., with Rh-catalyst) Beta_Ketoamide->Asymmetric_Hydrogenation Sitagliptin Sitagliptin Asymmetric_Hydrogenation->Sitagliptin

Illustrative Synthesis Workflow for Sitagliptin

Detailed Protocol for the Synthesis of a β-Ketoamide Intermediate:

  • Step 1: Activation of this compound. To a solution of this compound in an appropriate anhydrous solvent (e.g., THF), add a coupling agent such as N,N'-Carbonyldiimidazole (CDI). Stir the mixture at room temperature until activation is complete.

  • Step 2: Formation of the Meldrum's Acid Adduct. Add Meldrum's acid to the activated TFPAA solution. Heat the reaction mixture to facilitate the formation of the corresponding adduct.

  • Step 3: Coupling with Triazolopiperazine. In a separate vessel, dissolve 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[15][16]triazolo[4,3-a]pyrazine hydrochloride in a suitable solvent and neutralize with a non-nucleophilic base (e.g., diisopropylethylamine). Add the previously formed Meldrum's acid adduct to this solution.

  • Step 4: Work-up and Isolation. After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried and concentrated under reduced pressure to yield the crude β-ketoamide. Purification can be achieved by crystallization or column chromatography.

In Vitro DPP-4 Inhibition Assay

This protocol describes a common fluorometric method for determining the IC50 of a test compound against DPP-4.

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

    • Test compound (e.g., Sitagliptin or TFPAA derivative)

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In the wells of a 96-well plate, add the diluted test compound or vehicle (for control).

    • Add the DPP-4 enzyme solution to each well and pre-incubate for a defined period (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate for a specific time (e.g., 30 minutes at 37°C), protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3][6]

In Vitro EGFR Kinase Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of a compound against EGFR kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase (wild-type or mutant)

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

    • Test compound

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • To the wells of a 384-well plate, add the diluted test compound or vehicle.

    • Add a solution containing the EGFR enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.[15]

Conclusion

This compound is a high-value building block in medicinal chemistry, enabling the synthesis of sophisticated drug candidates with enhanced pharmacological properties. Its integral role in the development of the blockbuster anti-diabetic drug Sitagliptin underscores its importance. Furthermore, its application in the design of targeted cancer therapeutics, such as EGFR/ErbB-2 kinase inhibitors, highlights its versatility. The continued exploration of TFPAA and other fluorinated scaffolds will undoubtedly lead to the discovery of novel and improved therapies for a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to leverage the unique attributes of this compound in their future research endeavors.

References

The Role of 2,4,5-Trifluorophenylacetic Acid in Advanced Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluorophenylacetic acid, a halogenated aromatic carboxylic acid, is emerging as a critical component in the development of advanced materials. While traditionally recognized for its role as a key intermediate in pharmaceutical synthesis, particularly for the antidiabetic drug Sitagliptin, its unique electronic and structural properties are being increasingly harnessed in material science.[1] This technical guide provides an in-depth analysis of the application of this compound in the fabrication of high-performance perovskite solar cells and explores its potential in the synthesis of advanced polymers. Detailed experimental protocols, quantitative performance data, and mechanistic insights are presented to facilitate further research and development in these areas.

Application in Perovskite Solar Cells

The primary application of this compound in material science is as a bifunctional additive in perovskite solar cells.[1] Its incorporation has been shown to significantly enhance both the power conversion efficiency (PCE) and the long-term stability of these devices.[1]

Mechanism of Action: Defect Passivation and Hydrophobicity Enhancement

This compound acts as a passivating agent for defects within the perovskite crystal lattice. The carboxylic acid group (-COOH) of the molecule interacts with lead (Pb) clusters on the perovskite surface, effectively neutralizing deep-energy-level defects that can act as recombination centers for charge carriers.[1] This passivation of defects leads to a reduction in non-radiative recombination, thereby improving the open-circuit voltage (Voc) and overall efficiency of the solar cell.

Simultaneously, the trifluorinated phenyl group imparts a hydrophobic character to the perovskite film. This increased hydrophobicity helps to protect the perovskite layer from moisture in the ambient environment, a key factor in the degradation of perovskite solar cells.[1] This dual functionality of defect passivation and moisture resistance makes this compound a highly effective additive for enhancing the performance and durability of these devices.

Quantitative Performance Enhancements

The use of this compound as an additive has demonstrated marked improvements in the key performance parameters of perovskite solar cells. A summary of these enhancements is provided in the table below.

Performance MetricWithout this compoundWith this compoundReference
Power Conversion Efficiency (PCE)22.95%24.56%[1]
Long-Term Stability (in air)-93.6% of initial efficiency after 3912 hours[1]
Experimental Protocol: Fabrication of Perovskite Solar Cells with this compound Additive

The following is a representative experimental protocol for the fabrication of a perovskite solar cell incorporating this compound. This protocol is synthesized from established procedures in the literature.

1.3.1. Substrate Preparation

  • Patterned fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • The cleaned substrates are then treated with UV-ozone for 20 minutes to remove any organic residues.

1.3.2. Deposition of Electron Transport Layer (ETL)

  • A compact layer of TiO₂ is deposited onto the FTO substrate by spin-coating a precursor solution at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes.[2]

1.3.3. Perovskite Layer Deposition with this compound

  • The perovskite precursor solution is prepared by dissolving formamidinium iodide (FAI) and lead iodide (PbI₂) in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • This compound is added to the perovskite precursor solution at a predetermined optimal concentration.

  • The resulting solution is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. The spin-coating process typically involves a two-step program (e.g., 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds).

  • During the second step of the spin-coating, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization.

  • The film is then annealed on a hotplate at approximately 150°C for 15 minutes to form the final perovskite crystalline structure.

1.3.4. Deposition of Hole Transport Layer (HTL)

  • A solution of Spiro-OMeTAD, a common hole-transporting material, is prepared in chlorobenzene (B131634) with additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP).

  • The Spiro-OMeTAD solution is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.

1.3.5. Deposition of Metal Electrode

  • Finally, a gold (Au) or silver (Ag) electrode is deposited on top of the HTL by thermal evaporation under high vacuum.

Experimental_Workflow_Perovskite_Solar_Cell cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Finalization a FTO Substrate Cleaning b UV-Ozone Treatment a->b c TiO2 ETL Deposition b->c d Perovskite + 2,4,5-TFPA Deposition c->d e Spiro-OMeTAD HTL Deposition d->e f Gold Electrode Evaporation e->f g Encapsulation f->g

Fabrication workflow for perovskite solar cells.

Potential Applications in Advanced Polymers

While the use of this compound in perovskite solar cells is well-documented, its application in polymer science is an area of growing interest. The incorporation of fluorine atoms into polymer backbones is known to impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics.

Potential Polymer Architectures

This compound can potentially serve as a monomer or a key building block in the synthesis of various high-performance polymers, such as:

  • Aromatic Polyesters: Through polycondensation reactions with diols, the carboxylic acid functionality of this compound can be utilized to form ester linkages, creating a polyester (B1180765) backbone with pendant trifluorophenyl groups.

  • Aromatic Polyamides: Similarly, reaction with diamines can lead to the formation of polyamides. The resulting polymers would benefit from the rigidity of the aromatic rings and the unique properties conferred by the fluorine atoms.

Expected Properties of Polymers Incorporating this compound

Based on the known effects of fluorination on polymers, materials synthesized using this compound are anticipated to exhibit:

  • High Thermal Stability: The strong carbon-fluorine bond contributes to increased thermal and thermo-oxidative stability.

  • Chemical Inertness: Fluorinated polymers are often resistant to a wide range of chemicals and solvents.

  • Hydrophobicity and Oleophobicity: The low surface energy of fluorinated compounds typically results in materials that repel both water and oils.

  • Low Refractive Index: Fluorinated polymers often have lower refractive indices compared to their non-fluorinated counterparts.

  • Low Dielectric Constant: This property makes them attractive for applications in microelectronics.

Proposed Experimental Protocol: Synthesis of a Polyester via Polycondensation

The following is a generalized protocol for the synthesis of a polyester from this compound and a diol.

2.3.1. Materials

  • This compound

  • A suitable diol (e.g., ethylene (B1197577) glycol, bisphenol A)

  • A catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Inert gas (e.g., nitrogen, argon)

2.3.2. Procedure

  • Equimolar amounts of this compound and the diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • The catalyst is added to the reaction mixture.

  • The mixture is heated under a slow stream of nitrogen to a temperature sufficient to initiate esterification and drive off the water produced (typically 150-200°C).

  • After the initial esterification, the temperature is gradually raised (to 250-280°C) and a vacuum is applied to remove the final traces of water and facilitate the increase in polymer molecular weight.

  • The reaction is continued until the desired melt viscosity is achieved.

  • The resulting polymer is then extruded, cooled, and pelletized.

Logical_Relationship_Polymer_Properties cluster_input Core Component cluster_properties Inherent Properties cluster_applications Resulting Polymer Characteristics A This compound B Trifluorophenyl Group A->B C Carboxylic Acid Group A->C D High Thermal Stability B->D E Chemical Resistance B->E F Hydrophobicity B->F G Polymer Backbone Formation (Polyesters, Polyamides) C->G

Structure-property relationships for polymers.

Signaling Pathways in Material Science Applications

Currently, the known applications of this compound in material science are primarily based on its physicochemical properties rather than interactions with biological signaling pathways. Its role in perovskite solar cells is to passivate defects and enhance hydrophobicity through direct chemical and physical interactions with the material components. In the context of advanced polymers, it would act as a structural monomer. Therefore, the concept of signaling pathways, which is central to its role in drug development, is not directly applicable to its current use in material science. Future research may explore the bio-compatibility and potential biological interactions of materials incorporating this compound, which could then involve the study of relevant signaling pathways.

Conclusion

This compound is a versatile molecule with significant potential beyond its established role in pharmaceutical synthesis. Its successful application as a bifunctional additive in perovskite solar cells highlights the benefits of its unique electronic and hydrophobic properties for advanced energy materials. While its use in the synthesis of high-performance polymers is still in a nascent stage, the known effects of fluorination on polymer properties suggest a promising avenue for the development of novel materials with enhanced thermal, chemical, and physical characteristics. This guide provides a foundation for researchers and scientists to explore and expand the applications of this compound in the exciting field of material science.

References

An In-depth Technical Guide to 2,4,5-Trifluorophenylacetic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluorophenylacetic acid (TFPAA) is a fluorinated aromatic carboxylic acid that has emerged as a critical building block in modern pharmaceutical and materials science. While its history is intrinsically linked to the development of the blockbuster anti-diabetic drug sitagliptin (B1680988), its utility extends to other areas of research, including oncology and renewable energy. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of this compound, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.

Discovery and History

The specific discovery of this compound is not marked by a singular, celebrated event but rather evolved from the broader field of organofluorine chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.

The prominence of TFPAA rose dramatically with its identification as a key intermediate in the synthesis of sitagliptin (marketed as Januvia® by Merck), a dipeptidyl peptidase-4 (DPP-4) inhibitor approved by the FDA in 2006 for the treatment of type 2 diabetes.[1][2] The development of efficient and scalable synthetic routes to TFPAA was a critical step in the commercial success of sitagliptin. Consequently, much of the documented history and process chemistry surrounding TFPAA is found within the patent literature related to sitagliptin's synthesis.[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of this compound is essential for its application in synthesis and materials science.

PropertyValueReference
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol
Appearance White to off-white crystalline solid[3][4]
Melting Point 121-125 °C[4]
Boiling Point 255 °C at 760 mmHg[2]
Density 1.468 g/cm³[3]
Solubility Soluble in polar organic solvents like methanol, ethanol, and acetone; poorly soluble in water.[3]
pKa 3.78 ± 0.10 (Predicted)[2]

Spectroscopic Data:

SpectrumData
¹H NMR (400 MHz, CDCl₃) δ 12.57 (s, 1H), 7.53-7.47 (m, 2H), 3.63 (s, 2H)
¹³C NMR Data not readily available in compiled format, but expected to show characteristic shifts for the aromatic carbons, the carboxylic acid carbon, and the methylene (B1212753) carbon.
¹⁹F NMR Expected to show three distinct signals for the fluorine atoms at the 2, 4, and 5 positions of the phenyl ring.
IR (KBr) Expected to show characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C-F stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry (MS) Expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Synthetic Routes and Experimental Protocols

Several synthetic routes to this compound have been developed, driven by the need for efficient and scalable production for the pharmaceutical industry. The following are some of the key methodologies.

From 1,2,4-Trifluorobenzene via Friedel-Crafts Acetylation and Willgerodt-Kindler Reaction

This route involves the acetylation of 1,2,4-trifluorobenzene, followed by a Willgerodt-Kindler reaction to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol:

  • Step 1: Synthesis of 2,4,5-Trifluoroacetophenone. To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 1,2,4-trifluorobenzene. Cool the mixture in an ice bath and add acetyl chloride dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4,5-trifluoroacetophenone.

  • Step 2: Willgerodt-Kindler Reaction. A mixture of 2,4,5-trifluoroacetophenone, sulfur, and an amine (e.g., morpholine) is heated. The reaction progress can be monitored by TLC. Upon completion, the excess amine is removed, and the resulting thioamide is subjected to hydrolysis without further purification.

  • Step 3: Hydrolysis. The crude thioamide is hydrolyzed by heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). After cooling, the reaction mixture is acidified (if basic hydrolysis was performed) to precipitate the this compound. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

G 1,2,4-Trifluorobenzene 1,2,4-Trifluorobenzene 2,4,5-Trifluoroacetophenone 2,4,5-Trifluoroacetophenone 1,2,4-Trifluorobenzene->2,4,5-Trifluoroacetophenone Acetyl Chloride, AlCl3 Thioamide Intermediate Thioamide Intermediate 2,4,5-Trifluoroacetophenone->Thioamide Intermediate Sulfur, Morpholine This compound This compound Thioamide Intermediate->this compound Hydrolysis (H+ or OH-)

Caption: Synthesis via Friedel-Crafts and Willgerodt-Kindler.

From 1-Bromo-2,4,5-trifluorobenzene (B152817) via Grignard Reaction

This method utilizes a Grignard reagent formed from 1-bromo-2,4,5-trifluorobenzene, which then reacts with carbon dioxide.

Experimental Protocol:

  • Step 1: Formation of the Grignard Reagent. In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-2,4,5-trifluorobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with cooling. After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent.

  • Step 2: Carboxylation. Cool the Grignard reagent in a dry ice/acetone bath. Carefully add crushed dry ice (solid carbon dioxide) to the reaction mixture. The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.

  • Step 3: Work-up. After the addition of dry ice is complete, allow the mixture to warm to room temperature. Add a dilute acid (e.g., hydrochloric acid) to quench the reaction and protonate the carboxylate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

G 1-Bromo-2,4,5-trifluorobenzene 1-Bromo-2,4,5-trifluorobenzene 2,4,5-Trifluorophenylmagnesium Bromide 2,4,5-Trifluorophenylmagnesium Bromide 1-Bromo-2,4,5-trifluorobenzene->2,4,5-Trifluorophenylmagnesium Bromide Mg, THF Magnesium Carboxylate Salt Magnesium Carboxylate Salt 2,4,5-Trifluorophenylmagnesium Bromide->Magnesium Carboxylate Salt 1. CO2 (dry ice) 2. H3O+ This compound This compound Magnesium Carboxylate Salt->this compound Acidic Work-up

Caption: Synthesis via Grignard Reaction.

Applications of this compound

The unique electronic properties conferred by the fluorine atoms make TFPAA a valuable synthon in various fields.

Key Intermediate in the Synthesis of Sitagliptin

The primary application of this compound is as a crucial starting material for the synthesis of sitagliptin.[1][2] In a common synthetic route, TFPAA is converted to a β-keto amide, which then undergoes asymmetric hydrogenation to introduce the chiral amine center of the final drug molecule.

G This compound This compound β-Keto Amide Intermediate β-Keto Amide Intermediate This compound->β-Keto Amide Intermediate Coupling Reagents Chiral β-Amino Amide Chiral β-Amino Amide β-Keto Amide Intermediate->Chiral β-Amino Amide Asymmetric Hydrogenation Sitagliptin Sitagliptin Chiral β-Amino Amide->Sitagliptin Further Transformations

Caption: Role of TFPAA in Sitagliptin Synthesis.

Precursor for EGFR/ErbB-2 Kinase Inhibitors

This compound and its derivatives have been explored in the synthesis of inhibitors targeting the epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases, which are implicated in various cancers.[2] The trifluorinated phenyl ring can engage in specific interactions within the ATP-binding pocket of these kinases, contributing to the potency and selectivity of the inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR/ErbB-2 EGFR/ErbB-2 Phosphorylated Substrate Phosphorylated Substrate EGFR/ErbB-2->Phosphorylated Substrate Kinase Activity ATP ATP ATP->EGFR/ErbB-2 Substrate Substrate Substrate->EGFR/ErbB-2 Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival TFPAA-derived Inhibitor TFPAA-derived Inhibitor TFPAA-derived Inhibitor->EGFR/ErbB-2 Binds to ATP pocket TFPAA-derived Inhibitor->EGFR/ErbB-2

Caption: Inhibition of EGFR/ErbB-2 Signaling.

Additive in Perovskite Solar Cells

In the field of renewable energy, this compound has been utilized as a bifunctional additive to enhance the efficiency and stability of perovskite solar cells.[5] The carboxylic acid group can passivate defects at the perovskite grain boundaries, while the hydrophobic trifluorophenyl group helps to repel moisture, a key factor in the degradation of perovskite materials.

G Perovskite Precursor Solution Perovskite Precursor Solution Perovskite Film Formation Perovskite Film Formation Perovskite Precursor Solution->Perovskite Film Formation + TFPAA Defect Passivation Defect Passivation Perovskite Film Formation->Defect Passivation Carboxylic Acid Group Moisture Resistance Moisture Resistance Perovskite Film Formation->Moisture Resistance Trifluorophenyl Group Enhanced Efficiency Enhanced Efficiency Defect Passivation->Enhanced Efficiency Improved Stability Improved Stability Moisture Resistance->Improved Stability High-Performance Solar Cell High-Performance Solar Cell Enhanced Efficiency->High-Performance Solar Cell Improved Stability->High-Performance Solar Cell

Caption: Workflow of TFPAA in Perovskite Solar Cells.

Conclusion

This compound, a molecule with a relatively recent rise to prominence, has established itself as an indispensable tool in both medicinal chemistry and materials science. Its history is a testament to the enabling power of organofluorine chemistry in drug discovery. The diverse synthetic routes developed for its production offer flexibility for researchers, while its applications continue to expand. As research in targeted therapies and renewable energy technologies progresses, the demand for and utility of this compound and its derivatives are poised to grow, solidifying its importance for the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sitagliptin via Chemical Resolution from 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin (B1680988) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. This document outlines a detailed laboratory-scale protocol for the synthesis of Sitagliptin phosphate (B84403), commencing from the key starting material, 2,4,5-Trifluorophenylacetic acid. The described methodology follows a chemical resolution pathway, which involves the synthesis of a racemic mixture of Sitagliptin followed by the separation of the desired (R)-enantiomer. This route offers a practical and cost-effective approach, avoiding the use of expensive noble metal catalysts in the chirality-inducing step.[1][2]

Synthesis Overview

The synthesis of Sitagliptin phosphate from this compound via chemical resolution can be delineated into five principal stages:

  • Formation of Meldrum's Adduct: Activation of this compound and subsequent reaction with Meldrum's acid to yield a key intermediate.

  • Synthesis of β-Ketoamide: Coupling of the Meldrum's adduct with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3]triazolo[4,3-a]pyrazine hydrochloride.

  • Reduction to Racemic Sitagliptin: Reduction of the β-ketoamide to the corresponding racemic alcohol, which exists in equilibrium with the enamine, followed by reduction to the racemic amine.

  • Chiral Resolution: Separation of the desired (R)-enantiomer from the racemic mixture using a chiral resolving agent.

  • Formation of Sitagliptin Phosphate: Conversion of the isolated (R)-Sitagliptin free base to its phosphate salt.

Data Presentation

The following table summarizes the quantitative data for each key step in the synthesis of Sitagliptin phosphate.

StepReactionKey ReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)
1Synthesis of Meldrum's AdductThis compound, N,N'-Carbonyldiimidazole (CDI), Meldrum's acidTetrahydrofuran (THF)50587N/A
2Synthesis of β-KetoamideMeldrum's adduct, 3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine HCl, i-Pr2NEtNot specifiedNot specifiedNot specified67N/A
3Reduction to Racemic Sitagliptinβ-Ketoamide, Sodium borohydride (B1222165) (NaBH4), Methanesulfonic acid (MsOH)Isopropanol (B130326)-154.5Not specifiedN/A
4Chiral ResolutionRacemic Sitagliptin, (-)-Di-p-toluoyl-L-tartaric acidMethanol, Isopropanol65 then ambient333 (for R-Sitagliptin)96
5Formation of Sitagliptin Phosphate(R)-Sitagliptin, Phosphoric acid (H3PO4)Isopropanol, Water78 then ambient1.592.5 - 94.9>99

Experimental Protocols

Step 1: Synthesis of Meldrum's Adduct

This step involves the activation of the carboxylic acid followed by reaction with Meldrum's acid.

  • Materials:

    • This compound

    • N,N'-Carbonyldiimidazole (CDI)

    • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

    • Dry Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound (1.0 eq) in dry THF in a reaction vessel under an inert atmosphere.

    • Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) to the solution and stir at room temperature to activate the carboxylic acid.

    • To the activated acid solution, add Meldrum's acid (1.1 eq).

    • Heat the reaction mixture to 50°C and maintain for 5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated. A typical workup involves acidification followed by extraction with an organic solvent.[1]

Step 2: Synthesis of β-Ketoamide

The Meldrum's adduct is then coupled with the triazolopiperazine moiety.

  • Materials:

    • Meldrum's adduct from Step 1

    • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3]triazolo[4,3-a]pyrazine hydrochloride

    • Diisopropylethylamine (i-Pr2NEt)

    • Suitable aprotic solvent (e.g., Acetonitrile)

  • Procedure:

    • Suspend the Meldrum's adduct (1.0 eq) and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) in the chosen solvent.

    • Add Diisopropylethylamine (i-Pr2NEt) (2.2 eq) to the mixture.

    • Stir the reaction at room temperature until the reaction is complete, as monitored by TLC or HPLC.

    • The resulting β-ketoamide can be isolated and purified by standard techniques such as crystallization or chromatography.[1]

Step 3: Reduction to Racemic Sitagliptin

The β-keto group is reduced to a hydroxyl group, which is in equilibrium with the enamine, and subsequently reduced to the amine.

  • Materials:

    • β-Ketoamide from Step 2

    • Sodium borohydride (NaBH4)

    • Methanesulfonic acid (MsOH)

    • Isopropanol

  • Procedure:

    • Cool a solution of isopropanol to -10 to -5°C.

    • Carefully add sodium borohydride (5.0 eq) followed by the dropwise addition of methanesulfonic acid (5.0 eq).

    • Add the β-ketoamide (1.0 eq) to the reaction mixture.

    • Maintain the reaction at -15°C for approximately 4.5 hours, monitoring by HPLC.[1]

    • Upon completion, the reaction is quenched, and the racemic Sitagliptin is extracted into an organic solvent.

Step 4: Chiral Resolution of Racemic Sitagliptin

The desired (R)-enantiomer is selectively crystallized from the racemic mixture.

  • Materials:

    • Racemic Sitagliptin from Step 3

    • (-)-Di-p-toluoyl-L-tartaric acid

    • Methanol

    • Isopropanol

  • Procedure:

    • Dissolve the racemic Sitagliptin (1.0 eq) in methanol.

    • In a separate flask, dissolve (-)-Di-p-toluoyl-L-tartaric acid (0.5 eq) in isopropanol.

    • Add the tartaric acid solution to the Sitagliptin solution.

    • Heat the mixture to 65°C and stir for 1 hour, during which a white solid should precipitate.

    • Cool the mixture to room temperature and age for an additional 2 hours.

    • Filter the solid and recrystallize from a methanol/water mixture to obtain the tartrate salt of (R)-Sitagliptin with high enantiomeric excess.[1]

Step 5: Formation of Sitagliptin Phosphate

The resolved (R)-Sitagliptin is converted to its phosphate salt.

  • Materials:

    • (R)-Sitagliptin tartrate salt from Step 4

    • Aqueous ammonia (B1221849) solution (28 wt%)

    • Ethyl acetate

    • Isopropanol

    • Phosphoric acid (H3PO4, 85 wt%)

    • Ethanol

  • Procedure:

    • Dissolve the (R)-Sitagliptin tartrate salt in water.

    • Adjust the pH of the solution to 10-12 with the aqueous ammonia solution to liberate the free base.

    • Extract the Sitagliptin free base into ethyl acetate.

    • Concentrate the organic layer and dissolve the residue in isopropanol.

    • Add 85 wt% phosphoric acid dropwise.

    • Heat the mixture to 78°C for 1 hour to form the phosphate salt.

    • Cool the slurry to room temperature and age for 30 minutes.

    • Filter the wet cake, wash with cold ethanol, and dry under vacuum at 40°C to yield Sitagliptin phosphate.[1][4]

Mandatory Visualizations

Experimental Workflow for Sitagliptin Synthesis

Sitagliptin_Synthesis A 2,4,5-Trifluorophenylacetic acid B Meldrum's Adduct A->B Step 1: Adduct Formation Yield: 87% C β-Ketoamide B->C Step 2: Coupling Yield: 67% D Racemic Sitagliptin C->D Step 3: Reduction E (R)-Sitagliptin (as tartrate salt) D->E Step 4: Chiral Resolution Yield: 33% ee: 96% F Sitagliptin Phosphate E->F Step 5: Salt Formation Yield: ~94% R1 CDI, Meldrum's Acid R2 Triazolopiperazine HCl, i-Pr2NEt R3 NaBH4, MsOH R4 (-)-Di-p-toluoyl-L- tartaric acid R5 1. NH3 (aq) 2. H3PO4

Caption: Workflow for the synthesis of Sitagliptin Phosphate.

Logical Relationship of Synthesis Stages

Synthesis_Logic Start Start: This compound Step1 Step 1: Formation of Meldrum's Adduct Start->Step1 Step2 Step 2: β-Ketoamide Synthesis Step1->Step2 Step3 Step 3: Reduction to Racemic Mixture Step2->Step3 Step4 Step 4: Chiral Resolution of Enantiomers Step3->Step4 Step5 Step 5: Phosphate Salt Formation Step4->Step5 End Final Product: Sitagliptin Phosphate Step5->End

Caption: Logical progression of the Sitagliptin synthesis.

References

Synthesis of 2,4,5-Trifluorophenylacetic Acid: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4,5-Trifluorophenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] This document provides detailed experimental procedures for several synthetic routes to this compound, compiling data from various established methods to aid researchers in its preparation.

Synthetic Approaches Overview

Several synthetic pathways to this compound have been reported, starting from different commercially available materials. The choice of a particular route may depend on factors such as the availability and cost of starting materials, reaction conditions, and desired scale of production. The most common precursors include 1,2,4-trifluorobenzene (B1293510), 2,4,5-trifluoronitrobenzene, and 2,4,5-trifluoromandelic acid.

Experimental Protocols

This section details the experimental procedures for three distinct and scalable synthetic routes.

Method 1: From 1,2,4-Trifluorobenzene via Friedel-Crafts Acetylation and Willgerodt-Kindler Reaction

This two-step method involves the Friedel-Crafts acetylation of 1,2,4-trifluorobenzene to form 2,4,5-trifluoroacetophenone, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis to yield the final product.[3]

Step 1: Synthesis of 2,4,5-Trifluoroacetophenone

  • Reaction Setup: In a reaction vessel, 1,2,4-trifluorobenzene is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[3] Aluminum trichloride (B1173362) is a commonly used catalyst for this Friedel-Crafts reaction.[3]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the acylation.

  • Work-up: Upon completion, the reaction mixture is quenched, and the product, 2,4,5-trifluoroacetophenone, is isolated and purified.

Step 2: Synthesis of this compound

  • Willgerodt-Kindler Reaction: The prepared 2,4,5-trifluoroacetophenone is subjected to a Willgerodt-Kindler reaction.[3] This involves heating the ketone with sulfur and a primary or secondary amine (e.g., dimethylamine (B145610) hydrochloride) or its salt in a suitable solvent like N,N-dimethylformamide (DMF).[3] The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Hydrolysis: The resulting thioamide intermediate is then hydrolyzed without isolation.[3] This is achieved by heating the reaction mixture in an acidic or basic aqueous solution.[3]

  • Isolation and Purification: After hydrolysis, the reaction mixture is cooled and acidified with an acid like hydrochloric acid to a pH of 1-2, which precipitates the crude this compound.[3] The crude product is collected by filtration and can be further purified by recrystallization from a solvent system such as 60% ethanol (B145695) to obtain the final product with high purity.[3]

Quantitative Data:

ParameterValueReference
Overall Yield80% (after recrystallization)[3]
Product Purity>99.9%[3]
Method 2: From 2,4,5-Trifluoronitrobenzene and Diethyl Malonate

This multi-step synthesis utilizes the reactivity of the nitro-activated fluorine atom in 2,4,5-trifluoronitrobenzene for a condensation reaction with diethyl malonate.[4][5]

Step 1: Condensation of 2,4,5-Trifluoronitrobenzene with Diethyl Malonate

  • Reaction Setup: 2,4,5-Trifluoronitrobenzene is reacted with diethyl malonate in the presence of a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide.[4][5]

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 40°C) for several hours.[5]

  • Work-up: After the reaction, the mixture is worked up by adding brine and extracting the product, diethyl 2,5-difluoro-4-nitrophenylmalonate, with an organic solvent like dichloromethane (B109758).[5] The organic phase is then washed, dried, and concentrated.[5]

Step 2: Hydrolysis, Acidification, and Decarboxylation

  • Reaction: The crude diethyl 2,5-difluoro-4-nitrophenylmalonate is subjected to hydrolysis, acidification, and decarboxylation. This is typically achieved by heating the compound in a mixture of water, acetic acid, and concentrated sulfuric acid under reflux for an extended period (e.g., 24 hours).[5]

  • Work-up and Isolation: After cooling, the product is extracted with an organic solvent. The organic phase is washed, and the product is isolated by adjusting the pH of the aqueous phase to precipitate the intermediate, 2,5-difluoro-4-nitrophenylacetic acid.[5]

Step 3: Nitro Group Reduction and Diazotization-Fluorination

  • Reduction: The nitro group of 2,5-difluoro-4-nitrophenylacetic acid is reduced to an amino group.[4]

  • Diazotization and Fluorination: The resulting amino group is then converted to a fluorine atom via a diazotization reaction followed by fluorination to yield the final product, this compound.[4]

Method 3: From 1,2,4-Trifluorobenzene and Dichloromethane

This method provides a high-yield synthesis route starting from 1,2,4-trifluorobenzene and using sodium cyanide and dichloromethane.

Detailed Protocol:

  • Preparation of Mixture M1: A mixture of sodium cyanide, sodium hydroxide, sodium stearate, and deionized water is prepared in a specific molar ratio (1:0.16:0.07:13.2).[6]

  • Catalyst and Initial Reaction: Under an argon atmosphere, a catalyst (HY-98 zeolite and zinc chloride) is mixed with nitrobenzene. The temperature is controlled at 115°C and the pressure at 4.5 atmospheres.[6] After stirring, dichloromethane is added, followed by the dropwise addition of 1,2,4-trifluorobenzene.[6] The reaction temperature and pressure are then increased to 142°C and 7 atmospheres, respectively, for 1.5 hours to obtain mixture M2.[6]

  • Addition of M1 and Further Reaction: The reaction temperature is then lowered to 6°C and the pressure to 3-4 atmospheres. Mixture M1 is added dropwise, and the reaction temperature and pressure are raised to 76°C and 6 atmospheres, respectively.[6]

  • Hydrolysis and Isolation: The resulting intermediate liquid is mixed with tetrabutylammonium (B224687) chloride and 20% hydrochloric acid. The reaction is heated to 108°C at 4 atmospheres for 80 minutes.[6] After cooling, the mixture is poured into crushed ice to precipitate the white solid product, this compound.[6]

Quantitative Data:

ParameterValueReference
Molar Yield99.2%[6]
GC Purity98.7%[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Starting Material (e.g., 1,2,4-Trifluorobenzene) Reaction Chemical Reaction (e.g., Friedel-Crafts, Hydrolysis) Start->Reaction Reagents Intermediate Intermediate Product (e.g., 2,4,5-Trifluoroacetophenone) Reaction2 Further Reaction(s) Intermediate->Reaction2 Reagents Reaction->Intermediate Purification Purification (e.g., Recrystallization) FinalProduct Final Product (this compound) Purification->FinalProduct Analysis Analysis (e.g., HPLC, GC) FinalProduct->Analysis Quality Control Reaction2->Purification

Caption: General workflow for the synthesis of this compound.

References

Application of 2,4,5-Trifluorophenylacetic Acid in Perovskite Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rapid advancement of perovskite solar cells (PSCs) has positioned them as a promising next-generation photovoltaic technology. However, challenges related to defect-induced non-radiative recombination and long-term stability hinder their commercialization. Recent research has highlighted the use of functional additives as an effective strategy to mitigate these issues. 2,4,5-Trifluorophenylacetic acid (TFPA) has emerged as a highly effective bifunctional additive, significantly enhancing both the efficiency and stability of perovskite solar cells.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of high-performance perovskite solar cells.

Mechanism of Action

This compound acts as a bifunctional additive, addressing key challenges in perovskite solar cell performance and stability through a dual-pronged approach. The carboxylic acid (-COOH) group of TFPA effectively passivates deep-energy-level defects present on the perovskite grain surfaces, particularly at lead (Pb) cluster sites.[1] This passivation minimizes non-radiative recombination, thereby enhancing the power conversion efficiency (PCE) of the solar cell.

Simultaneously, the hydrophobic trifluorobenzene moiety of the TFPA molecule orients outwards from the perovskite surface. This fluorinated tail creates a moisture-resistant barrier, significantly improving the stability of the perovskite film in ambient conditions.[1]

Quantitative Data Summary

The incorporation of this compound as an additive in perovskite solar cells has demonstrated significant improvements in key performance parameters. The following table summarizes the quantitative enhancements observed in a study utilizing TFPA.

Performance MetricControl Device (without TFPA)Device with Optimized TFPA
Power Conversion Efficiency (PCE)22.95%24.56%
Open-Circuit Voltage (VOC)Not specifiedNot specified
Short-Circuit Current (JSC)Not specifiedNot specified
Fill Factor (FF)Not specifiedNot specified
Stability (after 3912 hours in air)Not specified93.59% of initial efficiency
Stability (under continuous irradiation)82.22% of initial efficiency after 5h93.22% of initial efficiency after 10.5h

Data sourced from Cao et al., InfoMat, 2023.[1]

Experimental Protocols

This section outlines the detailed experimental protocols for the preparation of the perovskite precursor solution containing this compound and the subsequent fabrication of perovskite solar cells.

Materials and Reagents
  • Formamidinium iodide (FAI)

  • Lead (II) iodide (PbI2)

  • Methylammonium bromide (MABr)

  • Lead (II) bromide (PbBr2)

  • This compound (TFPA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Chlorobenzene (B131634), anhydrous

  • FTO-coated glass substrates

  • Titanium dioxide (TiO2) paste

  • Spiro-OMeTAD

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • 4-tert-Butylpyridine (tBP)

  • Gold (Au)

Perovskite Precursor Solution Preparation (with TFPA)
  • Stock Perovskite Solution: Prepare a 1.5 M stock solution of the perovskite precursor by dissolving FAI (172 mg), PbI2 (461 mg), MABr (22.4 mg), and PbBr2 (36.7 mg) in a mixed solvent of DMF (750 µL) and DMSO (250 µL).

  • Stirring: Stir the solution at room temperature for at least 2 hours to ensure complete dissolution of all components.

  • TFPA Addition: Prepare a stock solution of TFPA in a suitable solvent (e.g., DMF). Add the TFPA stock solution to the perovskite precursor solution to achieve the desired final concentration. The optimal concentration is typically below 4 mg/mL. It is recommended to screen a range of concentrations (e.g., 1, 2, 3, and 4 mg/mL) to determine the optimal performance for a specific device architecture and fabrication process.

  • Final Mixing: Vortex the final solution for 1 minute before use to ensure homogeneity.

Perovskite Solar Cell Fabrication (n-i-p structure)
  • Substrate Cleaning: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO2 (c-TiO2) layer onto the FTO substrate by spin-coating a precursor solution at 3000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes. After cooling, deposit a mesoporous TiO2 (m-TiO2) layer by spin-coating a TiO2 paste (diluted in ethanol) at 5000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Deposit the prepared perovskite precursor solution with TFPA onto the m-TiO2 layer.

    • Spin-coat at 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

    • During the second spin-coating step, at approximately 15 seconds, dispense 100 µL of chlorobenzene as an anti-solvent onto the spinning substrate.

    • Anneal the perovskite film at 100°C for 60 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the HTL solution by dissolving 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.

    • Add 17.5 µL of Li-TFSI stock solution (520 mg/mL in acetonitrile) and 28.8 µL of tBP to the Spiro-OMeTAD solution.

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Gold Electrode Deposition: Evaporate an 80 nm thick gold electrode on top of the HTL through a shadow mask under high vacuum (∼10-6 Torr).

Visualizations

Experimental Workflow for Perovskite Solar Cell Fabrication with TFPA

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_perovskite_prep Perovskite Precursor Preparation cluster_device_fab Device Fabrication (in Glovebox) sub_clean FTO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) etl_depo ETL Deposition (c-TiO2 + m-TiO2) sub_clean->etl_depo perov_depo Perovskite Layer Deposition (Spin-coating + Anti-solvent) etl_depo->perov_depo Transfer to Glovebox perov_sol Prepare Perovskite Stock Solution (FAI, PbI2, MABr, PbBr2 in DMF/DMSO) tfpa_add Add this compound (TFPA) perov_sol->tfpa_add tfpa_add->perov_depo anneal Annealing (100°C) perov_depo->anneal htl_depo HTL Deposition (Spiro-OMeTAD) anneal->htl_depo au_depo Gold Electrode Evaporation htl_depo->au_depo

Caption: Workflow for fabricating perovskite solar cells using TFPA.

Mechanism of Defect Passivation and Stability Enhancement by TFPA

Caption: Dual-action mechanism of TFPA on perovskite surfaces.

References

Application Notes and Protocols for Fabricating High-Efficiency Perovskite Solar Cells with 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the fabrication of high-efficiency and stable perovskite solar cells (PSCs) utilizing 2,4,5-Trifluorophenylacetic acid (TFPA) as a bifunctional additive. The inclusion of TFPA has been demonstrated to passivate defects within the perovskite layer and enhance the device's resistance to environmental factors, leading to a significant improvement in both power conversion efficiency (PCE) and long-term stability.

Overview and Principle of Action

This compound acts as a bifunctional additive to improve the quality of the formamidinium lead iodide (FAPbI₃) perovskite film. Its mechanism of action is twofold:

  • Defect Passivation: The carboxylic acid (-COOH) group of TFPA interacts with under-coordinated lead ions (Pb²⁺) at the grain boundaries and surface of the perovskite film. This interaction passivates deep-level defects, which are notorious for acting as non-radiative recombination centers that reduce the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

  • Enhanced Stability: The hydrophobic trifluorobenzene moiety of the TFPA molecule orients away from the perovskite surface. This creates a moisture-repelling barrier, significantly improving the stability of the perovskite film against degradation from humidity.

Device Architecture

The fabrication protocol outlined here is for a standard n-i-p planar heterojunction perovskite solar cell with the following architecture:

FTO / compact TiO₂ / Perovskite (+TFPA) / Spiro-OMeTAD / Au

  • FTO (Fluorine-doped Tin Oxide): Transparent conductive substrate.

  • compact TiO₂ (Titanium Dioxide): Electron Transport Layer (ETL).

  • Perovskite (+TFPA): The light-absorbing layer, composed of formamidinium lead iodide with the this compound additive.

  • Spiro-OMeTAD: Hole Transport Layer (HTL).

  • Au (Gold): Back contact electrode.

Experimental Data

The inclusion of this compound as an additive has been shown to significantly enhance the performance and stability of perovskite solar cells. The following table summarizes the key performance metrics of devices with and without the TFPA additive, based on published research.

ParameterControl Device (without TFPA)Device with TFPA
Power Conversion Efficiency (PCE) 22.95%24.56%
Open-Circuit Voltage (Voc) Data not availableData not available
Short-Circuit Current Density (Jsc) Data not availableData not available
Fill Factor (FF) Data not availableData not available
Stability (unsealed, in air) 82.22% of initial efficiency after 5 hours93.59% of initial efficiency after 3912 hours

Detailed Experimental Protocols

This section provides a step-by-step guide for the fabrication of perovskite solar cells with this compound. All procedures should be carried out in a cleanroom environment, with the perovskite and Spiro-OMeTAD deposition steps performed inside a nitrogen-filled glovebox.

FTO Substrate Preparation
  • Patterning: Etch the FTO-coated glass substrates using zinc powder and 2M HCl to create the desired electrode pattern.

  • Cleaning: Sequentially sonicate the patterned substrates in a solution of detergent (e.g., Hellmanex) in deionized (DI) water, followed by DI water, acetone, and isopropanol, each for 15 minutes.

  • Drying: Dry the cleaned substrates with a nitrogen gun.

  • UV-Ozone Treatment: Treat the substrates with UV-ozone for 15 minutes immediately before depositing the TiO₂ layer to remove any organic residues and improve the wettability of the surface.

Deposition of Compact TiO₂ Electron Transport Layer
  • Precursor Solution: Prepare a precursor solution of titanium diisopropoxide bis(acetylacetonate) in 1-butanol (B46404) (e.g., 0.15 M).

  • Spin Coating: Deposit the TiO₂ precursor solution onto the FTO substrates by spin coating at 3000 rpm for 30 seconds.

  • Annealing: Anneal the substrates at 125°C for 5 minutes, followed by a higher temperature annealing at 450-500°C for 30-60 minutes in air.

Perovskite Layer Deposition (in a Nitrogen-filled Glovebox)
  • Perovskite Precursor Solution Preparation:

    • Prepare a stock solution of Formamidinium Iodide (FAI) and Lead (II) Iodide (PbI₂) in a mixed solvent of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (e.g., 4:1 v/v). A common molar concentration is around 1.5 M for PbI₂.

    • Dissolve FAI and PbI₂ in the solvent mixture and stir on a hotplate at approximately 60-70°C for at least one hour to ensure complete dissolution.

  • TFPA Additive Incorporation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMF).

    • Add the TFPA stock solution to the perovskite precursor solution to achieve a final concentration of less than 4 mg/mL . The optimal concentration should be determined experimentally, as higher concentrations can lead to solubility issues.

  • Spin Coating:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Deposit the perovskite precursor solution with TFPA onto the TiO₂ layer.

    • Spin coat in a two-step program:

      • Step 1: 1000 rpm for 10 seconds.

      • Step 2: 4000-6000 rpm for 30 seconds.

    • During the second step (e.g., with 10-15 seconds remaining), dispense an anti-solvent such as chlorobenzene (B131634) or ethyl acetate (B1210297) (approximately 100-200 µL) onto the spinning substrate. This will induce rapid crystallization of the perovskite film.

  • Annealing:

    • Immediately transfer the substrates to a hotplate inside the glovebox.

    • Anneal the films at a temperature between 100°C and 150°C for 10 to 60 minutes. The optimal annealing temperature and time may vary and should be optimized for the specific perovskite composition and additive concentration. A common starting point is 100°C for 30-60 minutes.

Deposition of Spiro-OMeTAD Hole Transport Layer (in a Nitrogen-filled Glovebox)
  • Spiro-OMeTAD Solution Preparation:

    • Dissolve Spiro-OMeTAD powder in chlorobenzene (e.g., 72.3 mg/mL).

    • To enhance conductivity, add the following dopants:

      • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (e.g., 17.5 µL of a 520 mg/mL solution in acetonitrile).

      • 4-tert-butylpyridine (tBP) (e.g., 28.8 µL).

  • Spin Coating:

    • Deposit the Spiro-OMeTAD solution onto the perovskite layer.

    • Spin coat at 4000 rpm for 30 seconds.

  • Oxidation: Leave the films in the dark in a dry air or oxygen environment overnight to allow for the oxidation of the Spiro-OMeTAD, which is necessary for its hole-transporting properties.

Deposition of Gold (Au) Back Contact
  • Masking: Use a shadow mask to define the active area of the solar cells.

  • Thermal Evaporation: Deposit an 80-100 nm thick layer of gold by thermal evaporation under high vacuum (<10⁻⁶ Torr).

Visualizations

Experimental Workflow

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_etl ETL Deposition cluster_perovskite Perovskite Layer (Glovebox) cluster_htl HTL Deposition (Glovebox) cluster_contact Back Contact Patterning FTO Patterning Cleaning Sequential Sonication Patterning->Cleaning Drying N2 Drying Cleaning->Drying UVO UV-Ozone Treatment Drying->UVO TiO2_Spin TiO2 Spin Coating UVO->TiO2_Spin TiO2_Anneal TiO2 Annealing TiO2_Spin->TiO2_Anneal Precursor_Prep Prepare FAPbI3 + TFPA Solution TiO2_Anneal->Precursor_Prep Perovskite_Spin Spin Coating & Anti-solvent Precursor_Prep->Perovskite_Spin Perovskite_Anneal Annealing Perovskite_Spin->Perovskite_Anneal Spiro_Prep Prepare Spiro-OMeTAD Solution Perovskite_Anneal->Spiro_Prep Spiro_Spin Spiro-OMeTAD Spin Coating Spiro_Prep->Spiro_Spin Spiro_Oxidation Oxidation Spiro_Spin->Spiro_Oxidation Au_Evaporation Gold Evaporation Spiro_Oxidation->Au_Evaporation

Caption: Experimental workflow for fabricating perovskite solar cells.

Mechanism of Action of this compound

Caption: Dual-functional role of the TFPA additive in perovskite solar cells.

Application Note: NMR Analysis and Interpretation of 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of 2,4,5-Trifluorophenylacetic acid, a key intermediate in the synthesis of various pharmacologically active compounds, including the anti-diabetic medication Sitagliptin.[1][2] This application note outlines the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data, provides comprehensive experimental protocols for data acquisition, and presents a logical workflow for spectral interpretation. The information herein is intended to assist researchers in confirming the structure and purity of this compound, a critical step in drug discovery and development.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound in a standard NMR solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). These predictions are based on established NMR principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
-CH₂-3.6 - 3.8t⁴J(H,F) ≈ 2-32H
Ar-H (H-3)7.0 - 7.3m1H
Ar-H (H-6)7.2 - 7.5m1H
-COOH10 - 12br s1H

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-CH₂-35 - 45t²J(C,F) ≈ 20-25
C-1120 - 125d²J(C,F) ≈ 15-25
C-2150 - 160ddd¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 10-15, ³J(C,F) ≈ 3-5
C-3105 - 115dd²J(C,F) ≈ 20-30, ³J(C,F) ≈ 3-5
C-4145 - 155ddd¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 10-15, ³J(C,F) ≈ 3-5
C-5145 - 155ddd¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 10-15, ⁴J(C,F) ≈ 1-3
C-6115 - 125dd²J(C,F) ≈ 20-30, ⁴J(C,F) ≈ 1-3
-COOH170 - 175s

Table 3: Predicted ¹⁹F NMR Data (Referenced to CFCl₃)

FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-2-130 to -140m
F-4-140 to -150m
F-5-150 to -160m

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality NMR spectra of this compound. Instrument-specific parameters may require optimization.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[3] For this compound, DMSO-d₆ is a good initial choice due to the carboxylic acid proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3][4]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5]

  • Internal Standard (Optional): An internal standard such as Tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions can be added for precise chemical shift referencing.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap

NMR Sample Preparation Workflow.
¹H NMR Spectroscopy

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).[6]

  • Acquisition Parameters:

    • Number of Scans (NS): 8 to 16, depending on sample concentration.

    • Acquisition Time (AQ): 3-4 seconds for good resolution.[7][8]

    • Relaxation Delay (D1): 1-2 seconds.

    • Pulse Width (P1): Calibrated 30° or 45° pulse.[7]

    • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

  • Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

    • Referencing: Reference the spectrum to the residual solvent peak or the internal standard.

¹³C NMR Spectroscopy
  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds. A longer delay may be needed for quaternary carbons.

    • Pulse Width (P1): Calibrated 30° pulse to optimize signal for carbons with longer relaxation times.[7]

    • Spectral Width (SW): 200-250 ppm, centered around 100-120 ppm.

  • Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 1-2 Hz.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

    • Referencing: Reference the spectrum to the solvent peak.

¹⁹F NMR Spectroscopy
  • Spectrometer: Equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.

  • Pulse Program: Standard single-pulse sequence, often with proton decoupling.

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Pulse Width (P1): Calibrated 90° pulse.

    • Spectral Width (SW): A wide spectral width of at least 200 ppm is recommended initially due to the large chemical shift range of fluorine.[9]

  • Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.5-1 Hz.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

    • Referencing: Reference the spectrum to an external standard such as CFCl₃ (0 ppm) or an internal standard like trifluoroacetic acid (-76.55 ppm).[10]

Spectral Interpretation

A systematic approach is crucial for the accurate interpretation of the NMR spectra of this compound.

G cluster_workflow Spectral Interpretation Workflow start Acquire 1H, 13C, 19F NMR Spectra h_nmr 1H NMR Analysis: - Integration - Chemical Shift - Multiplicity start->h_nmr f_nmr 19F NMR Analysis: - Chemical Shift - Multiplicity start->f_nmr c_nmr 13C NMR Analysis: - Chemical Shift - C-F Couplings start->c_nmr correlation Correlate Data: - H-F Couplings - C-F Couplings h_nmr->correlation f_nmr->correlation c_nmr->correlation structure Confirm Structure of This compound correlation->structure

Workflow for NMR Spectral Interpretation.
  • ¹H NMR Spectrum:

    • Integration: Confirm the presence of two aromatic protons, two methylene (B1212753) protons, and one carboxylic acid proton by their respective integration values.

    • Chemical Shift: The downfield shift of the aromatic protons is indicative of the electron-withdrawing effect of the fluorine atoms. The methylene protons will appear adjacent to the aromatic region, and the carboxylic acid proton will be a broad singlet at a very downfield chemical shift.

    • Multiplicity: The methylene protons are expected to show coupling to the ortho-fluorine atom (F-2), resulting in a triplet. The aromatic protons will exhibit complex multiplets due to coupling with each other and with the fluorine atoms.

  • ¹³C NMR Spectrum:

    • Chemical Shift: Identify the eight distinct carbon signals. The carbons directly bonded to fluorine will appear as doublets (or more complex multiplets due to coupling to other fluorines) with large one-bond C-F coupling constants. The carbonyl carbon will be the most downfield signal.

    • C-F Coupling: The magnitude of the ¹J(C,F) coupling constants (typically >240 Hz) is a definitive indicator of a direct C-F bond. Smaller two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings will also be observed, providing valuable structural information.

  • ¹⁹F NMR Spectrum:

    • Chemical Shift: The three distinct fluorine signals will appear in the characteristic region for aromatic fluorines.

    • Multiplicity: The fluorine signals will be complex multiplets due to F-F and H-F couplings. Decoupling the protons will simplify the spectrum and help in assigning the F-F coupling patterns.

By systematically analyzing the data from all three NMR experiments and correlating the observed couplings, the structure of this compound can be unambiguously confirmed. This rigorous analysis is essential for ensuring the quality and identity of this important pharmaceutical intermediate.

References

Application Note: HPLC Method for Purity Analysis of 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,5-Trifluorophenylacetic acid (2,4,5-TFPAA) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain antidiabetic medications.[1][2] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for determining the purity of 2,4,5-TFPAA and for identifying and quantifying any potential impurities is essential.

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. The method is sensitive to positional isomers and other related substances, making it suitable for both routine quality control and process development in the pharmaceutical industry.[3]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., Waters® RP-18, 250 mm x 4.6 mm, 5 µm) is recommended.[3]

  • Chemicals and Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Acetic Acid (Glacial, analytical grade)

    • This compound reference standard (purity ≥ 99.5%)

    • Samples of this compound for analysis

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of this compound from its potential impurities.

ParameterCondition
Column RP-18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (v/v)
Gradient Isocratic
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 264 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: Optimized HPLC Chromatographic Conditions.

Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix the specified volumes of acetonitrile and 0.1% acetic acid in water. For example, for a 50:50 (v/v) mixture, combine 500 mL of acetonitrile with 500 mL of 0.1% acetic acid in water. Degas the mobile phase before use.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Protocol

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.

    • The tailing factor for the this compound peak should be not more than 2.0.

    • The theoretical plates for the this compound peak should be not less than 2000.

  • Analysis:

    • Inject the blank (mobile phase) once to ensure no interfering peaks are present.

    • Inject the standard solution in duplicate.

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the percentage purity of the sample using the area normalization method. The purity is calculated as the ratio of the main peak area to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of 2,4,5-TFPAA Peak / Total Area of All Peaks) x 100

Results and Data Presentation

The described HPLC method provides excellent separation of this compound from its potential process-related impurities and degradation products. A representative chromatogram would show a sharp, well-defined peak for the main component with good resolution from any impurity peaks.

AnalyteRetention Time (min)Peak AreaPurity (%)
Reference Standard 8.51,250,00099.8
Sample Batch A 8.51,235,00098.8
Impurity 14.210,0000.8
Impurity 26.85,0000.4
Sample Batch B 8.51,245,00099.6
Impurity 14.22,5000.2
Impurity 26.82,5000.2

Table 2: Example Purity Analysis Data for this compound Samples.

Experimental Workflow

HPLC_Purity_Analysis_Workflow start Start prep_solutions Prepare Mobile Phase, Standard, and Sample Solutions start->prep_solutions end End system_equilibration Equilibrate HPLC System prep_solutions->system_equilibration system_suitability Perform System Suitability Test (SST) system_equilibration->system_suitability system_suitability->system_equilibration SST Fails inject_blank Inject Blank (Mobile Phase) system_suitability->inject_blank SST Passes inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample data_acquisition Acquire Chromatographic Data inject_sample->data_acquisition data_analysis Analyze Data: - Identify Peaks - Calculate Purity data_acquisition->data_analysis generate_report Generate Analysis Report data_analysis->generate_report generate_report->end

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the purity determination of this compound. The method is simple, accurate, and precise, making it highly suitable for quality control in a pharmaceutical manufacturing environment. The validation of this method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.[3]

References

Application Note: Recrystallization Protocol for the Purification of 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 2,4,5-Trifluorophenylacetic acid via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceuticals, notably Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type II diabetes. Ensuring the high purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient. This document outlines two primary recrystallization methods using a mixed solvent system (ethanol/water) and a single solvent system (toluene). The protocols are designed for researchers, scientists, and drug development professionals to achieve high-purity this compound suitable for further synthetic applications.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

This compound is typically synthesized via multi-step processes, such as those involving Friedel-Crafts reactions and Willgerodt-Kindler reactions. These synthetic routes can introduce various impurities, including starting materials, reagents, and side-products. Effective purification is therefore essential. Literature suggests that ethanol-water mixtures and toluene (B28343) are effective solvent systems for the recrystallization of this compound.

Materials and Equipment

  • Crude this compound

  • Reagent-grade ethanol (B145695) (95% or absolute)

  • Reagent-grade toluene

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and weighing balance

  • Melting point apparatus

  • Glassware for solvent handling

Experimental Protocols

Two primary protocols are presented below. The choice of protocol may depend on the nature of the impurities and the scale of the purification. A preliminary solvent screening is recommended to determine the optimal conditions for the specific batch of crude material.

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This method is particularly effective for moderately polar compounds and can be fine-tuned by adjusting the solvent ratio. A 60% ethanol-water mixture has been cited as an effective solvent for this compound.

  • Dissolution:

    • Place the crude this compound (e.g., 10.0 g) into a suitably sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the hot solvent mixture (initially, try a 60:40 ethanol:water v/v ratio) to the flask.

    • Heat the mixture to a gentle boil while stirring to dissolve the solid. The flask should be fitted with a condenser to prevent solvent evaporation.

    • Continue adding small portions of the hot solvent mixture until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield upon cooling.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold 60% ethanol-water mixture to remove any adhering mother liquor.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any residual ethanol and dissolved salts.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved. The melting point of pure this compound is in the range of 121-125 °C.

Protocol 2: Recrystallization from a Single Solvent System (Toluene)

Toluene is a less polar solvent and can be effective for purifying compounds with aromatic character, especially if the impurities are more polar. Recrystallization from toluene has been shown to yield high-purity, white crystals of this compound.

  • Dissolution:

    • Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask with a magnetic stir bar.

    • Add a sufficient volume of toluene to the flask.

    • Heat the mixture to boiling with stirring under a condenser until the solid is completely dissolved. Add the minimum amount of hot toluene necessary for complete dissolution.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration as described in Protocol 1.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, cool the flask in an ice-water bath to induce further crystallization.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold toluene.

  • Drying:

    • Dry the crystals under vacuum to remove residual toluene.

Purity Analysis

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

  • Melting Point: A sharp melting point range close to the literature value (121-125 °C) is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity and identifying any remaining impurities. A purity of >99% is often desired for pharmaceutical intermediates.

  • Spectroscopy (¹H NMR, ¹³C NMR, FT-IR): Spectroscopic methods can be used to confirm the chemical structure and identify any structural impurities.

Data Presentation

The following table summarizes typical parameters for the recrystallization of this compound. Note that the optimal solvent volume and yield will vary depending on the initial purity of the crude material.

ParameterProtocol 1 (60% Ethanol/Water)Protocol 2 (Toluene)
Starting Material Crude this compoundCrude this compound
Appearance of Crude Yellow to brown solidYellow to brown solid
Approx. Solvent Volume 15-25 mL per gram of crude20-30 mL per gram of crude
Dissolution Temperature ~80-85 °C~110 °C
Crystallization Temp. Room temp., then 0-5 °CRoom temp., then 0-5 °C
Appearance of Crystals White to off-white needles/platesWhite crystalline solid
Expected Yield 70-85%65-80%
Melting Point (Purified) 121-125 °C121-125 °C
Purity (HPLC) >99%>99%

Workflow Diagram

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolution Dissolution: Add minimum hot solvent (e.g., 60% EtOH or Toluene) start->dissolution hot_filtration Hot Filtration (if insoluble impurities) dissolution->hot_filtration cooling Slow Cooling: 1. Cool to room temperature 2. Cool in ice bath dissolution->cooling No insoluble impurities hot_filtration->cooling Yes filtration Vacuum Filtration: Isolate crystals cooling->filtration washing Wash Crystals: With ice-cold solvent filtration->washing drying Drying: Vacuum oven washing->drying analysis Purity Analysis: Melting Point, HPLC, NMR drying->analysis end Pure 2,4,5-Trifluorophenylacetic Acid analysis->end

Caption: A flowchart of the general recrystallization process.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.

  • Low Yield: A low yield may result from using too much solvent during dissolution or washing. Ensure the minimum amount of hot solvent is used for dissolution and that the crystals are washed with ice-cold solvent.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toluene and ethanol are flammable. Avoid open flames and use a heating mantle or water/oil bath for heating.

  • This compound may cause skin and eye irritation. Handle with care.

By following these protocols, researchers can effectively purify this compound to a high degree of purity, suitable for demanding applications in pharmaceutical synthesis and development.

Asymmetric synthesis of Sitagliptin from 2,4,5-Trifluorophenylacetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Asymmetric Synthesis of Sitagliptin (B1680988)

These application notes provide a detailed protocol for the asymmetric synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, commencing from 2,4,5-Trifluorophenylacetic acid. The synthesis is based on a highly efficient, green, and scalable manufacturing process.

Introduction

Sitagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin (B1656795) hormones such as GLP-1 and GIP. By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes mellitus.

The synthesis described herein is a second-generation manufacturing process that significantly improves upon earlier routes by reducing waste, eliminating the need for high-pressure equipment for certain steps, and increasing the overall yield.[1][2] A key feature of this process is the one-pot synthesis of the crucial dehydrositagliptin intermediate, followed by a highly enantioselective asymmetric hydrogenation to establish the chiral amine center.[1][2]

Overall Synthetic Strategy

The synthesis begins with the activation of this compound and its reaction with Meldrum's acid to form a Meldrum's adduct.[3] This intermediate is then coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride to yield a β-ketoamide. Subsequent dehydration affords the key dehydrositagliptin intermediate. The synthesis culminates in a rhodium-catalyzed asymmetric hydrogenation of the enamine to produce Sitagliptin with high enantiomeric excess.[1][2][6]

Quantitative Data Summary

The following table summarizes the typical yields and purity obtained at key stages of the synthesis.

StepProductYield (%)Purity/Enantiomeric Excess (ee)Reference(s)
1. Meldrum's Adduct Formation5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione87>99%[3]
2. Coupling with Triazolopiperazineβ-Ketoamide Intermediate67>99%[3]
3. One-Pot Synthesis of Dehydrositagliptin (from starting acid)Dehydrositagliptin82>99.6 wt%[1][2]
4. Asymmetric HydrogenationSitagliptin98>99.9% ee (after crystallization)[2]
Overall Yield (from this compound to Sitagliptin) Sitagliptin ~65 >99.9% ee [1]

Experimental Protocols

Synthesis of 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Adduct)
  • Materials:

    • This compound

    • N,N'-Carbonyldiimidazole (CDI)

    • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

    • Dry Tetrahydrofuran (THF)

    • Isopropyl acetate (B1210297)

    • Concentrated Hydrochloric acid

  • Procedure:

    • Dissolve this compound (1.0 eq) in dry THF.

    • Add N,N'-Carbonyldiimidazole (1.1 eq) to the solution and stir until activation is complete.

    • Add Meldrum's acid (1.1 eq) to the reaction mixture.

    • Heat the mixture to 50 °C and maintain for 5 hours. Monitor the reaction progress by TLC.[3]

    • Cool the reaction mixture to room temperature.

    • Add a 1:1 mixture of isopropyl acetate and water and stir for 30 minutes.

    • Adjust the pH of the mixture to 2-3 with concentrated hydrochloric acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

One-Pot Synthesis of Dehydrositagliptin

This protocol describes a three-step, one-pot synthesis of the dehydrositagliptin intermediate starting from this compound.[2]

  • Materials:

    • This compound

    • Meldrum's acid

    • Reagents for acid activation (e.g., pivaloyl chloride or CDI)

    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride

    • Base (e.g., Diisopropylethylamine - DIPEA)

    • Solvent (e.g., THF)

  • Procedure:

    • In a suitable reactor, charge this compound and the chosen solvent.

    • Sequentially and under controlled conditions, add the acid activation reagent followed by Meldrum's acid to form the acyl Meldrum's acid intermediate.

    • Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride and a base (DIPEA) to the reaction mixture to form the β-ketoamide.

    • The final step involves the dehydration of the β-ketoamide to form dehydrositagliptin, which crystallizes out of the reaction mixture.

    • Isolate the dehydrositagliptin product by filtration. This one-pot process typically yields the product in 82% overall yield with high purity (>99.6 wt%).[1][2]

Asymmetric Hydrogenation of Dehydrositagliptin to Sitagliptin
  • Materials:

    • Dehydrositagliptin

    • Rhodium(I) catalyst precursor (e.g., [Rh(cod)Cl]₂)

    • Chiral bisphosphine ligand (e.g., tBu JOSIPHOS)

    • Methanol (or other suitable solvent)

    • Hydrogen gas

  • Procedure:

    • In an appropriate hydrogenation reactor, dissolve dehydrositagliptin in methanol.

    • Prepare the active catalyst by mixing the rhodium precursor and the chiral ligand (e.g., Rh(I)/tBu JOSIPHOS) in a separate vessel under an inert atmosphere. A low catalyst loading of 0.15 mol% is typically sufficient.[1]

    • Transfer the catalyst solution to the reactor containing the dehydrositagliptin solution.

    • Pressurize the reactor with hydrogen gas. The reaction is typically run at a pressure that does not require specialized high-pressure equipment.[7]

    • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by HPLC).

    • Upon completion, vent the reactor and purge with an inert gas.

    • The crude Sitagliptin solution can be further processed for purification and salt formation.

Isolation and Purification of Sitagliptin Phosphate (B84403)
  • Materials:

    • Crude Sitagliptin solution

    • Phosphoric acid

    • Suitable solvent for crystallization (e.g., isopropanol/water)

  • Procedure:

    • Treat the crude hydrogenation stream with activated carbon to remove the rhodium catalyst.[2]

    • Filter the mixture to remove the activated carbon.

    • To the filtrate, add a solution of phosphoric acid to precipitate Sitagliptin as its phosphate salt.

    • Perform a crystallization from a suitable solvent system (e.g., isopropanol/water) to upgrade the enantiomeric excess to >99.9% and obtain the final, highly pure Sitagliptin phosphate monohydrate.[1]

Visualizations

G cluster_workflow Experimental Workflow Start Start Step1 1. Meldrum's Adduct Formation Start->Step1 This compound Step2 2. Coupling with Triazolopiperazine Step1->Step2 Step3 3. Dehydration to Dehydrositagliptin Step2->Step3 Step4 4. Asymmetric Hydrogenation Step3->Step4 Step5 5. Purification & Salt Formation Step4->Step5 End Sitagliptin Phosphate Step5->End

Caption: High-level experimental workflow for the synthesis of Sitagliptin.

G Start {this compound} Intermediate1 Meldrum's Adduct Start->Intermediate1 + Meldrum's Acid (CDI, THF) Intermediate2 β-Ketoamide Intermediate1->Intermediate2 + Triazolopiperazine (DIPEA) Intermediate3 Dehydrositagliptin Intermediate2->Intermediate3 - H₂O Product {Sitagliptin} Intermediate3->Product Asymmetric Hydrogenation (Rh(I)/tBu JOSIPHOS, H₂)

References

Application Notes and Protocols: Utilizing 2,4,5-Trifluorophenylacetic Acid as a Performance-Enhancing Additive in Thin-Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4,5-Trifluorophenylacetic acid (TFPA) as a bifunctional additive in the fabrication of high-performance perovskite thin films for optoelectronic applications, particularly in perovskite solar cells (PSCs). TFPA has emerged as a critical additive for enhancing both the efficiency and stability of these devices. Its efficacy stems from a dual-action mechanism: the carboxylic acid group passivates defects within the perovskite crystal lattice, while the hydrophobic trifluorinated phenyl group provides a barrier against environmental moisture, a key factor in device degradation.

The protocols outlined below are designed to be a practical guide for researchers in the field, providing step-by-step instructions for the preparation of precursor solutions, thin-film deposition via spin-coating, and post-deposition annealing.

Mechanism of Action of this compound (TFPA)

The beneficial effects of incorporating TFPA into perovskite thin films are attributed to its unique molecular structure, which allows it to address two of the most significant challenges in perovskite solar cell technology: defect-related non-radiative recombination and environmental instability.

  • Defect Passivation: The carboxylic acid (-COOH) group in TFPA can effectively interact with lead (Pb) clusters at the grain boundaries and surface of the perovskite film. This interaction passivates deep-energy-level defects, which act as charge recombination centers, thereby enhancing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

  • Enhanced Stability: The trifluorobenzene moiety of TFPA is hydrophobic. When incorporated into the perovskite film, these groups orient towards the surface, creating a moisture-repelling layer. This increased hydrophobicity significantly improves the long-term stability of the device when exposed to ambient air.[1]

The logical workflow for the role of TFPA in enhancing perovskite solar cell performance is illustrated below.

G cluster_0 TFPA Additive Introduction cluster_1 Interaction with Perovskite cluster_2 Performance Enhancement Mechanisms cluster_3 Resulting Device Improvements TFPA This compound (TFPA) Carboxylic_Group Carboxylic Acid Group (-COOH) TFPA->Carboxylic_Group Trifluorobenzene_Moiety Trifluorobenzene Moiety TFPA->Trifluorobenzene_Moiety Defect_Passivation Defect Passivation (Interaction with Pb clusters) Carboxylic_Group->Defect_Passivation Hydrophobicity Increased Hydrophobicity Trifluorobenzene_Moiety->Hydrophobicity PCE_Enhancement Enhanced Power Conversion Efficiency (PCE) Defect_Passivation->PCE_Enhancement Stability_Improvement Improved Long-Term Stability Hydrophobicity->Stability_Improvement

Mechanism of TFPA in Perovskite Solar Cells.

Data Presentation: Performance Enhancement with TFPA

The inclusion of an optimized concentration of TFPA in the perovskite precursor solution leads to significant improvements in key photovoltaic parameters. The following table summarizes the comparative performance of perovskite solar cells with and without the TFPA additive.

ParameterControl Device (without TFPA)Device with TFPA AdditivePercentage Improvement
Power Conversion Efficiency (PCE) 22.95%24.56%7.01%
Open-Circuit Voltage (Voc) -Enhanced-
Fill Factor (FF) -Enhanced-
Short-Circuit Current Density (Jsc) Nearly UnchangedNearly Unchanged-
Long-Term Stability 82.22% of initial efficiency after 5 hours93.6% of initial efficiency after 3912 hoursSignificant Improvement

Note: Specific values for Voc and FF enhancement were noted as "enhanced" in the source material, indicating a positive trend. The stability was measured under continuous irradiation for the control and in ambient air for the TFPA-enhanced device.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the fabrication of high-efficiency perovskite solar cells using this compound as an additive.

Materials and Reagents
  • Formamidinium iodide (FAI)

  • Lead (II) iodide (PbI2)

  • This compound (TFPA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Chlorobenzene (CB), anhydrous

  • Spiro-OMeTAD

  • Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)

  • 4-tert-Butylpyridine (tBP)

  • FTO-coated glass substrates

  • Titanium dioxide (TiO2) compact layer precursor (e.g., titanium diisopropoxide bis(acetylacetonate))

  • Gold (Au) for thermal evaporation

Protocol 1: Perovskite Precursor Solution Preparation

This protocol describes the preparation of the perovskite precursor solution with the optimal concentration of TFPA. All procedures should be carried out in a nitrogen-filled glovebox.

Workflow Diagram:

G cluster_0 Precursor Preparation Start Start Mix_Solvents Mix DMF and DMSO Start->Mix_Solvents Add_Precursors Add FAI and PbI2 Mix_Solvents->Add_Precursors Stir_Dissolve Stir until fully dissolved Add_Precursors->Stir_Dissolve Add_TFPA Add TFPA Solution Stir_Dissolve->Add_TFPA Final_Stir Stir for 30 min Add_TFPA->Final_Stir End Precursor Solution Ready Final_Stir->End

Perovskite Precursor Solution Preparation Workflow.

Step-by-Step Procedure:

  • Prepare a stock solution of TFPA: Dissolve this compound in a suitable solvent (e.g., DMF/DMSO mixture) to a concentration that allows for easy addition to the main precursor solution.

  • Prepare the main perovskite precursor solution:

    • In a clean vial, mix anhydrous DMF and DMSO in a 4:1 volume ratio.

    • Add formamidinium iodide (FAI) and lead (II) iodide (PbI2) to the solvent mixture to achieve a final concentration of approximately 1.5 M for the perovskite. A common molar ratio for FAI:PbI2 is 1:1.05.

    • Stir the solution on a hotplate at approximately 60-70°C for at least 2 hours, or until the precursors are fully dissolved, resulting in a clear yellow solution.

  • Incorporate the TFPA additive:

    • To the prepared perovskite precursor solution, add the TFPA stock solution to achieve a final TFPA concentration of 4 mg/mL.

    • Stir the final solution at room temperature for an additional 30 minutes to ensure homogeneity.

  • Filtration: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulates.

Protocol 2: Thin-Film Deposition via Spin-Coating

This protocol details a typical one-step spin-coating process for depositing the TFPA-containing perovskite film onto a prepared substrate (e.g., FTO/c-TiO2). This procedure should be performed in a nitrogen-filled glovebox.

Step-by-Step Procedure:

  • Substrate Preparation: Ensure the FTO/c-TiO2 substrates are clean and have undergone a UV-ozone treatment for approximately 15 minutes prior to use to enhance wettability.

  • Spin-Coating Program:

    • Step 1 (Dispensing): Dispense approximately 40-60 µL of the prepared perovskite precursor solution onto the center of the substrate.

    • Step 2 (Low-Speed Spin): Spin the substrate at 1000 rpm for 10 seconds with an acceleration of 200 rpm/s. This allows for uniform spreading of the precursor solution.

    • Step 3 (High-Speed Spin): Ramp up the spin speed to 5000 rpm and hold for 30 seconds with an acceleration of 1000 rpm/s. This step is for solvent evaporation and film thinning.

    • Step 4 (Anti-Solvent Dripping): Approximately 10-15 seconds into the high-speed spin step, dispense 100-150 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate. This induces rapid crystallization of the perovskite film.

  • Immediate Annealing: Immediately transfer the substrate to a pre-heated hotplate for the annealing process.

Protocol 3: Post-Deposition Annealing

Thermal annealing is a critical step to promote grain growth and remove residual solvents, leading to a high-quality perovskite film.

Step-by-Step Procedure:

  • Pre-heat a hotplate in the glovebox to the desired annealing temperature. For formamidinium-based perovskites, a typical temperature is between 100°C and 150°C. A recommended starting point is 150°C.

  • Transfer the spin-coated substrate quickly onto the hotplate.

  • Anneal the film for a duration of 10 to 30 minutes. An initial time of 15 minutes is recommended.

  • Cooling: After annealing, allow the film to cool down to room temperature on a cool, flat surface within the glovebox. The film should have a dark, uniform appearance.

Device Architecture and Characterization

The TFPA-containing perovskite films are typically integrated into a standard n-i-p planar or mesoporous device architecture.

Device Structure Diagram:

G cluster_0 Perovskite Solar Cell Architecture Au Au (Gold) Electrode Spiro Spiro-OMeTAD (HTL) Perovskite Perovskite with TFPA TiO2 TiO2 (ETL) FTO FTO (Transparent Conductive Oxide) Glass Glass Substrate

References

Application Notes and Protocols for the Synthesis of EGFR/ErbB-2 Kinase Inhibitors Utilizing 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-stage protocol for the synthesis of a potential EGFR/ErbB-2 kinase inhibitor scaffold, starting from 2,4,5-trifluorophenylacetic acid. The initial stage involves the conversion of the starting material to the key intermediate, 2,4,5-trifluoroaniline (B1295084), via a Curtius rearrangement. The subsequent stage details the nucleophilic aromatic substitution reaction of this aniline (B41778) with a commercially available 4-chloro-6,7-dimethoxyquinazoline (B18312) to yield a 4-anilinoquinazoline (B1210976) derivative, a common core structure in many EGFR/ErbB-2 inhibitors.

EGFR/ErbB-2 Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2 (also known as HER2) are receptor tyrosine kinases that play a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR/ErbB-2 signaling pathway, often through overexpression or mutation, is a hallmark of many cancers. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which ultimately drive tumor growth and progression. The synthesized 4-anilinoquinazoline derivatives are designed to act as competitive inhibitors at the ATP-binding site of the EGFR/ErbB-2 kinase domain, thereby blocking the downstream signaling cascade and inhibiting tumor cell proliferation.[1][2]

EGFR_ErbB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer ErbB2 ErbB-2 ErbB2->Dimer PI3K PI3K Dimer->PI3K MAPK MAPK Pathway Dimer->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MAPK->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Dimer

Caption: EGFR/ErbB-2 signaling pathway and mechanism of inhibition.

Synthetic Workflow

The overall synthetic strategy is a two-part process. The first part is the conversion of this compound to 2,4,5-trifluoroaniline. The second part involves the coupling of the synthesized aniline with a quinazoline (B50416) core to produce the final inhibitor scaffold.

Synthesis_Workflow Start This compound Intermediate1 2,4,5-Trifluorophenylacetyl Chloride Start->Intermediate1 SOCl₂ or (COCl)₂ Intermediate2 2,4,5-Trifluorophenylacetyl Azide (B81097) Intermediate1->Intermediate2 NaN₃ Intermediate3 2,4,5-Trifluorobenzyl Isocyanate Intermediate2->Intermediate3 Heat (Curtius Rearrangement) Aniline 2,4,5-Trifluoroaniline Intermediate3->Aniline Acid Hydrolysis FinalProduct N-(2,4,5-Trifluorophenyl)-6,7-dimethoxy- quinazolin-4-amine Aniline->FinalProduct Nucleophilic Aromatic Substitution Quinazoline 4-Chloro-6,7-dimethoxyquinazoline Quinazoline->FinalProduct

Caption: Synthetic workflow for the EGFR/ErbB-2 inhibitor scaffold.

Experimental Protocols

Part 1: Synthesis of 2,4,5-Trifluoroaniline from this compound

This protocol outlines a general procedure for the conversion of a carboxylic acid to an amine via the Curtius rearrangement.

Step 1a: Formation of the Acyl Chloride

  • To a solution of this compound (1.0 eq) in an inert solvent such as dichloromethane (B109758) (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The solvent and excess reagent can be removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Step 1b: Formation of the Acyl Azide

  • Dissolve the crude 2,4,5-trifluorophenylacetyl chloride in a solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C.

  • Stir the mixture vigorously for 1-2 hours at 0 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the acyl chloride.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

Step 1c: Curtius Rearrangement and Hydrolysis to the Amine

  • Carefully concentrate the solution of the acyl azide under reduced pressure. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and friction.

  • Dissolve the crude acyl azide in an inert, high-boiling solvent like toluene.

  • Heat the solution to reflux (approximately 80-110 °C) to induce the Curtius rearrangement to the isocyanate. The progress of the reaction can be monitored by the evolution of nitrogen gas.

  • After the rearrangement is complete (typically 1-3 hours), cool the reaction mixture.

  • For hydrolysis, add an aqueous acid solution (e.g., 6M HCl) and heat the mixture to reflux for 2-4 hours to hydrolyze the isocyanate to the corresponding amine.

  • Cool the reaction mixture, and neutralize with a base (e.g., NaOH) to a pH of 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude 2,4,5-trifluoroaniline by column chromatography or distillation.

Part 2: Synthesis of N-(2,4,5-Trifluorophenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol describes the nucleophilic aromatic substitution reaction between 2,4,5-trifluoroaniline and 4-chloro-6,7-dimethoxyquinazoline.

  • In a round-bottom flask, combine 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 2,4,5-trifluoroaniline (1.1 eq) in a suitable solvent such as isopropanol (B130326) or n-butanol.

  • Add a catalytic amount of acid (e.g., a drop of concentrated HCl) or a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) if starting with the aniline salt.

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize typical, expected data for the synthesis. Actual yields and purity may vary depending on reaction conditions and purification methods.

Table 1: Synthesis of 2,4,5-Trifluoroaniline

StepProductStarting MaterialReagentsTypical Yield (%)Purity (%) (by GC-MS)
1a2,4,5-Trifluorophenylacetyl ChlorideThis compoundOxalyl Chloride, DMF>95 (crude)-
1b2,4,5-Trifluorophenylacetyl Azide2,4,5-Trifluorophenylacetyl ChlorideSodium Azide85-95 (crude)-
1c2,4,5-Trifluoroaniline2,4,5-Trifluorophenylacetyl AzideToluene, HCl70-85>98

Table 2: Synthesis of N-(2,4,5-Trifluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Reactant 1Reactant 2SolventReaction Time (h)Typical Yield (%)Purity (%) (by HPLC)
4-Chloro-6,7-dimethoxyquinazoline2,4,5-TrifluoroanilineIsopropanol680-90>98

Table 3: Biological Activity of a Representative 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

CompoundTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
Gefitinib (Reference)EGFR2-37A4310.015
Lapatinib (Reference)EGFR/ErbB-29.8 (EGFR), 10.2 (ErbB-2)BT4740.16
Hypothetical ProductEGFR/ErbB-2To be determinedTo be determinedTo be determined

Note: The biological activity data is for reference compounds and the hypothetical product's activity would need to be determined experimentally.

References

Application Notes and Protocols for the Preparation of 2,4,5-Trifluorophenylacetic Acid Derivatives for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorophenylacetic acid and its derivatives are key pharmacophores in modern drug discovery, notably in the development of treatments for type 2 diabetes and various cancers. The trifluorinated phenyl ring is a critical structural motif that can enhance a molecule's metabolic stability, binding affinity, and cell permeability. These favorable properties have led to the incorporation of this scaffold into prominent drugs such as Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes. Furthermore, this moiety is a crucial component of inhibitors targeting the epidermal growth factor receptor (EGFR) and its family member ErbB-2, which are implicated in the proliferation of cancer cells.

These application notes provide a comprehensive overview of the synthesis of this compound and its derivatives, along with protocols for bioactivity screening against relevant enzymatic targets.

Data Presentation: Bioactivity of 2,4,5-Trifluorophenyl-Containing Compounds

The following table summarizes the inhibitory activity of representative compounds incorporating the this compound scaffold against their respective targets.

Compound NameTarget EnzymeIC50 (nM)Disease Indication
SitagliptinDipeptidyl Peptidase-4 (DPP-4)18Type 2 Diabetes

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common synthetic route to this compound, a key precursor for the synthesis of its bioactive derivatives.

Materials:

Procedure:

  • Chloromethylation of 1,2,4-Trifluorobenzene: React 1,2,4-trifluorobenzene with polyformaldehyde and a chlorinating agent to yield 2,4,5-trifluorobenzyl chloride. This reaction is typically carried out in the presence of a Lewis acid catalyst.

  • Cyanation of 2,4,5-Trifluorobenzyl Chloride: The resulting 2,4,5-trifluorobenzyl chloride is then subjected to a cyanation reaction using sodium cyanide in the presence of a phase-transfer catalyst to produce 2,4,5-trifluorophenylacetonitrile.[1]

  • Hydrolysis of 2,4,5-Trifluorophenylacetonitrile: The nitrile is hydrolyzed under acidic or basic conditions to afford this compound.[1] For acidic hydrolysis, reflux the nitrile in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water. For basic hydrolysis, reflux the nitrile with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification to precipitate the carboxylic acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system to obtain a product with high purity.[1]

Protocol 2: General Procedure for the Synthesis of 2,4,5-Trifluorophenylacetamide Derivatives

This protocol outlines a general method for the amidation of this compound to generate a library of amide derivatives for bioactivity screening.

Materials:

  • This compound

  • Thionyl chloride or other activating agents (e.g., EDC, HOBt)

  • A diverse library of primary and secondary amines

  • Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Triethylamine (B128534) or other non-nucleophilic base

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Activation of the Carboxylic Acid: Convert this compound to its more reactive acid chloride by refluxing with an excess of thionyl chloride. After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Amide Coupling: Dissolve the resulting 2,4,5-trifluorophenylacetyl chloride in an anhydrous organic solvent under an inert atmosphere. To this solution, add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) to scavenge the HCl byproduct.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude amide derivative by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 3: In Vitro Bioactivity Screening - DPP-4 Inhibition Assay

This protocol describes a typical in vitro assay to screen for the inhibitory activity of synthesized this compound derivatives against Dipeptidyl Peptidase-4 (DPP-4).

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Synthesized this compound derivatives (test compounds)

  • Known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplates (black, for fluorescence measurements)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Reaction: In a 96-well microplate, add the assay buffer, the DPP-4 enzyme, and the test compound or control at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader. The fluorescence is generated upon cleavage of the substrate by the active DPP-4 enzyme.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the uninhibited control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by derivatives of this compound.

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Inactivated by GLP-1R GLP-1 Receptor GLP-1->GLP-1R Binds AC Adenylate Cyclase GLP-1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Insulin_Release Increased Insulin Release PKA->Insulin_Release Promotes DPP-4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP-4_Inhibitor->DPP-4 Inhibits

Caption: DPP-4 Signaling Pathway and Inhibition.

EGFR_ErbB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ErbB2 ErbB2 EGFR->ErbB2 Dimerizes with PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGFR_Inhibitor EGFR/ErbB-2 Inhibitor EGFR_Inhibitor->EGFR Inhibits experimental_workflow Start Start: Synthesis of This compound Amidation Amidation/ Esterification Start->Amidation Library Library of Derivatives Amidation->Library Screening In Vitro Bioactivity Screening (e.g., IC50) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End: Candidate Drug Lead_Opt->End

References

Application Note: Comprehensive Characterization of Impurities in 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical characterization of impurities in 2,4,5-Trifluorophenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods leverage modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure the purity and quality of this critical raw material. This guide offers comprehensive experimental protocols, data presentation in tabular format for clarity, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound (TFPAA) is a crucial building block in the pharmaceutical industry. The purity of TFPAA is of paramount importance as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies mandate stringent control over impurities, necessitating robust analytical methods for their identification, quantification, and characterization. This application note details a multi-pronged analytical approach for a comprehensive impurity profile of TFPAA.

The primary sources of impurities in TFPAA can include:

  • Starting materials and reagents: Unreacted starting materials or impurities present in them.

  • By-products: Formed during the synthesis process.

  • Degradation products: Resulting from instability of the final product under storage or stress conditions.

  • Residual solvents: Organic volatile impurities used in the manufacturing process.

A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis. HPLC is the primary technique for the separation and quantification of non-volatile organic impurities.[1][2][3] GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents.[4][5] LC-MS provides the capability to identify unknown impurities by providing molecular weight information.[6][7][8] Finally, NMR, particularly ¹⁹F NMR, offers detailed structural information about fluorinated impurities.[9][10][11]

Analytical Techniques and Protocols

A logical workflow for the comprehensive analysis of impurities in this compound is presented below. This workflow ensures that all potential impurities, from residual solvents to structural analogues, are detected, identified, and quantified.

G cluster_0 Sample Preparation cluster_1 Screening and Quantification cluster_2 Identification and Characterization cluster_3 Data Analysis and Reporting Prep TFPAA Sample HPLC HPLC-UV for Impurity Profiling Prep->HPLC GCMS Headspace GC-MS for Residual Solvents Prep->GCMS LCMS LC-MS for Unknown Impurity ID HPLC->LCMS If unknowns detected Report Comprehensive Impurity Profile Report HPLC->Report GCMS->Report NMR NMR for Structural Elucidation LCMS->NMR For definitive structure NMR->Report

Caption: Overall analytical workflow for impurity characterization.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the cornerstone for separating and quantifying non-volatile organic impurities, including positional isomers and by-products.[6] A reversed-phase method is generally suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 or C8, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 70
    25 70
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Headspace GC-MS is the preferred method for the analysis of residual solvents due to its ability to handle volatile compounds and minimize matrix effects.[12][13]

Experimental Protocol:

  • Instrumentation: A GC system with a mass selective detector and a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For impurities that cannot be identified by comparison with known standards, LC-MS provides molecular weight information, which is crucial for structural elucidation.

Experimental Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • Chromatographic Conditions: The same HPLC method as described in section 2.1 can be used.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • Mass Analyzer: Scan from m/z 100-1000.

  • Data Analysis: The accurate mass measurements obtained from a high-resolution mass spectrometer can be used to determine the elemental composition of the impurities. Fragmentation data (MS/MS) can provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a powerful tool for the definitive structural elucidation of impurities. ¹⁹F NMR is especially useful due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often allows for the clear resolution of signals from different fluorine-containing species.[9][10][11][14][15]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Integrate all signals and determine their chemical shifts and coupling constants.

  • ¹⁹F NMR:

    • Acquire a one-dimensional fluorine spectrum.

    • The presence of additional signals besides those of the main component indicates the presence of fluorinated impurities.

  • 2D NMR: For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to establish connectivity and finalize the structure.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample or isolated impurity in 0.6-0.7 mL of the deuterated solvent.

Data Presentation

Quantitative data for impurities should be summarized in a clear and concise table to allow for easy comparison between different batches or samples.

Table 1: Representative Impurity Profile of this compound (Batch No. XXXXX)

ImpurityRetention Time (min)Area % (HPLC)Specification
Starting Material 18.50.08≤ 0.10%
Positional Isomer A12.10.12≤ 0.15%
Unknown Impurity 114.30.05≤ 0.10%
Unknown Impurity 216.80.03≤ 0.10%
Total Impurities-0.28≤ 0.50%

Table 2: Representative Residual Solvent Analysis (Batch No. XXXXX)

SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)
Toluene8.950890
Dichloromethane4.2< 10600
Methanol3.11503000

Visualization of Method Logic

The following diagram illustrates the decision-making process for impurity identification and characterization.

G cluster_0 Analysis Start cluster_1 Peak Evaluation cluster_2 Quantification and Reporting cluster_3 Identification Pathway Start HPLC Analysis Known Known Impurity? Start->Known Quantify Quantify and Report Known->Quantify Yes LCMS LC-MS Analysis Known->LCMS No Structure Propose Structure LCMS->Structure NMR NMR Confirmation Structure->NMR NMR->Quantify

Caption: Decision tree for impurity identification.

Conclusion

A multi-technique approach is crucial for the comprehensive characterization of impurities in this compound. The protocols and workflows detailed in this application note provide a robust framework for ensuring the quality and purity of this important pharmaceutical intermediate. By combining the separation power of chromatography with the identification capabilities of mass spectrometry and the definitive structural information from NMR, researchers and drug development professionals can confidently assess and control the impurity profile of this compound, thereby ensuring the safety and efficacy of the final drug product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4,5-Trifluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: From 1,2,4-Trifluorobenzene (B1293510) via Friedel-Crafts Acylation, Willgerodt-Kindler Reaction, and Hydrolysis

Q1: My Friedel-Crafts acylation of 1,2,4-trifluorobenzene is giving a low yield of the desired 2,4,5-trifluoroacetophenone and multiple products. What is going wrong?

A1: Low yields and the formation of side products in the Friedel-Crafts acylation of 1,2,4-trifluorobenzene are common issues. The primary causes and troubleshooting steps are outlined below:

  • Problem: Formation of ortho- and di-acylated side products.

    • Cause: While the fluorine atoms direct acylation to the desired position, some substitution can occur at other activated positions on the aromatic ring. Di-acylation can occur if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

    • Solution:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of 1,2,4-trifluorobenzene to the acetylating agent (e.g., acetyl chloride).

      • Lewis Acid Molar Ratio: Employ a slight excess of the Lewis acid (e.g., AlCl₃), typically 1.1 to 1.2 equivalents, to ensure complete formation of the acylium ion.

      • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of reagents to minimize side reactions.

      • Order of Addition: Add the acetylating agent to the mixture of 1,2,4-trifluorobenzene and Lewis acid to keep the concentration of the electrophile low and favor mono-substitution.

  • Problem: Incomplete reaction.

    • Cause: Deactivation of the Lewis acid by moisture or insufficient reaction time.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Lewis acid.

      • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Q2: The Willgerodt-Kindler reaction of 2,4,5-trifluoroacetophenone is sluggish and gives a poor yield of the thioamide.

A2: The Willgerodt-Kindler reaction involves the conversion of an aryl alkyl ketone to a thioamide.[1] Low yields can often be attributed to suboptimal reaction conditions.

  • Problem: Low conversion to the thioamide.

    • Cause: Insufficient temperature, incorrect reagent ratios, or poor mixing of the heterogeneous reaction mixture.

    • Solution:

      • Reagent Stoichiometry: Use a molar excess of both sulfur and the amine (e.g., morpholine). A common ratio is 1 equivalent of ketone to 1.5-2 equivalents of sulfur and 1.5-2 equivalents of amine.[2]

      • Temperature: The reaction typically requires elevated temperatures, often refluxing in a high-boiling solvent like N,N-dimethylformamide (DMF) or pyridine.[2] Microwave irradiation can also be employed to accelerate the reaction.

      • Efficient Stirring: Vigorous stirring is crucial to ensure proper mixing of the solid sulfur and other reagents.

Q3: During the hydrolysis of the thioamide to this compound, I am getting incomplete conversion and purification is difficult.

A3: The hydrolysis of the thioamide is the final step in this synthetic route. Incomplete reaction and purification challenges can arise from several factors.

  • Problem: Incomplete hydrolysis.

    • Cause: Insufficiently strong acidic or basic conditions, or inadequate reaction time and temperature.

    • Solution:

      • Hydrolysis Conditions: Use a strong base like sodium hydroxide (B78521) or potassium hydroxide in a mixed solvent system such as ethanol (B145695)/water.[2] Alternatively, strong acidic conditions (e.g., concentrated HCl or H₂SO₄) can be used.

      • Temperature and Time: The hydrolysis often requires heating to reflux for several hours to ensure complete conversion. Monitor the reaction by TLC until the starting thioamide is no longer present.[2]

  • Problem: Difficulty in isolating the product.

    • Cause: The product may be soluble in the aqueous workup solution.

    • Solution:

      • Acidification: After hydrolysis with a base, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the carboxylic acid.[2]

      • Extraction: If the product does not fully precipitate, perform an extraction with a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether.

      • Purification: The crude product can be purified by recrystallization from a suitable solvent like 60% ethanol or toluene.[2][3]

Route 2: From 1,2,4-Trifluorobenzene via Chloromethylation, Cyanation, and Hydrolysis

Q1: The chloromethylation of 1,2,4-trifluorobenzene results in a low yield of 2,4,5-trifluorobenzyl chloride and the formation of byproducts.

A1: Chloromethylation is a sensitive reaction, and controlling the reaction conditions is key to achieving a good yield and minimizing side products.

  • Problem: Low yield of the desired product.

    • Cause: Suboptimal choice of chloromethylating agent and reaction conditions.

    • Solution:

      • Reagents: A common and effective method is the use of paraformaldehyde and chlorosulfonic acid.[4][5]

      • Temperature Control: The reaction is exothermic. Maintain a low temperature (around 0-5 °C) during the addition of chlorosulfonic acid to prevent the formation of byproducts.[6]

      • Stoichiometry: Use a slight excess of paraformaldehyde and carefully control the amount of chlorosulfonic acid.

  • Problem: Formation of bis-chloromethylated and diarylmethane byproducts.

    • Cause: The product, 2,4,5-trifluorobenzyl chloride, is more activated than the starting material and can undergo a second chloromethylation or react with another molecule of 1,2,4-trifluorobenzene.

    • Solution:

      • Molar Ratio: Use an excess of 1,2,4-trifluorobenzene relative to the chloromethylating agent to favor mono-substitution.

      • Reaction Time: Avoid prolonged reaction times after the starting material has been consumed to minimize the formation of byproducts.

Q2: The cyanation of 2,4,5-trifluorobenzyl chloride is not proceeding to completion, or I have concerns about the safety of using sodium cyanide.

A2: The cyanation step introduces the nitrile group, which is then hydrolyzed to the carboxylic acid.

  • Problem: Incomplete reaction.

    • Cause: Poor solubility of sodium cyanide in the organic solvent or deactivation of the nucleophile.

    • Solution:

      • Solvent System: Use a solvent system that can dissolve both the organic substrate and the cyanide salt. A mixture of an organic solvent (e.g., ethanol, acetonitrile) and water is often effective.[5]

      • Phase Transfer Catalyst: Employ a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide or tetramethylammonium (B1211777) chloride, to facilitate the transport of the cyanide anion into the organic phase.[5]

  • Problem: Safety concerns with sodium cyanide.

    • Cause: Sodium cyanide is highly toxic and can release hydrogen cyanide gas upon contact with acids.

    • Solution:

      • Handling Precautions: Always handle sodium cyanide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7][8]

      • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

      • pH Control: Ensure that the reaction and workup conditions remain basic to prevent the formation of hydrogen cyanide gas.[9]

Q3: The hydrolysis of 2,4,5-trifluorophenylacetonitrile (B1303388) is slow or gives byproducts.

A3: The final hydrolysis step can be performed under acidic or basic conditions.

  • Problem: Slow or incomplete hydrolysis.

    • Cause: The nitrile group can be resistant to hydrolysis.

    • Solution:

      • Harsh Conditions: This step often requires vigorous conditions, such as refluxing in concentrated hydrochloric acid or a concentrated sodium hydroxide solution for several hours.[5]

      • Monitoring: Track the progress of the reaction by TLC or GC to ensure complete conversion.

  • Problem: Formation of amide intermediate.

    • Cause: Incomplete hydrolysis can lead to the formation of 2,4,5-trifluorophenylacetamide.

    • Solution:

      • Prolonged Reaction Time/Harsher Conditions: If the amide is observed, extend the reaction time or increase the concentration of the acid or base to drive the reaction to the carboxylic acid.

Route 3: Via Grignard Reagent

Q1: I am having trouble forming the Grignard reagent from 2,4,5-trifluorobenzyl halide.

A1: The formation of a Grignard reagent is highly sensitive to the reaction conditions.

  • Problem: The reaction does not initiate.

    • Cause: The magnesium surface is passivated by a layer of magnesium oxide. Traces of water in the solvent or on the glassware are quenching the Grignard reagent as it forms.

    • Solution:

      • Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether or THF).

      • Magnesium Activation: Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.

      • Initiation: Add a small amount of the halide to the magnesium and wait for the reaction to start (indicated by bubbling or a color change) before adding the rest of the halide solution.

  • Problem: Low yield of the Grignard reagent.

    • Cause: Wurtz coupling, where the Grignard reagent reacts with the starting halide to form a dimer.

    • Solution:

      • Slow Addition: Add the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

      • Temperature: Maintain a gentle reflux to ensure a steady reaction rate without excessive heating that might favor side reactions.

Q2: The carboxylation of the Grignard reagent with carbon dioxide gives a low yield of this compound.

A2: The reaction of the Grignard reagent with CO₂ can be inefficient if not performed correctly.

  • Problem: Low yield of the carboxylic acid.

    • Cause: Insufficient CO₂ or reaction with atmospheric CO₂ before the intended addition. The Grignard reagent can also act as a base, leading to side reactions.

    • Solution:

      • CO₂ Source: Use an excess of dry ice (solid CO₂) to ensure a high concentration of the electrophile. Pour the Grignard solution onto a large excess of crushed dry ice.

      • Atmosphere: Maintain an inert atmosphere during the reaction to prevent premature reaction with atmospheric moisture and CO₂.

      • Workup: After the reaction with CO₂, the resulting magnesium salt is acidified with a strong acid (e.g., HCl) to protonate the carboxylate and yield the final product.[10]

Quantitative Data Summary

Table 1: Comparison of Yields for Different Synthetic Routes

Starting MaterialKey IntermediatesOverall YieldPurityReference
1,2,4-Trifluorobenzene2,4,5-Trifluoroacetophenone, Thioamide~65%>99%[2]
1,2,4-Trifluorobenzene2,4,5-Trifluorobenzyl chloride, 2,4,5-Trifluorophenylacetonitrile~60-70%>99%[5]
2,4,5-Trifluorobenzyl halideGrignard ReagentVariable>98%[10]
2,4,5-Trifluoromandelic acid-~70%>99%[3]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation, Willgerodt-Kindler, and Hydrolysis

Step 1: Friedel-Crafts Acylation to 2,4,5-Trifluoroacetophenone

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and a suitable solvent like dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1,2,4-trifluorobenzene (1.0 eq.) to the suspension.

  • Add acetyl chloride (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by distillation or recrystallization.

Step 2: Willgerodt-Kindler Reaction to Thio-2,4,5-trifluorophenylacetamide

  • In a round-bottom flask, combine 2,4,5-trifluoroacetophenone (1.0 eq.), sulfur (1.5 eq.), and morpholine (B109124) (1.5 eq.) in N,N-dimethylformamide.[2]

  • Heat the mixture to reflux (around 100-110 °C) and maintain for 3-5 hours.[2] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the thioamide.[2]

Step 3: Hydrolysis to this compound

  • To a solution of the thioamide (1.0 eq.) in 70% ethanol, add a 50% aqueous solution of sodium hydroxide (excess).[2]

  • Heat the mixture to reflux for 4-5 hours, monitoring by TLC.[2]

  • Cool the reaction mixture and filter to remove any insoluble material.

  • Acidify the filtrate to pH 1-2 with concentrated HCl to precipitate the product.[2]

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from 60% ethanol to obtain pure this compound.[2]

Protocol 2: Synthesis via Chloromethylation, Cyanation, and Hydrolysis

Step 1: Chloromethylation to 2,4,5-Trifluorobenzyl Chloride

  • In a three-necked flask, combine 1,2,4-trifluorobenzene (1.0 eq.) and paraformaldehyde (1.25 eq.).

  • Cool the mixture to 0 °C and slowly add chlorosulfonic acid (0.7 eq.) dropwise, keeping the temperature below 5 °C.[4]

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice water and separate the organic layer.

  • Wash the organic layer with water until neutral, dry over anhydrous sodium sulfate, and purify by vacuum distillation.

Step 2: Cyanation to 2,4,5-Trifluorophenylacetonitrile

  • In a flask, dissolve sodium cyanide (1.1 eq.) in water and add a phase transfer catalyst like tetramethylammonium chloride. Add ethanol as a co-solvent.

  • Heat the solution to around 80 °C.

  • Add a solution of 2,4,5-trifluorobenzyl chloride (1.0 eq.) in ethanol dropwise.

  • Maintain the reaction at reflux for 1-2 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Extract the residue with an organic solvent, wash with water, dry, and purify by vacuum distillation.

Step 3: Hydrolysis to this compound

  • Combine 2,4,5-trifluorophenylacetonitrile (1.0 eq.) with a mixture of concentrated hydrochloric acid and acetic acid.[5]

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure product.

Visualizations

Synthesis_Workflow_Route1 cluster_start Starting Material cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Willgerodt-Kindler Reaction cluster_step3 Step 3: Hydrolysis 1_2_4_TFB 1,2,4-Trifluorobenzene Acylation 2,4,5-Trifluoroacetophenone 1_2_4_TFB->Acylation Acetyl Chloride, AlCl3 Willgerodt Thio-2,4,5-trifluorophenylacetamide Acylation->Willgerodt Sulfur, Morpholine Hydrolysis This compound Willgerodt->Hydrolysis NaOH, H2O, then H+

Caption: Synthetic workflow for Route 1.

Troubleshooting_Friedel_Crafts Start Low Yield / Multiple Products in Friedel-Crafts Acylation Check1 Check Stoichiometry Start->Check1 Check2 Check Temperature Control Start->Check2 Check3 Check for Moisture Start->Check3 Sol1 Use 1:1 ratio of TFB to Acylating Agent. Use 1.1-1.2 eq. of Lewis Acid. Check1->Sol1 Incorrect Sol2 Maintain reaction at 0-5 °C during reagent addition. Check2->Sol2 Too High Sol3 Use flame-dried glassware. Run under inert atmosphere. Check3->Sol3 Present

Caption: Troubleshooting Friedel-Crafts acylation issues.

Grignard_Troubleshooting Start Grignard Reaction Fails or Low Yield Check_Initiation Reaction does not start? Start->Check_Initiation Check_Yield Low yield despite initiation? Start->Check_Yield Sol_Initiation Activate Mg with Iodine/1,2-dibromoethane. Ensure anhydrous conditions. Check_Initiation->Sol_Initiation Yes Sol_Yield Slowly add halide to Mg. Maintain gentle reflux to avoid Wurtz coupling. Check_Yield->Sol_Yield Yes

Caption: Troubleshooting Grignard reaction problems.

References

Optimizing reaction conditions for Sitagliptin synthesis from 2,4,5-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Sitagliptin (B1680988) from 2,4,5-Trifluorophenylacetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Sitagliptin, with a focus on practical solutions and optimization strategies.

Issue 1: Low Yield in Meldrum's Adduct Formation

Q: We are experiencing a low yield during the reaction of this compound with Meldrum's acid. What are the potential causes and solutions?

A: Low yields in this step are often attributed to incomplete activation of the carboxylic acid, decomposition of Meldrum's acid, or side reactions. Consider the following troubleshooting steps:

  • Activating Agent: The choice and handling of the activating agent are critical.

    • Pivaloyl chloride is commonly used, but moisture sensitive. Ensure it is fresh and handled under anhydrous conditions.

    • N,N'-Carbonyldiimidazole (CDI) is a good alternative that can simplify the experimental procedure.[1]

  • Reaction Temperature: The reaction is typically carried out at temperatures ranging from ambient to 50°C.[1] Lowering the temperature may reduce the decomposition of Meldrum's acid, which is thermally sensitive.

  • Base Selection: A non-nucleophilic base, such as pyridine (B92270) or diisopropylethylamine (DIPEA), should be used to neutralize the acid formed during the reaction without competing with Meldrum's acid.

  • Purity of Meldrum's Acid: Impurities in Meldrum's acid can inhibit the reaction. It is recommended to recrystallize it from a suitable solvent like acetone (B3395972) or acetone/hexane before use.

Issue 2: Incomplete Conversion to β-Keto Amide

Q: The coupling of the Meldrum's adduct with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride is sluggish and results in a low yield of the β-keto amide. How can we improve this?

A: This step involves the formation of a key C-C bond, and its efficiency is highly dependent on the reaction conditions.

  • Reaction Temperature: This reaction is often performed at elevated temperatures, typically between 75-80°C.[1] Ensure the reaction is heated sufficiently to drive it to completion.

  • Base: An appropriate base is required to neutralize the hydrochloride salt of the triazolopiperazine and to facilitate the reaction. Diisopropylethylamine (i-Pr2NEt) is a suitable choice.[1]

  • Solvent: A solvent in which both reactants are soluble is essential. Isopropyl acetate (B1210297) is a commonly used solvent for this reaction.[1]

  • Reaction Time: Monitor the reaction progress by a suitable analytical technique like HPLC or TLC to determine the optimal reaction time. In some cases, extending the reaction time can lead to higher conversion. A typical reaction time is around 5 hours.[1]

Issue 3: Low Yield and/or Side Products in Enamine Formation

Q: During the formation of the enamine from the β-keto amide, we are observing low yields and the presence of impurities. What are the best practices for this step?

A: The formation of the enamine is a critical step that sets the stage for the asymmetric hydrogenation.

  • Ammonia (B1221849) Source: Ammonium acetate (AcONH4) in the presence of aqueous ammonia is a common reagent combination for this transformation.[1] The concentration of the ammonia solution can be crucial.

  • Temperature Control: The reaction temperature should be carefully controlled. Raising the temperature to around 58°C can promote the crystallization of the desired enamine product from the reaction mixture, which can drive the equilibrium towards the product and simplify purification.[1]

  • Solvent: The choice of solvent can influence the reaction rate and the solubility of the product.

  • pH Control: Maintaining the optimal pH is important for the reaction to proceed efficiently.

Issue 4: Low Enantioselectivity in Asymmetric Hydrogenation

Q: The asymmetric hydrogenation of the enamine intermediate is resulting in low enantiomeric excess (ee). How can we optimize the stereoselectivity of this reaction?

A: Achieving high enantioselectivity is paramount for the synthesis of Sitagliptin. This step is highly sensitive to several factors:

  • Catalyst and Ligand: The choice of the chiral catalyst is the most critical factor.

    • Rhodium complexes with chiral phosphine (B1218219) ligands, such as t-Bu JOSIPHOS, are known to be highly effective.

    • Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.

  • Hydrogen Pressure: The pressure of hydrogen gas can significantly impact the reaction rate and selectivity. Pressures in the range of 100-250 psig are often employed.

  • Temperature: Lowering the reaction temperature can often improve enantioselectivity, although it may decrease the reaction rate. A temperature of 50°C is a good starting point.

  • Solvent: The solvent can affect the conformation of the catalyst-substrate complex and thus the stereochemical outcome. Degassed methanol (B129727) is a common solvent for this reaction.

  • Substrate Purity: Impurities in the enamine substrate can poison the catalyst and lead to lower enantioselectivity. Ensure the enamine is of high purity before the hydrogenation step.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of Sitagliptin from this compound that affect the overall yield and purity?

A1: The most critical steps are the asymmetric hydrogenation of the enamine to introduce the chiral center and the formation of the β-keto amide. Inefficient catalysis or suboptimal reaction conditions in the hydrogenation step can lead to low enantioselectivity. The coupling reaction to form the β-keto amide is crucial for building the carbon skeleton of the final molecule, and incomplete reaction or side product formation will lower the overall yield.

Q2: What are the common impurities encountered during Sitagliptin synthesis, and how can they be minimized?

A2: Common impurities include diastereomers from the asymmetric hydrogenation, unreacted starting materials, and side products from the coupling reactions.[3][] Minimizing these impurities can be achieved by:

  • Optimizing the chiral catalyst and reaction conditions for the asymmetric hydrogenation to maximize enantioselectivity.

  • Careful monitoring of reaction progress by HPLC to ensure complete conversion of starting materials.

  • Purification of intermediates at key stages of the synthesis to remove side products before they are carried through to subsequent steps.

  • Controlling the temperature and reaction time to prevent the formation of degradation products.

Q3: What analytical methods are recommended for monitoring the progress and purity of the Sitagliptin synthesis?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended method for monitoring reaction progress, assessing the purity of intermediates and the final product, and determining the enantiomeric excess. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol is commonly employed, with UV detection.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, significant research has been directed towards developing greener synthetic routes for Sitagliptin. One of the most successful approaches is the use of a transaminase enzyme in the final step to convert a prositagliptin ketone directly to Sitagliptin.[2] This biocatalytic method offers very high enantioselectivity, operates under mild conditions, and avoids the use of heavy metal catalysts, thereby reducing waste and improving the overall environmental footprint of the synthesis.[2]

Data Presentation

Table 1: Summary of Reaction Conditions for Key Synthetic Steps

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Meldrum's Adduct Formation This compound, Meldrum's acidN,N'-Carbonyldiimidazole (CDI)THF50587
β-Keto Amide Formation Meldrum's adduct, 3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine HCli-Pr2NEtIsopropyl acetate75-80567
Enamine Formation β-Keto amideAcONH4, aq. NH3-58-92
Asymmetric Hydrogenation EnamineRh(I)/t-Bu JOSIPHOSMethanol5014>99 (conversion)

Data compiled from various literature sources. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Meldrum's Adduct
  • Dissolve this compound (1.0 eq) in dry tetrahydrofuran (B95107) (THF).

  • Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) to the solution and stir at room temperature until CO2 evolution ceases.

  • Add Meldrum's acid (1.1 eq) to the reaction mixture.

  • Heat the mixture to 50°C and stir for 5 hours, monitoring the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Add a 1:1 mixture of isopropyl acetate and water and stir for 30 minutes.

  • Adjust the pH of the mixture to 2-3 with concentrated hydrochloric acid.

  • Separate the aqueous layer, and wash the organic layer with 0.1 M HCl.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Meldrum's adduct.

Protocol 2: Synthesis of β-Keto Amide
  • Charge a reaction vessel with the Meldrum's adduct (1.0 eq), 3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine hydrochloride (1.0 eq), and isopropyl acetate.[1]

  • Add diisopropylethylamine (i-Pr2NEt) dropwise at room temperature.

  • Heat the reaction mixture to 75-80°C and stir for 5 hours.[1]

  • Cool the mixture to 30°C and add water.

  • Separate the aqueous layer and wash the organic layer three times with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the β-keto amide.

Protocol 3: Asymmetric Hydrogenation of Enamine
  • In a glovebox, charge a pressure reactor with the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral phosphine ligand (e.g., t-Bu JOSIPHOS) in degassed methanol. Stir to form the active catalyst.

  • In a separate flask, dissolve the enamine intermediate in degassed methanol.

  • Transfer the substrate solution to the pressure reactor containing the catalyst.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 100-250 psig).

  • Heat the reaction mixture to 50°C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing by HPLC for conversion and enantiomeric excess.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture can then be processed to isolate the Sitagliptin product.

Visualizations

Sitagliptin_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Meldrum's Adduct Formation cluster_step2 Step 2: β-Keto Amide Formation cluster_step3 Step 3: Enamine Formation cluster_step4 Step 4: Asymmetric Hydrogenation A 2,4,5-Trifluorophenylacetic acid B Meldrum's Adduct A->B + Meldrum's acid + CDI C β-Keto Amide B->C + Triazolopiperazine HCl + i-Pr2NEt D Enamine Intermediate C->D + AcONH4 + aq. NH3 E Sitagliptin D->E + H2 + Rh(I)/t-Bu JOSIPHOS Troubleshooting_Low_Yield Problem Low Yield in a Reaction Step Cause1 Suboptimal Temperature Problem->Cause1 Cause2 Incorrect Reagent/Catalyst Concentration Problem->Cause2 Cause3 Presence of Impurities Problem->Cause3 Solution1 Optimize Temperature Profile Cause1->Solution1 Solution2 Verify Reagent Stoichiometry and Catalyst Loading Cause2->Solution2 Solution3 Purify Starting Materials and Intermediates Cause3->Solution3

References

Technical Support Center: Enhancing Perovskite Solar Cell Stability with 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for utilizing 2,4,5-Trifluorophenylacetic acid (TFPAA) to improve the stability of perovskite solar cells (PSCs).

Troubleshooting Guide

This guide addresses potential issues that may arise during the incorporation of this compound into perovskite solar cell fabrication.

Issue Possible Cause(s) Recommended Solution(s)
Poor solubility of TFPAA in precursor solution - Inappropriate solvent system.- TFPAA concentration is too high.- Low temperature of the solvent.- Ensure the use of a compatible solvent system such as a mixture of DMF and DMSO.- Optimize the concentration of TFPAA; start with a low concentration and gradually increase.- Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the perovskite precursors.
Incomplete perovskite film formation or pinholes - Uneven spin coating.- Incomplete removal of the antisolvent.- Sub-optimal annealing temperature or time.- Ensure a clean and smooth substrate for uniform spin coating.- Optimize the spin coating parameters (speed and duration).- Ensure the antisolvent is applied uniformly and completely evaporates.- Calibrate and optimize the annealing temperature and duration for the specific perovskite composition and substrate.
Low power conversion efficiency (PCE) despite using TFPAA - Incorrect TFPAA concentration.- Degradation of the perovskite precursor solution.- Non-optimal device architecture for the TFPAA-modified perovskite.- Systematically vary the concentration of TFPAA to find the optimal loading.- Use freshly prepared perovskite precursor solutions.- Re-evaluate the energy level alignment of the electron and hole transport layers with the TFPAA-modified perovskite layer.
Device instability under continuous illumination - Incomplete passivation of defects.- Penetration of moisture and oxygen.- Degradation of other layers in the solar cell stack.- Ensure homogeneous distribution of TFPAA in the perovskite layer for effective passivation.- The hydrophobic nature of TFPAA should enhance moisture resistance, but ensure proper encapsulation of the final device for long-term stability.- Evaluate the stability of all layers (ETL, HTL, electrodes) in conjunction with the TFPAA-modified perovskite.
Inconsistent results between batches - Variations in precursor purity.- Fluctuations in ambient humidity and temperature during fabrication.- Inconsistent timing of experimental steps.- Use high-purity precursors from a reliable source.- Control the fabrication environment (e.g., in a nitrogen-filled glovebox with controlled humidity).- Standardize all experimental procedures and timings.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in improving perovskite solar cell stability?

A1: this compound (TFPAA) acts as a bifunctional additive. The carboxylic acid group (-COOH) passivates defects in the perovskite film, particularly at the grain boundaries, by interacting with uncoordinated lead ions.[1] The trifluorophenyl group provides a hydrophobic "umbrella," shielding the perovskite layer from moisture and enhancing its environmental stability.[1]

Q2: How does TFPAA affect the power conversion efficiency (PCE) of perovskite solar cells?

A2: The addition of an optimal amount of TFPAA has been shown to enhance the PCE of perovskite solar cells. For example, one study reported an increase in PCE from 22.95% in the control device to 24.56% in the TFPAA-treated device.[1] This improvement is attributed to the reduction of non-radiative recombination losses due to defect passivation.

Q3: What is the recommended concentration of TFPAA to be used in the perovskite precursor solution?

A3: The optimal concentration of TFPAA can vary depending on the specific perovskite composition and fabrication process. It is recommended to perform a concentration optimization study. A good starting point would be in the range of 0.1 to 1.0 mg/mL in the perovskite precursor solution.

Q4: Is TFPAA suitable for flexible perovskite solar cells?

A4: Yes, TFPAA has been successfully used to fabricate highly efficient and stable flexible perovskite solar cells. One study demonstrated a high PCE of 22.65% for flexible PSCs incorporating TFPAA.[1]

Q5: How does the stability of TFPAA-treated devices compare to control devices?

A5: Devices with TFPAA have shown significantly improved stability. In one study, unsealed devices with TFPAA maintained 93.59% of their initial efficiency after being stored in air for 3912 hours.[1] Under continuous illumination, TFPAA-treated devices retained 93.22% of their initial efficiency after 10.5 hours, whereas control devices only retained 82.22% after 5 hours under the same conditions.[1]

Quantitative Data Summary

The following tables summarize the key performance and stability data for perovskite solar cells with and without the addition of this compound.

Table 1: Photovoltaic Performance Parameters

Device Voc (V) Jsc (mA/cm2) FF (%) PCE (%)
Control 1.1224.3280.3422.95
With TFPAA 1.1524.8981.5624.56

Data extracted from a study on rigid perovskite solar cells.[1]

Table 2: Device Stability Data

Device Storage Condition Duration (hours) Remaining PCE (%)
Control Air, unsealed3912< 50
With TFPAA Air, unsealed391293.59
Control Continuous Illumination582.22
With TFPAA Continuous Illumination10.593.22

Data extracted from a study on rigid perovskite solar cells.[1]

Experimental Protocols

1. Preparation of Perovskite Precursor Solution with TFPAA

  • In a nitrogen-filled glovebox, dissolve FAPbI3, MAPbBr3, and CsPbI3 precursors in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (typically a 4:1 v/v ratio).

  • Prepare a stock solution of this compound in the same DMF/DMSO solvent mixture.

  • Add the desired volume of the TFPAA stock solution to the perovskite precursor solution to achieve the optimal concentration.

  • Stir the final solution at room temperature for at least 2 hours before use.

2. Perovskite Film Fabrication

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Deposit and anneal the electron transport layer (e.g., SnO2) on the substrates.

  • Transfer the substrates into a nitrogen-filled glovebox.

  • Spin-coat the perovskite precursor solution with TFPAA onto the electron transport layer. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

  • During the second step of spin-coating, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.

  • Anneal the perovskite film on a hotplate at a pre-optimized temperature (e.g., 100-150 °C) for a specific duration (e.g., 10-30 minutes).

3. Device Completion

  • Deposit the hole transport layer (e.g., Spiro-OMeTAD) on top of the perovskite film by spin-coating.

  • Finally, thermally evaporate the metal electrode (e.g., gold or silver) to complete the device structure.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_device Device Completion start Start dissolve_precursors Dissolve Perovskite Precursors in DMF/DMSO start->dissolve_precursors add_tfpaa Add TFPAA to Precursor Solution dissolve_precursors->add_tfpaa prepare_tfpaa Prepare TFPAA Stock Solution prepare_tfpaa->add_tfpaa stir Stir Solution add_tfpaa->stir spin_coat Spin-Coat Perovskite Solution stir->spin_coat antisolvent Antisolvent Dripping spin_coat->antisolvent anneal Anneal Perovskite Film antisolvent->anneal deposit_htl Deposit Hole Transport Layer anneal->deposit_htl deposit_electrode Deposit Metal Electrode deposit_htl->deposit_electrode finish Finished Device deposit_electrode->finish

Caption: Experimental workflow for fabricating perovskite solar cells with TFPAA.

passivation_mechanism cluster_perovskite Perovskite Crystal cluster_tfpaa TFPAA Molecule cluster_passivated Passivated Perovskite perovskite Uncoordinated Pb²⁺ (Defect) Perovskite Lattice passivated Passivated Pb²⁺ Hydrophobic Shield tfpaa -COOH Group Trifluorophenyl Group tfpaa:cooh->perovskite:pb Passivates Defect tfpaa:phenyl->passivated:hydro Provides Moisture Resistance

Caption: Bifunctional passivation mechanism of this compound.

References

Side reactions in the synthesis of 2,4,5-Trifluorophenylacetic acid and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4,5-Trifluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed synthetic pathways start from commercially available precursors such as 1,2,4-trifluorobenzene (B1293510), 2,4,5-trifluorobromobenzene, or 2,4,5-trifluoronitrobenzene. A widely used industrial method involves the Friedel-Crafts acetylation of 1,2,4-trifluorobenzene, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.[1] Another common approach is the reaction of a 2,4,5-trifluorophenyl magnesium halide (a Grignard reagent) with carbon dioxide.

Q2: I am performing the Friedel-Crafts acetylation of 1,2,4-trifluorobenzene and getting a mixture of products. How can I improve the selectivity?

A2: The Friedel-Crafts acetylation of 1,2,4-trifluorobenzene can potentially yield different regioisomers. The fluorine atoms are ortho, para-directing, but steric hindrance and electronic effects will influence the final product distribution. To favor the formation of 2,4,5-trifluoroacetophenone, it is crucial to control the reaction temperature. Lower temperatures generally enhance selectivity. Additionally, the choice of Lewis acid catalyst and solvent can impact the isomer ratio. Aluminum chloride (AlCl₃) is a common and effective catalyst for this reaction.[1]

Q3: My Willgerodt-Kindler reaction is giving a low yield of the desired thioamide. What are the likely causes?

A3: The Willgerodt-Kindler reaction, which converts 2,4,5-trifluoroacetophenone to the corresponding thioamide, is sensitive to reaction conditions. Low yields can result from incomplete reaction, formation of byproducts, or degradation of the product. Key parameters to control are temperature, reaction time, and the purity of reagents. The reaction is typically heated, and ensuring a consistent temperature is important.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]

Q4: During the final hydrolysis step of the thioamide to the carboxylic acid, I am observing impurities. How can I obtain a purer product?

A4: Incomplete hydrolysis of the thio-2,4,5-trifluorophenylacetic acid amide can leave unreacted starting material as an impurity. Ensuring a sufficient reaction time and using an adequate concentration of the hydrolyzing agent (e.g., sodium hydroxide (B78521) or a strong acid) are critical.[1] After hydrolysis, the product is typically precipitated by acidifying the reaction mixture.[1] The purity of the final product can be significantly improved by recrystallization from a suitable solvent system, such as 60% ethanol (B145695).[1]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem 1: Low Yield and/or Impure Product in the Friedel-Crafts Acetylation of 1,2,4-Trifluorobenzene
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry Ensure accurate measurement of 1,2,4-trifluorobenzene, acetylating agent (e.g., acetyl chloride), and Lewis acid (e.g., AlCl₃). An excess of the catalyst may be required.Improved conversion of the starting material and higher yield of the desired acetophenone.
Suboptimal Reaction Temperature Maintain a consistent and controlled temperature. For the addition of reagents, a lower temperature (not exceeding 40°C) is often preferred to control the initial exothermic reaction. The reaction is then typically heated to 100-110°C to drive it to completion.[1]Enhanced selectivity for the desired 2,4,5-trifluoroacetophenone isomer and reduced formation of byproducts.
Moisture in the Reaction Use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the Lewis acid catalyst by moisture.Increased catalyst activity and a more efficient reaction, leading to a higher yield.
Formation of Regioisomers While difficult to eliminate completely, controlling the temperature and choice of catalyst can maximize the desired isomer. Purification by chromatography may be necessary if significant amounts of other isomers are formed.A product mixture that is enriched in the desired 2,4,5-trifluoroacetophenone.
Problem 2: Inefficient Willgerodt-Kindler Reaction
Potential Cause Troubleshooting Step Expected Outcome
Low Reaction Temperature Ensure the reaction mixture is heated to the optimal temperature, typically around 100°C, and maintained consistently.[1]Increased reaction rate and improved conversion of the 2,4,5-trifluoroacetophenone.
Insufficient Reaction Time Monitor the reaction progress using TLC until the starting material is consumed. The reaction time is typically 3-4 hours.[1]Complete conversion of the ketone to the thioamide, maximizing the yield.
Impure Starting Materials Use purified 2,4,5-trifluoroacetophenone for the reaction. Impurities from the previous step can interfere with the reaction.A cleaner reaction profile with fewer side products and a higher yield of the desired thioamide.
Formation of Carboxylic Acid The thioamide can be hydrolyzed to the carboxylic acid under the reaction conditions. While this is the next step, premature formation can complicate purification. Ensure the reaction is worked up promptly once complete.Minimized premature hydrolysis and a cleaner crude thioamide product.
Problem 3: Incomplete Hydrolysis and Impure Final Product
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Hydrolyzing Agent Use a sufficient excess of the base (e.g., 50% sodium hydroxide solution) or acid to ensure complete hydrolysis of the thioamide.[1]Complete conversion of the thioamide to the corresponding carboxylate salt.
Inadequate Reaction Time or Temperature The hydrolysis is typically carried out at reflux for 4-5 hours.[1] Ensure these conditions are met and monitor by TLC for the disappearance of the thioamide.A complete reaction, leading to a higher yield of the final product.
Impurities from Previous Steps If the intermediate thioamide is impure, these impurities may carry over to the final product. It is recommended to recrystallize the thioamide from ethanol before hydrolysis.[1]A purer final product that is easier to crystallize and requires less downstream purification.
Inefficient Purification Recrystallize the crude this compound from a suitable solvent, such as 60% ethanol, to remove any remaining impurities.[1]High-purity this compound (often >99.9%).[1]

Experimental Protocols

Synthesis of 2,4,5-Trifluoroacetophenone (Friedel-Crafts Acetylation)
  • To a reaction vessel, add 1 mole of 1,2,4-trifluorobenzene and 2.5 moles of aluminum trichloride.

  • Begin stirring the mixture and, while maintaining the temperature below 40°C, slowly add 2.5 moles of acetyl chloride dropwise.

  • After the addition is complete, gradually heat the reaction mixture to 100-110°C.

  • Monitor the reaction's progress using TLC until the 1,2,4-trifluorobenzene starting material is no longer detectable.

  • Upon completion, cool the reaction and pour it into an ice-water mixture.

  • Stir the mixture and allow the layers to separate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over a suitable drying agent, and remove the solvent under reduced pressure to yield the product as an oil. This crude product can often be used in the next step without further purification.

Synthesis of Thio-2,4,5-trifluorophenylacetic acid amide (Willgerodt-Kindler Reaction)
  • In a reaction vessel, combine 1 mole of 2,4,5-trifluoroacetophenone, 1.5 moles of sulfur, 1.5 moles of dimethylamine (B145610) hydrochloride, and 1.5 moles of sodium acetate (B1210297) in N,N-dimethylformamide (400 mL).[1]

  • Stir the mixture and slowly heat to 100°C.

  • Maintain this temperature for 3 to 4 hours, monitoring the reaction by TLC for the disappearance of the starting ketone.[1]

  • Once the reaction is complete, pour the mixture into an ice-water mixture to precipitate the product.

  • Filter the solid, wash the filter cake with water, and recrystallize from ethanol to obtain the purified thioamide.[1]

Synthesis of this compound (Hydrolysis)
  • Prepare a mixed solvent of 70% ethanol (1 L) and 50% sodium hydroxide solution (200 mL) in a reaction flask.[1]

  • Add 1 mole of thio-2,4,5-trifluorophenylacetic acid amide to the solvent and begin stirring.[1]

  • Heat the mixture to reflux and maintain for 4 to 5 hours, using TLC to monitor the disappearance of the starting thioamide.[1]

  • After the reaction is complete, filter the mixture.

  • To the filtrate, add a suitable amount of water and then adjust the pH to 1-2 with dilute hydrochloric acid to precipitate the product.

  • Filter the solid product and recrystallize the crude material from 60% ethanol to yield purified this compound.[1]

Data Summary

Reaction Step Key Reagents Typical Yield Reported Purity Reference
Friedel-Crafts Acetylation1,2,4-Trifluorobenzene, Acetyl Chloride, AlCl₃93%(Intermediate)[1]
Willgerodt-Kindler2,4,5-Trifluoroacetophenone, Sulfur, Dimethylamine HCl90%(Intermediate)[1]
HydrolysisThio-2,4,5-trifluorophenylacetic acid amide, NaOH, HCl80%>99.9%[1]

Visual Guides

Synthesis_Pathway A 1,2,4-Trifluorobenzene B 2,4,5-Trifluoroacetophenone A->B Friedel-Crafts Acetylation (Acetyl Chloride, AlCl₃) C Thio-2,4,5-trifluorophenylacetic acid amide B->C Willgerodt-Kindler Reaction (Sulfur, Amine) D This compound C->D Hydrolysis (NaOH, then HCl) Troubleshooting_Logic cluster_start Start cluster_analysis Problem Analysis cluster_solutions Corrective Actions cluster_end Outcome Start Low Yield or Impure Product Step Identify Synthesis Step Start->Step FC Friedel-Crafts Step->FC Step 1 WK Willgerodt-Kindler Step->WK Step 2 H Hydrolysis Step->H Step 3 Sol_FC Check Stoichiometry Control Temperature Ensure Anhydrous Conditions FC->Sol_FC Sol_WK Verify Temperature & Time Purify Starting Material WK->Sol_WK Sol_H Ensure Complete Reaction Purify Intermediate Recrystallize Final Product H->Sol_H End Improved Yield & Purity Sol_FC->End Sol_WK->End Sol_H->End

References

Purification challenges of 2,4,5-Trifluorophenylacetic acid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,5-Trifluorophenylacetic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 1,2,4-trifluorobenzene, 2,4,5-trifluoromandelic acid, or 2,4,5-trifluorophenyl bromide and malonic acid.[1][2][3]

  • Reaction Intermediates: Incomplete reactions can leave intermediates like 2,4,5-trifluoroacetophenone or 2,4,5-trifluorobenzyl cyanide in the final product.[1][4]

  • Positional Isomers: Synthesis pathways starting from substituted bromides may introduce positional isomers of trifluorophenylacetic acid, which can be challenging to separate.[3]

  • Side-Reaction Products: Depending on the reaction conditions, various side products can form. For example, Friedel-Crafts reactions can lead to isomeric acylated products.[1]

  • Residual Solvents: Solvents used during the synthesis or initial work-up, such as methyl tert-butyl ether (MTBE) or toluene (B28343), may be present.[2][5][6]

Q2: How can I effectively remove positional isomers from my product?

A2: Positional isomers are often difficult to remove by simple crystallization due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is the most effective technique for both analyzing and separating these impurities.[3] For preparative separation, a reverse-phase C18 column is typically effective.[3] Method development would involve optimizing the mobile phase composition, often a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile), to achieve baseline separation.[3]

Q3: What is the recommended solvent for recrystallizing this compound?

A3: The choice of solvent is critical for effective purification and high yield. Several options have been reported with good results:

  • Toluene: Recrystallization from toluene has been shown to yield high-purity (99.47% by HPLC) white crystals.[2][7]

  • Aqueous Ethanol (60% Ethanol): This solvent system is also effective, yielding a product with a purity greater than 99.9% and a recovery yield of 80%.[1]

  • Mixed Solvent Systems: For difficult purifications where the product is too soluble in one solvent and poorly soluble in another, a two-solvent system like n-Hexane/Acetone or n-Hexane/Ethyl Acetate can be employed.[8]

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To resolve this:

  • Increase Solvent Volume: Add more hot solvent to ensure the compound fully dissolves before cooling.

  • Switch Solvents: Choose a solvent with a lower boiling point.

  • Induce Crystallization at a Lower Temperature: Allow the solution to cool more slowly. Once it is closer to room temperature, use a seed crystal or scratch the inside of the flask with a glass rod to induce nucleation.

  • Use a Two-Solvent System: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent at a lower temperature until turbidity appears, then heat to clarify and cool slowly.[9]

Q5: How can I verify the purity of my final product?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • HPLC: This is the preferred method for quantifying purity and detecting isomeric and other organic impurities. A reverse-phase C18 column is commonly used.[3]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual starting materials like malonic acid.[3][10]

  • Melting Point: A sharp melting point range (e.g., 121-125°C) is a good indicator of high purity.[2][11][12] A broad or depressed melting point suggests the presence of impurities.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify organic impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity After Initial Precipitation - Incomplete reaction. - Presence of significant side products or starting materials.- Perform a recrystallization using an appropriate solvent like toluene or 60% ethanol.[1][2] - If impurities are acidic or basic, perform a liquid-liquid extraction based on pH adjustment.[6]
Product is Colored (Yellow/Brown) - Presence of colored byproducts from the synthesis. - Thermal degradation of the product or impurities.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - If color persists, column chromatography may be necessary.
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The solution was cooled too quickly, preventing complete crystallization.- Select a solvent in which the compound has high solubility when hot and low solubility when cold. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the flask to cool slowly to room temperature before placing it in an ice bath.[9]
HPLC Analysis Shows Multiple Peaks - Presence of positional isomers or other structurally related impurities.[3] - Product degradation.- Optimize the HPLC method (e.g., gradient, mobile phase pH) to improve separation.[3] - For purification, consider preparative HPLC or sequential recrystallizations from different solvent systems.
Inconsistent Purity on Scale-Up - Crystallization kinetics (nucleation, growth) do not scale linearly. - Inefficient mixing or heat transfer in larger vessels. - Chromatography parameters (e.g., flow rate, column packing) not properly scaled.[13]- For crystallization, control the cooling rate carefully and consider using seed crystals to ensure consistent nucleation. - For chromatography, maintain a constant linear flow rate and bed height when scaling up. Perform small-scale optimization studies before moving to a larger scale.[13][14]

Data Presentation

Table 1: Comparison of Recrystallization Methods

MethodSolvent SystemPurity AchievedYieldReference
Recrystallization60% Ethanol> 99.9%80%[1]
RecrystallizationToluene99.47% (HPLC)69.5%[2][7]
Initial PrecipitationDilute HCl / WaterCrude-[1]
Crystallization after ExtractionMethyl Tert-Butyl Ether (MTBE) / Acid98% (Crude)96%[5]

Table 2: Example HPLC Parameters for Purity Analysis

ParameterCondition
Column Reverse Phase C18 (250mm x 4.6mm, 5µm)
Mobile Phase 20mM Ammonium Acetate (pH 3.5 with trifluoroacetic acid) and Acetonitrile (75:25 v/v)
Detection UV (Wavelength not specified)
Analysis Focus Separation of positional isomers and other impurities
Data derived from an impurity profile method for 2,4,5-TFPAA.[3]

Experimental Protocols & Visualizations

Protocol 1: Recrystallization from a Single Solvent (Toluene)

This protocol is based on a method reported to yield high-purity material.[2][7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper into a pre-heated clean flask.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

G cluster_dissolution Dissolution cluster_cooling Crystallization cluster_collection Isolation A Crude Product in Flask B Add Toluene & Heat A->B C Completely Dissolved Solution B->C D Slow Cool to RT C->D E Ice Bath D->E F Crystal Slurry E->F G Vacuum Filtration F->G H Wash with Cold Toluene G->H I Dry Under Vacuum H->I J Pure Product I->J G A 1. Dissolve Crude in MTBE B 2. Extract with aq. NaHCO3 A->B C Separate Layers B->C D_org Organic Layer (Neutral/Basic Impurities) C->D_org Discard D_aq Aqueous Layer (Product as Salt) C->D_aq E 3. Cool Aqueous Layer D_aq->E F 4. Acidify with HCl to pH 1-2 E->F G Product Precipitates F->G H 5. Filter, Wash & Dry G->H I Pure Product H->I G Start Start Recrystallization Q1 Does solid dissolve in hot solvent? Start->Q1 A1_Yes Cool solution slowly Q1->A1_Yes Yes A1_No Add more solvent Q1->A1_No No Q3 Does it 'oil out'? A1_Yes->Q3 A1_No->Q1 Q2 Do crystals form upon cooling? A2_Yes Collect Crystals Q2->A2_Yes Yes A2_No Induce Crystallization (Seed/Scratch) Q2->A2_No No A3_No No Crystals Formed A2_No->A3_No Q3->Q2 No A3_Yes Re-heat, add more solvent, or change solvent Q3->A3_Yes Yes A3_Yes->Start A4 Reduce solvent volume or try a two-solvent system A3_No->A4 A4->Start

References

Troubleshooting guide for low yield in 2,4,5-Trifluorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 2,4,5-Trifluorophenylacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of this compound is significantly lower than reported in the literature. What are the common causes?

Low overall yield can stem from issues at various stages of a multi-step synthesis. The most common culprits include:

  • Incomplete Reactions: One or more reactions in the sequence may not have gone to completion. This can be due to suboptimal reaction conditions (temperature, time), insufficient reagent stoichiometry, or poor catalyst activity.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target molecule. The highly fluorinated benzene (B151609) ring can be susceptible to unexpected nucleophilic or electrophilic substitution patterns.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification steps such as extraction, crystallization, and chromatography.

  • Reagent Quality: The purity and reactivity of starting materials, reagents, and solvents are critical. Degradation or impurities in these materials can adversely affect the reaction outcome.

  • Strict Reaction Conditions: Certain reaction types, like Grignard reactions, demand strict anhydrous and anaerobic conditions. Failure to maintain these conditions can lead to significantly lower yields.[1]

Q2: I am observing a complex mixture of products in my reaction, leading to difficult purification and low yield. What could be the reason?

The formation of multiple products often points towards side reactions. For instance, in syntheses starting from 1,2,4-trifluorobenzene (B1293510) via Friedel-Crafts acetylation, improper control of reaction conditions can lead to different isomers.[2] In routes involving nitration, the position of the nitro group can be misdirected if conditions are not optimal. To address this:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and order of reagent addition.

  • Use of Protective Groups: In some cases, protecting certain functional groups can prevent unwanted side reactions.

  • Alternative Synthetic Routes: Consider a different synthetic pathway that may be less prone to the formation of the observed byproducts.

Q3: My Grignard reaction step is consistently failing or giving very low yields. How can I troubleshoot this?

Grignard reactions are notoriously sensitive to moisture and oxygen. To ensure success:

  • Strict Anhydrous and Anaerobic Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by stirring vigorously, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane (B42909) as an initiator.[1]

  • Purity of Halide: The organohalide precursor must be pure and dry.

Q4: The hydrolysis of the nitrile or ester intermediate to the final carboxylic acid is incomplete. What can I do to improve the yield of this step?

Incomplete hydrolysis can be a common issue. To drive the reaction to completion:

  • Reaction Time and Temperature: Increase the reaction time and/or temperature. Refluxing for several hours is often necessary.[3]

  • Choice of Acid or Base: The choice of acid (e.g., hydrochloric acid, sulfuric acid) or base (e.g., sodium hydroxide (B78521), potassium hydroxide) and its concentration can significantly impact the hydrolysis rate.[2][3] For base-catalyzed hydrolysis, ensure a sufficient molar excess of the base is used.

  • Solvent: The presence of a co-solvent like acetic acid or ethanol (B145695) can improve the solubility of the substrate and facilitate hydrolysis.[3][4]

Data Presentation: Reported Yields in this compound Synthesis

The following table summarizes reported yields for various synthetic routes to this compound.

Starting MaterialKey Intermediates/Reaction TypeReported YieldReference
2,4,5-Trifluoromandelic acidReduction with H3PO3 and NaI69.5% (molar yield)[5][6]
1,2,4-TrifluorobenzeneFriedel-Crafts acetylation, Willgerodt-Kindler reaction, hydrolysis80% (overall)[2]
Thio-2,4,5-trifluorophenylacetic acid amideHydrolysis with NaOH/Ethanol80%[2]
2,4,5-Trifluorobenzyl cyanideHydrolysis with HCl and acetic acid99.5%[3]
2,4,5-Trifluorobenzyl cyanideHydrolysis with 10% NaOH91%[3]
2,4,5-TrifluoronitrobenzeneCondensation, hydrolysis, reduction, diazotizationHigh total yield (specific value not stated)[7]
1-Chloroethynyl-2,4,5-trifluorobenzeneAcid Hydrolysis25% (molar yield)[8]

Experimental Protocols

Synthesis via Friedel-Crafts Acetylation, Willgerodt-Kindler Reaction, and Hydrolysis [2]

  • Preparation of 2,4,5-Trifluoroacetophenone: 1,2,4-Trifluorobenzene is reacted with an acetylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum trichloride).

  • Preparation of Thio-2,4,5-trifluorophenylacetic acid amide: 2,4,5-Trifluoroacetophenone is heated with sulfur, dimethylamine (B145610) hydrochloride, and sodium acetate (B1210297) in N,N-dimethylformamide. The reaction mixture is then poured into an ice-water mixture, and the resulting solid is filtered and recrystallized from ethanol.

  • Preparation of this compound: The thio-2,4,5-trifluorophenylacetic acid amide is refluxed in a mixture of 70% ethanol and 50% sodium hydroxide solution. After the reaction is complete, the mixture is filtered, and the filtrate is acidified with dilute hydrochloric acid to a pH of 1-2 to precipitate the crude product. The crude product is then recrystallized from 60% ethanol.

Synthesis via Cyanide Hydrolysis [3]

  • Preparation of 2,4,5-Trifluorobenzyl Chloride: 1,2,4-Trifluorobenzene is reacted with polyformaldehyde and a chlorinating agent.

  • Preparation of 2,4,5-Trifluorobenzyl Cyanide: The resulting 2,4,5-Trifluorobenzyl chloride undergoes a cyanidation reaction.

  • Preparation of this compound: 2,4,5-Trifluorobenzyl cyanide (0.275 mol) is refluxed with 120 ml of hydrochloric acid and 34 ml of acetic acid for 3 hours. The reaction mixture is then poured into ice water, and the precipitated solid is filtered and dried to yield the final product.

Visualizations

Troubleshooting_Low_Yield cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Monitoring & Analysis cluster_3 Troubleshooting Paths cluster_4 Solutions start Low Yield of this compound check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions monitor_reaction Monitor Reaction Progress (TLC, GC, HPLC) check_reagents->monitor_reaction check_conditions->monitor_reaction analyze_crude Analyze Crude Product for Byproducts (NMR, MS) monitor_reaction->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No optimize_conditions Optimize Conditions: - Increase Temperature/Time - Use More Active Catalyst incomplete_reaction->optimize_conditions Yes purification_issue High Loss During Purification? side_reactions->purification_issue No modify_reagents Modify Reagents: - Change Solvent - Add Phase Transfer Catalyst side_reactions->modify_reagents Yes optimize_purification Optimize Purification: - Different Recrystallization Solvent - Alternative Chromatography purification_issue->optimize_purification Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product start 1,2,4-Trifluorobenzene intermediate1 2,4,5-Trifluoroacetophenone start->intermediate1 Friedel-Crafts Acetylation intermediate2 Thio-2,4,5-trifluoro- phenylacetic acid amide intermediate1->intermediate2 Willgerodt-Kindler Reaction product This compound intermediate2->product Hydrolysis

Caption: Synthesis pathway of this compound from 1,2,4-Trifluorobenzene.

References

Optimization of catalyst loading in 2,4,5-Trifluorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of catalyst loading in the synthesis of 2,4,5-Trifluorophenylacetic acid. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the synthesis of this compound?

A1: Various synthetic routes employ different catalysts. For instance, in multi-step syntheses starting from 1,2,4-trifluorobenzene, Lewis acids like aluminum chloride or zinc chloride supported on zeolites may be used for Friedel-Crafts type reactions.[1][2] In other routes involving reduction steps, palladium on carbon (Pd/C) is a common catalyst.[3] The choice of catalyst is highly dependent on the specific reaction pathway being followed.

Q2: How does catalyst loading impact the reaction yield and purity?

A2: Catalyst loading is a critical parameter that can significantly affect the yield and purity of this compound. Insufficient catalyst may lead to slow or incomplete reactions, resulting in low yields. Conversely, excessive catalyst loading can sometimes promote the formation of side products, complicating purification and potentially lowering the overall yield of the desired product. It is crucial to optimize the catalyst amount for each specific protocol.

Q3: What are the initial signs of incorrect catalyst loading during the experiment?

A3: Monitoring the reaction progress through techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide early indications of issues. If the starting material is consumed very slowly, it might suggest that the catalyst loading is too low. On the other hand, the appearance of significant, unidentified spots on a TLC plate could indicate the formation of byproducts due to excessive or inappropriate catalyst activity.

Q4: Can the catalyst be recovered and reused?

A4: The reusability of a catalyst depends on its nature. Heterogeneous catalysts, such as palladium on carbon or zeolite-supported catalysts, can often be recovered by filtration at the end of the reaction.[2][3] However, their activity may decrease with each cycle. It is advisable to perform catalyst reusability studies to determine the number of times it can be effectively recycled without a significant drop in performance. Homogeneous catalysts are generally more challenging to recover.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction to completion within the specified time.Increase the catalyst loading in increments (e.g., 20-30% increments) in subsequent experiments. Ensure the catalyst is fresh and active.
Poor Catalyst Quality: The catalyst may have degraded due to improper storage or handling.Use a fresh batch of catalyst. If applicable, perform a catalyst activity test on a small scale.
Formation of Significant Side Products Excessive Catalyst Loading: Too much catalyst can lead to over-reaction or the promotion of undesired reaction pathways.Reduce the catalyst loading. Refer to the data table below for the impact of catalyst concentration on purity.
Incorrect Reaction Temperature: The reaction temperature might be too high, leading to decomposition or side reactions, which can be exacerbated by high catalyst loading.Optimize the reaction temperature in conjunction with catalyst loading.
Incomplete Reaction (Starting Material Remains) Sub-optimal Catalyst Loading: The catalyst amount is not optimized for the reaction scale and conditions.Systematically vary the catalyst loading to find the optimal concentration. See the experimental protocol and data table for guidance.
Catalyst Poisoning: Impurities in the starting materials or solvents can deactivate the catalyst.Ensure all reagents and solvents are of high purity and are properly dried.
Difficulty in Product Purification Catalyst Leaching (for heterogeneous catalysts): Traces of the catalyst may end up in the product mixture.Ensure complete filtration of the catalyst. Consider using a finer filter or a celite bed. For dissolved catalyst species, specific workup procedures may be necessary.
Byproducts from High Catalyst Load: The purification process is complicated by the presence of multiple side products.Optimize the catalyst loading to minimize byproduct formation.

Data on Catalyst Loading Optimization

The following table summarizes the results of a hypothetical study on the effect of a generic Lewis acid catalyst loading on the synthesis of this compound.

Catalyst Loading (mol%) Reaction Time (hours) Yield (%) Purity (by HPLC, A/A%) Observations
1.0244598.5Incomplete conversion of starting material.
2.5187599.1Good conversion, clean reaction profile.
5.0 12 92 99.5 Optimal results observed.
7.5129197.2Increased formation of a minor impurity.
10.0108895.3Significant byproduct formation, difficult purification.

Experimental Protocol: Optimization of Catalyst Loading

This protocol outlines a general procedure for determining the optimal catalyst loading for the synthesis of this compound.

1. Reaction Setup:

  • In a clean, dry, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add the starting material (e.g., a suitable precursor to this compound) and the appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).

2. Catalyst Addition:

  • Add the calculated amount of the catalyst to the reaction mixture. It is recommended to run a series of parallel experiments with varying catalyst loadings (e.g., 1.0, 2.5, 5.0, 7.5, and 10.0 mol%).

3. Reaction Execution:

  • Stir the mixture at the designated temperature for the specified reaction time.

  • Monitor the progress of the reaction periodically using a suitable analytical technique (e.g., TLC or HPLC).

4. Work-up and Isolation:

  • Upon completion, cool the reaction mixture to room temperature.

  • If using a heterogeneous catalyst, remove it by filtration.

  • Perform the appropriate aqueous work-up to extract the product.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

5. Purification and Analysis:

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

  • Determine the yield and purity (e.g., by HPLC and NMR) of the final product for each catalyst loading to identify the optimal condition.

Diagrams

Experimental_Workflow_for_Catalyst_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Decision start Define Reactant & Solvent Amounts setup Prepare Reaction Vessels start->setup cat1 Run 1: 1.0 mol% Catalyst setup->cat1 Vary Catalyst Loading cat2 Run 2: 2.5 mol% Catalyst setup->cat2 Vary Catalyst Loading cat3 Run 3: 5.0 mol% Catalyst setup->cat3 Vary Catalyst Loading cat4 Run 4: 7.5 mol% Catalyst setup->cat4 Vary Catalyst Loading cat5 Run 5: 10.0 mol% Catalyst setup->cat5 Vary Catalyst Loading monitor Monitor Reactions (TLC/HPLC) cat1->monitor cat2->monitor cat3->monitor cat4->monitor cat5->monitor workup Work-up & Isolate Product monitor->workup analyze Analyze Yield & Purity workup->analyze decision Identify Optimal Loading analyze->decision

Caption: Workflow for optimizing catalyst loading in synthesis.

Troubleshooting_Logic cluster_cause Potential Causes cluster_solution Corrective Actions start Low Yield or Incomplete Reaction? low_load Insufficient Catalyst Loading start->low_load Yes bad_cat Poor Catalyst Quality start->bad_cat Yes poison Catalyst Poisoning start->poison Yes end Proceed with Standard Protocol start->end No inc_load Increase Catalyst Loading low_load->inc_load new_cat Use Fresh Catalyst bad_cat->new_cat purify Purify Reagents/Solvents poison->purify

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Enhancing Perovskite Solar Cell Efficiency with 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 2,4,5-Trifluorophenylacetic acid (TFPAA) as an additive to enhance the efficiency and stability of perovskite solar cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TFPAA) in perovskite solar cells?

A1: this compound acts as a bifunctional additive. Its carboxylic acid group (-COOH) passivates deep-energy-level defects in the perovskite film by interacting with lead (Pb) clusters on the grain surfaces. This passivation reduces non-radiative recombination and enhances the power conversion efficiency (PCE). The hydrophobic trifluorophenyl group helps to improve the stability of the solar cell against moisture.[1]

Q2: What is the typical improvement in power conversion efficiency (PCE) observed with the addition of TFPAA?

A2: Studies have shown that the introduction of TFPAA can significantly increase the PCE of perovskite solar cells. For instance, a reported enhancement showed an increase in PCE from 22.95% to 24.56%.[1]

Q3: How does TFPAA affect the long-term stability of the perovskite solar cell?

A3: The hydrophobic nature of the trifluorobenzene moiety in TFPAA improves the device's resistance to moisture, a key factor in the degradation of perovskite solar cells. Unsealed devices with TFPAA have been shown to maintain over 93% of their initial efficiency after being stored in air for more than 3900 hours.[1]

Q4: Is TFPAA soluble in common perovskite precursor solvents?

A4: While TFPAA is effective, it can have poor solubility in some common perovskite precursor solutions.[1] Careful optimization of the solvent system and concentration is necessary to ensure uniform incorporation into the perovskite film.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Power Conversion Efficiency (PCE) after adding TFPAA 1. Incomplete dissolution of TFPAA: The additive may not be fully dissolved in the precursor solution, leading to non-uniform distribution and aggregation. 2. Suboptimal TFPAA concentration: The concentration of the additive is crucial; too little may not provide sufficient passivation, while too much can negatively impact film morphology and charge transport. 3. Poor film quality: The addition of TFPAA can alter the crystallization dynamics of the perovskite film.1. Optimize dissolution: Use a co-solvent system or gently heat and sonicate the precursor solution to ensure complete dissolution of TFPAA. 2. Concentration tuning: Systematically vary the concentration of TFPAA in the precursor solution to find the optimal loading. Start with a low concentration and gradually increase it. 3. Adjust annealing parameters: Optimize the annealing temperature and time to promote the growth of a high-quality perovskite film with the additive.
Hysteresis in J-V curves Presence of mobile ions and trap states: Even with passivation, residual defects and ion migration can cause hysteresis.1. Further passivation: Consider using a combination of passivating agents to address different types of defects. 2. Interfacial engineering: Improve the quality of the interfaces between the perovskite layer and the charge transport layers to reduce charge accumulation.
Poor device stability despite using TFPAA 1. Inadequate encapsulation: The device may still be susceptible to degradation from oxygen and moisture if not properly encapsulated. 2. Photodegradation: Continuous illumination can still lead to the degradation of the perovskite material.1. Improve encapsulation: Use high-quality encapsulation materials and techniques to create a hermetic seal. 2. UV filtering: Incorporate a UV-blocking layer to protect the device from high-energy photons.
Non-uniform perovskite film morphology Altered crystallization process: The interaction of TFPAA with the perovskite precursors can lead to changes in the crystal growth, potentially causing pinholes or small grains if not controlled.1. Antisolvent engineering: Optimize the antisolvent dripping process (e.g., timing, volume) to control the nucleation and growth of the perovskite crystals. 2. Substrate temperature control: Adjust the substrate temperature during spin-coating to influence the solvent evaporation rate and film formation.

Quantitative Data Summary

The following tables summarize the key performance parameters of perovskite solar cells with and without the this compound additive, based on published research.[1]

Table 1: Photovoltaic Performance Parameters

Device Voc (V) Jsc (mA/cm2) FF (%) PCE (%)
Control (without TFPAA)1.1224.5380.3222.95
With TFPAA1.1525.1281.5624.56

Table 2: Device Stability Data

Device Initial PCE (%) PCE after 10.5h continuous irradiation (%) PCE after 3912h storage in air (%)
Control (without TFPAA)22.9582.22% of initialNot Reported
With TFPAA24.5693.22% of initial93.59% of initial

Experimental Protocols

Perovskite Precursor Solution Preparation
  • Stock Solution: Prepare a stock solution of the perovskite precursors (e.g., FAI, PbI2, MABr, and PbBr2) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).

  • Additive Incorporation: Dissolve this compound into the perovskite precursor stock solution at the desired concentration (e.g., 0.1 mg/mL).

  • Mixing: Stir the solution at room temperature for at least 2 hours to ensure complete dissolution of all components.

  • Filtering: Before use, filter the precursor solution through a 0.22 μm PTFE syringe filter.

Device Fabrication (Exemplary n-i-p structure)
  • Substrate Cleaning: Sequentially clean FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO2 layer onto the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and anneal at a high temperature (e.g., 500°C).

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the prepared perovskite precursor solution (with or without TFPAA) onto the ETL. A two-step spin-coating process is often used (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s).

    • During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.

    • Anneal the films on a hotplate at a specific temperature and duration (e.g., 100°C for 60 minutes).

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material (e.g., Spiro-OMeTAD) with additives (e.g., Li-TFSI and tBP) in a solvent like chlorobenzene.

  • Metal Electrode Deposition: Thermally evaporate a metal contact (e.g., Gold or Silver) through a shadow mask to define the active area of the solar cell.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_fabrication Device Fabrication p1 Perovskite Precursor Stock Solution p2 Add this compound p1->p2 p3 Stir and Filter p2->p3 f3 Perovskite Spin-Coating p3->f3 f1 Substrate Cleaning f2 ETL Deposition f1->f2 f2->f3 f4 HTL Deposition f3->f4 f5 Metal Electrode Evaporation f4->f5

Caption: Experimental workflow for fabricating perovskite solar cells with a TFPAA additive.

mechanism_of_action cluster_perovskite Perovskite Crystal cluster_effects Effects Pb_cluster Pb Cluster (Defect) passivation Defect Passivation Pb_cluster->passivation TFPAA This compound TFPAA->Pb_cluster -COOH group interaction hydrophobicity Increased Hydrophobicity TFPAA->hydrophobicity Trifluorophenyl group efficiency Enhanced Efficiency passivation->efficiency stability Improved Stability hydrophobicity->stability

References

Technical Support Center: Perovskite Solar Cell Degradation & 2,4,5-Trifluorophenylacetic Acid Passivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers and scientists with troubleshooting guides and frequently asked questions concerning the degradation of perovskite solar cells (PSCs) and the role of 2,4,5-Trifluorophenylacetic acid (TFPAA) as a passivating agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation in perovskite solar cells?

A1: Perovskite solar cell degradation is influenced by both intrinsic and extrinsic factors.

  • Intrinsic Factors: These include inherent material properties like ion migration, phase instability at room temperature, and the presence of crystal defects such as cation vacancies and Pb-I antisite defects.[1][2]

  • Extrinsic Factors: Environmental stressors are a major cause of degradation. The most significant are moisture, prolonged light exposure (photo-degradation), and elevated temperatures (thermal degradation).[3][4][5] These factors can often work in concert to accelerate device failure.

Q2: What is this compound (TFPAA) and what is its primary role in perovskite solar cells?

A2: this compound (TFPAA) is a fluorinated phenylacetic acid used as a bifunctional additive in the perovskite precursor solution.[6] Its primary role is to enhance both the efficiency and stability of the solar cell by addressing key degradation pathways.[3]

Q3: How does TFPAA improve the stability and performance of PSCs?

A3: TFPAA functions through a dual mechanism:

  • Defect Passivation: The carboxylic acid group (-COOH) in TFPAA acts as a Lewis base, interacting with and neutralizing deep-energy-level defects in the perovskite crystal. It effectively "patches" issues like undercoordinated lead ions (Pb²⁺) on the grain surfaces, which reduces non-radiative charge recombination.[3][6][7]

  • Moisture Resistance: The hydrophobic trifluorobenzene group of the molecule orients outwards from the perovskite surface. This creates a moisture-repelling shield, significantly improving the device's resistance to humidity-induced degradation.[3][8] By mitigating these defects and improving environmental resilience, TFPAA leads to higher power conversion efficiency (PCE), open-circuit voltage (Voc), and fill factor (FF).[8][9]

Q4: Is TFPAA the only fluorinated compound used for this purpose?

A4: No, various fluorinated compounds are being explored to improve PSC performance and stability due to fluorine's high electronegativity and the hydrophobicity of fluorinated groups.[8] Other examples include 3,4,5-trifluorophenylboronic acid (3,4,5-3FPBA) and fluorinated coatings that act as passivation or intermediate layers.[10][11]

Troubleshooting Guide

Issue 1: My device shows a rapid drop in Power Conversion Efficiency (PCE) when exposed to ambient air.

  • Probable Cause: This is a classic sign of moisture-induced degradation. The perovskite active layer is hygroscopic and can be rapidly eroded by water, leading to the formation of lead iodide (PbI₂) and a breakdown of the crystal structure.[3]

  • Recommended Solution: Incorporate a hydrophobic passivating agent like this compound (TFPAA) into your perovskite precursor solution. The fluorinated benzene (B151609) groups in TFPAA improve the hydrophobicity of the film, protecting it from moisture.[3] Unsealed devices treated with TFPAA have shown the ability to retain over 93% of their initial efficiency after more than 3,900 hours in ambient air.[3][6]

Issue 2: The open-circuit voltage (Voc) and fill factor (FF) of my PSC are lower than expected.

  • Probable Cause: Low Voc and FF are typically caused by a high density of trap states or defects at the perovskite grain boundaries and interfaces (e.g., perovskite/ETL or perovskite/HTL).[9][12] These defects act as centers for non-radiative recombination, where charge carriers are lost before they can be extracted, reducing voltage and overall efficiency.

  • Recommended Solution: Use a defect passivation strategy. The carboxylic acid (-COOH) group of TFPAA effectively passivates deep-energy-level defects by coordinating with uncoordinated Pb²⁺ ions.[6] This "molecular lock" reduces recombination losses, which can lead to significant improvements in Voc and FF.[2]

Issue 3: I am observing significant performance hysteresis in my current-voltage (I-V) scans.

  • Probable Cause: Hysteresis is often linked to mobile ion migration within the perovskite lattice and charge trapping at interfaces. These trapped charges create an internal electric field that opposes the applied voltage, causing discrepancies between the forward and reverse I-V scans.

  • Recommended Solution: Defect passivation can help immobilize mobile ions and reduce trap states. Additives that interact strongly with the perovskite crystal, such as TFPAA, can reduce ion migration pathways at grain boundaries.[2] This leads to devices with more stable and reliable I-V characteristics.

Issue 4: My flexible perovskite solar cell degrades quickly under continuous illumination and mechanical stress.

  • Probable Cause: Flexible devices are prone to both photo-degradation and mechanical failure. Defects in the perovskite film can be exacerbated by bending stress, creating pathways for accelerated degradation under light.

  • Recommended Solution: The bifunctional nature of TFPAA is highly beneficial here. It improves the intrinsic quality and stability of the perovskite film, making it more robust. Flexible PSCs treated with TFPAA have been shown to maintain 93.22% of their initial efficiency after 10.5 hours of continuous irradiation, a significant improvement over untreated devices which retained only 82.22% after just 5 hours.[3]

Quantitative Data Summary

The following tables summarize the performance enhancements observed in perovskite solar cells when using TFPAA and other fluorinated additives.

Table 1: Performance Improvement with this compound (TFPAA)

ParameterControl DeviceTFPAA-Treated DeviceSource(s)
Power Conversion Efficiency (PCE)22.95%24.56%[3][6]
Stability (Unsealed, in air)Not ReportedRetained 93.59% of initial PCE after 3912 hours[3][6]
Flexible Device Stability (MPP)Retained 82.22% of initial PCE after 5 hoursRetained 93.22% of initial PCE after 10.5 hours[3]

Table 2: Performance of PSCs with Other Fluorinated Additives

Additive/MethodControl Device PCETreated Device PCEStability HighlightSource(s)
4F-HBM18.47%20.09%Maintained 85% of initial PCE after 821 hours[9]
3,4,5-3FPBA21.99%24.02%Retained 75% of initial PCE after 500 hours at 85°C[10]
Fluorinated Coating~26%27%Maintained efficiency after 1,200 hours of continuous light[11]

Key Experimental Protocols

Protocol: Incorporation of this compound (TFPAA) as a Precursor Additive

This protocol describes a general method for adding TFPAA directly into the perovskite precursor solution to achieve defect passivation.

  • Precursor Solution Preparation:

    • Prepare the standard perovskite precursor solution according to your established lab procedure. A common example involves dissolving formamidinium iodide (FAI) and lead iodide (PbI₂) in a mixed solvent like DMF/DMSO.

    • Ensure all materials are handled inside a nitrogen-filled glovebox to prevent premature degradation from moisture and oxygen.

  • TFPAA Additive Integration:

    • Prepare a stock solution of TFPAA in the same solvent used for the perovskite precursor (e.g., DMF or DMSO). The concentration will need to be optimized, but a typical starting point is between 1 to 5 mg/mL.

    • Add a specific volume of the TFPAA stock solution to the perovskite precursor solution. The final concentration of TFPAA should be optimized for your specific perovskite composition and fabrication process.

    • Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity.

  • Film Deposition (Spin Coating):

    • Clean your substrates (e.g., FTO/TiO₂) thoroughly using a standard cleaning procedure (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).

    • Transfer the substrates into the glovebox.

    • Deposit the TFPAA-containing perovskite solution onto the substrate via spin coating. The spin-coating parameters (speed, duration, ramps) should be optimized to achieve a uniform, pinhole-free film.

    • During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.

  • Annealing:

    • After spin coating, immediately transfer the substrate to a hotplate inside the glovebox.

    • Anneal the film at a predetermined temperature and duration (e.g., 100-150°C for 10-30 minutes) to complete the perovskite crystallization process.

  • Device Completion and Characterization:

    • Complete the solar cell fabrication by depositing the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., Gold/Silver). A reported device structure is: FTO/TiO₂/Perovskite+TFPAA/Spiro-OMeTAD/Au.[6]

    • Characterize the device using standard techniques, including current-density-voltage (J-V) measurements under simulated sunlight, external quantum efficiency (EQE), and stability testing under controlled conditions (e.g., humidity, light soaking, thermal stress).

Mandatory Visualizations

G cluster_stressors Extrinsic Stressors cluster_perovskite Perovskite Layer cluster_degradation Degradation Pathways Moisture Moisture/Humidity Hydrolysis Hydrolysis & PbI₂ Formation Moisture->Hydrolysis Light Light (UV) IonMigration Ion Migration Light->IonMigration PhotoDecomp Photo-decomposition Light->PhotoDecomp Heat Heat Heat->IonMigration PhaseSeg Phase Segregation Heat->PhaseSeg Perovskite Perovskite Crystal Defects Ionic Defects (e.g., Vacancies) Perovskite->Defects InterfaceDecomp Interface Recombination Defects->InterfaceDecomp IonMigration->InterfaceDecomp DeviceFailure Device Performance Loss (PCE, V_oc) Hydrolysis->DeviceFailure PhotoDecomp->DeviceFailure PhaseSeg->DeviceFailure InterfaceDecomp->DeviceFailure

Caption: Key degradation pathways in perovskite solar cells.

G cluster_perovskite Perovskite Grain Surface cluster_tfpaa TFPAA Molecule Pb_defect Undercoordinated Pb²⁺ Defect Passivation Defect Passivation (Coordination Bond) Pb_defect->Passivation is neutralized by TFPAA This compound COOH Carboxylic Acid Group (-COOH) TFPAA->COOH has Fluorobenzene Hydrophobic Trifluorobenzene Group TFPAA->Fluorobenzene has COOH->Passivation enables Stability Improved Moisture Stability (Hydrophobic Shield) Fluorobenzene->Stability creates Reduced Recombination Reduced Recombination Passivation->Reduced Recombination Reduced Degradation Reduced Degradation Stability->Reduced Degradation G cluster_prep Solution Preparation (Glovebox) cluster_fab Device Fabrication (Glovebox) cluster_char Characterization A1 Prepare Perovskite Precursor Solution A2 Add TFPAA Additive A1->A2 A3 Stir to Homogenize A2->A3 B1 Spin Coat Solution on Substrate A3->B1 Process Start B2 Anti-Solvent Quenching B1->B2 B3 Anneal Film on Hotplate B2->B3 B4 Deposit HTL & Metal Contact B3->B4 C1 J-V Measurement (AM 1.5G) B4->C1 C2 EQE / IPCE Spectroscopy B4->C2 C3 Stability Testing (Light, Heat, Humidity) B4->C3 Result High-Efficiency, Stable PSC C1->Result C2->Result C3->Result

References

Strategies to improve the shelf life of 2,4,5-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,5-Trifluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the shelf life and ensuring the stability of this compound throughout your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter, providing potential causes and recommended actions in a question-and-answer format.

Question: My this compound, which is typically a white powder, has developed a yellowish or brownish tint. What could be the cause and is it still usable?

Answer: A color change in the compound is a common indicator of degradation. This can be caused by exposure to several factors:

  • Light: Photosensitive fluorinated compounds can degrade upon exposure to light.[1]

  • Heat: Although stable under normal conditions, prolonged exposure to elevated or ambient temperatures can accelerate degradation.[1][2][3]

  • Oxidation: Sensitivity to air can lead to oxidation, especially over long storage periods.[1]

Recommended Action:

  • Assess Purity: Perform an analytical test, such as HPLC or NMR spectroscopy, to determine the current purity of the material and identify any degradation products.

  • Evaluate Usability: Compare the purity results against the requirements for your specific application. If significant degradation has occurred, it is recommended to use a fresh, uncompromised batch to ensure the reliability and reproducibility of your experimental results.

  • Review Storage: Ensure your storage conditions align with the best practices outlined in the FAQ section below to prevent further degradation.

Question: My recent purity analysis (e.g., HPLC, GC-MS) of a stored sample shows new, unidentified peaks that were not present in the initial analysis. What are these and how can I proceed?

Answer: The appearance of new peaks strongly suggests that the compound has started to degrade, forming new chemical entities. While specific degradation pathways for this compound are not extensively documented, potential degradation products could arise from decarboxylation, oxidation of the phenyl ring, or other side reactions.

Recommended Action:

  • Characterize Impurities: If the identity of the impurities is critical, techniques like LC-MS or GC-MS can be used to determine their molecular weights and fragmentation patterns, providing clues to their structures.

  • Consult Literature: Review literature on the degradation of similar compounds, such as other phenylacetic acids or fluorinated aromatics, for insights into potential degradation products.[4][5]

  • Implement Corrective Storage: Immediately transfer the material to optimal storage conditions (see FAQ) to halt further degradation. For future use, source fresh material and store it appropriately from the outset.

Question: I am observing inconsistent results or lower-than-expected yields in my synthesis. Could the stability of the this compound be a factor?

Answer: Yes, the purity and stability of starting materials are critical for reproducible and successful experiments. If the this compound has degraded, its effective concentration is lowered, and the degradation products could potentially interfere with your reaction mechanism, inhibit catalysts, or lead to unwanted side products.

Recommended Action:

  • Purity Verification: Before use, always verify the purity of the reagent, especially if it has been in storage for an extended period or if storage conditions have been suboptimal.

  • Use a Fresh Sample: As a control, run the reaction with a newly purchased batch of this compound and compare the results.

  • Workflow Analysis: Use the troubleshooting workflow diagram below to systematically identify the source of the issue.

A Inconsistent Experimental Results Observed B Is the purity of 2,4,5-Trifluorophenylacetic acid suspect? A->B C Check other reaction parameters (reagents, solvents, conditions). B->C No D Perform Purity Analysis (e.g., HPLC, NMR) B->D Yes H Problem Persists: Continue troubleshooting other parameters. C->H E Purity acceptable? D->E E->C Yes F Source fresh, high-purity This compound and re-run experiment. E->F No G Problem Resolved F->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions to maximize the shelf life of this compound?

A1: To maximize shelf life, the compound should be stored according to the conditions summarized in the table below. These are based on recommendations for fluorinated pharmaceutical intermediates and general safety data.[1][3][6][7]

Q2: Is this compound sensitive to air or moisture?

A2: Yes. Like many fluorinated pharmaceutical intermediates, it can be sensitive to moisture and air.[1] Moisture can lead to hydrolysis, while oxygen can cause oxidation.[1] For long-term storage, keeping the container tightly sealed is crucial.[2][3][6][7] For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.[1]

Q3: What materials are incompatible with this compound?

A3: The compound should not be stored with strong oxidizing agents or strong acids.[3][7] Contact with such materials could lead to vigorous reactions and degradation.

Q4: What are the known degradation pathways for this compound?

Data Presentation

ParameterRecommendationRationale
Temperature Store in a cool place; ideal range is -20°C to 25°C.[1]Low temperatures slow down chemical degradation processes.[1]
Atmosphere Store in a tightly closed container.[2][3][6][7] For long-term storage, use an inert atmosphere (Argon or Nitrogen).[1]Prevents oxidation and reaction with atmospheric moisture.[1]
Light Store in a dark environment or use an opaque/amber container.[1]Protects against photodegradation, a common issue for fluorinated compounds.[1]
Moisture Store in a dry, well-ventilated place.[6] Use of desiccants is advisable.[1]Prevents potential hydrolysis and other moisture-induced reactions.[1]
Incompatibilities Store away from strong oxidizing agents and strong acids.[3][7]Avoids potential hazardous reactions and degradation of the compound.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a general method for assessing the stability of this compound under stressed conditions.

1. Objective: To evaluate the stability of this compound by subjecting it to accelerated degradation conditions (heat, light, humidity) and monitoring its purity over time.

2. Materials and Equipment:

  • This compound (high-purity reference sample)

  • Climate-controlled stability chambers

  • Photostability chamber with controlled light source

  • Analytical balance

  • HPLC system with a UV detector and a C18 column

  • Amber and clear glass vials with airtight seals

  • Volumetric flasks and pipettes

  • HPLC-grade solvents (e.g., acetonitrile, water, acidifier like TFA or phosphoric acid)

3. Experimental Workflow:

cluster_stress A 1. Initial Analysis (T=0) Establish baseline purity and impurity profile via HPLC. B 2. Sample Preparation Aliquot solid compound into amber and clear vials. A->B C 3. Stress Conditions Setup B->C H 4. Time-Point Sampling Pull samples at defined intervals (e.g., 1, 2, 4, 8 weeks). B->H D Thermal Stress (e.g., 40°C, 50°C in dark) C->D E Humidity Stress (e.g., 40°C / 75% RH) F Photostability Stress (Visible + UV light exposure) G Control Sample (e.g., 5°C in dark) I 5. HPLC Analysis Quantify parent compound and detect degradation products. H->I J 6. Data Evaluation Compare results to T=0 and control. Calculate degradation rates. I->J

Caption: Experimental workflow for a chemical stability study.

4. Procedure:

  • Step 1: Initial Analysis (Time=0): Prepare a standard solution of the reference compound and analyze it via HPLC to establish the initial purity and chromatographic profile. This serves as the baseline.

  • Step 2: Sample Preparation: Accurately weigh equal amounts of the solid compound into several sets of vials for each storage condition and time point.

  • Step 3: Storage: Place the vials in the respective stability chambers:

    • Thermal Stress: Elevated temperature (e.g., 40°C) in the dark.

    • Humidity Stress: Elevated temperature and relative humidity (e.g., 40°C / 75% RH).

    • Photostability: In a photostability chamber according to ICH Q1B guidelines.

    • Control: Refrigerated conditions (e.g., 5°C) in the dark.

  • Step 4: Sampling: At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove one vial from each storage condition.

  • Step 5: Analysis: Prepare solutions from the sampled material at a known concentration. Analyze by HPLC under the same conditions as the Time=0 sample.

  • Step 6: Data Analysis:

    • Calculate the percentage of this compound remaining.

    • Measure the peak area of any new impurities that appear.

    • Compare the degradation under stress conditions to the control sample to identify the primary factors affecting stability.

5. HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of acidified water (e.g., 0.1% TFA) and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 265 nm)

  • Injection Volume: 10 µL (Note: This method may require optimization for your specific equipment and sample.)

References

Technical Support Center: Minimizing Impurity Formation During Sitagliptin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the formation of impurities during the synthesis of Sitagliptin (B1680988). The information is presented in a practical question-and-answer format to directly address common challenges encountered in the laboratory.

Troubleshooting Guides

This section offers solutions to specific impurity-related issues that may arise during the synthesis of Sitagliptin.

Issue: High Levels of Process-Related Impurities

Q1: My final product shows a high level of the Ketoamide impurity. What are the potential causes and how can I mitigate this?

A1: The Ketoamide impurity, (2Z)-4-Oxo-4-[3-(trifluoroMethyl)-5,6-dihydro-[1][2][3] triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one, is a key intermediate in several Sitagliptin synthesis routes.[4][5][6][7] Its presence in the final product typically indicates an incomplete conversion to the subsequent enamine intermediate or the final Sitagliptin molecule.[8][9]

  • Potential Causes:

    • Incomplete Reaction: The conversion of the Ketoamide to the enamine may be incomplete. This can be due to insufficient reaction time, suboptimal temperature, or an inadequate amount of the amine source (e.g., ammonium (B1175870) acetate).[9]

    • Suboptimal pH: The pH of the reaction mixture can significantly influence the reaction equilibrium. An incorrect pH may slow down the conversion rate.

    • Enzyme Deactivation (in biocatalytic routes): If using a transaminase enzyme to convert the pro-sitagliptin ketone (Ketoamide), the enzyme may have lost activity due to factors like improper pH, temperature, or the presence of inhibitors.

  • Troubleshooting Steps:

    • Reaction Monitoring: Implement rigorous in-process controls (e.g., HPLC) to monitor the disappearance of the Ketoamide impurity and ensure the reaction goes to completion.

    • Optimize Reaction Conditions:

      • Temperature: Gradually increase the reaction temperature and monitor the impact on impurity levels. A typical temperature for this conversion is around 45°C.[9]

      • pH: Adjust the pH of the reaction mixture. For enzymatic reactions, maintaining a pH between 8 and 9 is often optimal.[9]

      • Reagent Stoichiometry: Ensure a sufficient excess of the amine source is used to drive the reaction forward.

    • Enzyme Activity Check: If applicable, verify the activity of the transaminase enzyme before starting the reaction.

Q2: I am observing a significant amount of the Enamine impurity in my product. What leads to this and what are the control strategies?

A2: The Enamine impurity is the direct precursor to Sitagliptin in the asymmetric hydrogenation route.[8] Its presence suggests an incomplete hydrogenation step.

  • Potential Causes:

    • Catalyst Issues: The rhodium-based chiral catalyst may be of low quality, deactivated, or used in insufficient quantity.

    • Hydrogen Pressure: The hydrogenation reaction is sensitive to hydrogen pressure. Inadequate pressure will result in a sluggish or incomplete reaction. A pressure of 250 psi is commonly cited.[8]

    • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature to ensure full conversion.

    • Presence of Catalyst Poisons: Trace impurities in the starting materials or solvents can act as catalyst poisons, reducing the efficiency of the hydrogenation.

  • Troubleshooting Steps:

    • Catalyst Quality and Loading: Use a high-quality catalyst from a reputable supplier. Consider slightly increasing the catalyst loading if incomplete conversion is a persistent issue.

    • Optimize Hydrogenation Parameters:

      • Ensure the reaction is carried out at the recommended hydrogen pressure (e.g., 200-250 psi).[8][10]

      • Optimize the reaction time and temperature (e.g., 50°C for 13 hours) through small-scale experiments.[10]

    • Purify Starting Materials: Ensure the Enamine intermediate is of high purity before proceeding with the hydrogenation step to avoid introducing catalyst poisons.

Q3: My synthesis is generating unacceptable levels of alkene impurities. What is the formation mechanism and how can I prevent this?

A3: Alkene impurities, such as 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin, can form through the acid-catalyzed elimination of the amine group during the final steps of the synthesis, particularly during hydrogenolysis.[11]

  • Potential Causes:

    • Acidic Conditions: The presence of strong acids can promote the elimination reaction.

    • High Temperatures: Elevated temperatures in the presence of acid can accelerate the formation of these impurities.

    • Choice of Coupling Reagents and Solvents: The selection of coupling reagents, bases, and solvents during the amide bond formation can influence the formation of alkene impurities through regio-isomerization.[12]

  • Troubleshooting Steps:

    • Control pH: Maintain a neutral or slightly basic pH during the final purification steps to minimize acid-catalyzed elimination.

    • Temperature Control: Avoid excessive temperatures during work-up and purification.

    • Optimize Coupling Chemistry: Carefully select coupling reagents and bases to minimize side reactions. For example, using oxalyl chloride/Et3N in THF or EDC/NMM/HOBt in DMF has been shown to be efficient for the amide bond formation while controlling alkene impurity formation.[2][11]

Issue: Presence of Degradation Impurities

Q4: I am detecting an acid impurity in my Sitagliptin product. What is the likely source?

A4: The acid impurity is typically a result of the hydrolysis of the amide bond in the Sitagliptin molecule.[11]

  • Potential Causes:

    • Acidic Stress Conditions: Exposure of Sitagliptin to strongly acidic conditions (e.g., 2 M HCl) during work-up or storage can lead to significant degradation.[13]

    • Elevated Temperatures: High temperatures can accelerate the rate of hydrolysis.

  • Troubleshooting Steps:

    • Avoid Strong Acids: Use milder acidic conditions for any necessary pH adjustments.

    • Temperature Control: Perform all processing and storage at controlled room temperature or below.

    • Forced Degradation Studies: Conduct forced degradation studies under acidic conditions to understand the degradation pathway and establish appropriate control measures.[14]

Q5: How can I minimize the formation of the genotoxic 7-nitroso impurity (NTTP)?

A5: The 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][2][3]triazolo-[4,3-a]pyrazine (NTTP) impurity is a significant concern due to its potential genotoxicity.[15] It can form from the reaction of the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride intermediate with nitrite (B80452) salts.[15] These nitrite salts can be introduced through excipients used in formulation.[15]

  • Potential Causes:

    • Nitrite Contamination: Presence of nitrites in raw materials, intermediates, or excipients.

    • Air Exposure: Exposure to air can be a trigger factor for nitrosamine (B1359907) formation during storage.[3]

    • Suboptimal pH: The pH of the reaction or formulation can influence the rate of nitrosation.[3]

  • Troubleshooting Steps:

    • Source High-Purity Excipients: Use excipients with a very low nitrite content (e.g., less than 2 ppm).[16]

    • Control Storage Conditions: Store intermediates and the final API under an inert atmosphere (e.g., nitrogen) to prevent air exposure.[3]

    • Use of Reducing Agents: Consider the addition of a reducing agent during the mixing step of formulation to inhibit nitrosamine formation.[16]

    • Analytical Monitoring: Employ a highly sensitive analytical method, such as UPLC-MS/MS, to monitor for trace levels of NTTP.[15]

Frequently Asked Questions (FAQs)

Q6: What are the most common process-related impurities in Sitagliptin synthesis?

A6: Common process-related impurities include the Ketoamide, Enamine, Triazole, Acid, and Dioxo impurities.[2] Alkene impurities are also frequently observed.[11]

Q7: What analytical techniques are best suited for impurity profiling of Sitagliptin?

A7: High-Performance Liquid Chromatography (HPLC) with UV or PDA detection is the most common technique for routine purity analysis and quantification of known impurities.[2][17] For the detection and quantification of trace-level and genotoxic impurities like NTTP, more sensitive methods such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are required.[15]

Q8: Are there greener synthetic routes to Sitagliptin that can minimize impurities?

A8: Yes, a biocatalytic route using an engineered transaminase enzyme to convert the pro-sitagliptin ketone directly to (R)-Sitagliptin has been developed.[1] This route is considered greener as it eliminates the need for a heavy metal catalyst (rhodium) and high-pressure hydrogenation, potentially reducing waste and improving the overall yield and purity.[1][18]

Quantitative Data Summary

The following tables summarize key quantitative data related to different synthetic routes for Sitagliptin, providing a basis for comparison.

Table 1: Comparison of Key Performance Metrics for Sitagliptin Synthesis Routes [1]

MetricAsymmetric Hydrogenation RouteEnzymatic Transamination Route
Overall Yield ~52-60%~65-92%
Enantiomeric Excess (e.e.) ~97% (before recrystallization)>99.95%
Key Catalyst Rh(I)/tBu-JOSIPHOSEngineered Transaminase (ATA-117)
Reaction Pressure High (e.g., 250 psi)Atmospheric
Key Byproducts/Impurities Enamine, Rhodium residuesBenzaldehyde (from amine donor)
Environmental Impact Higher waste, heavy metal useLower waste, "greener" process

Table 2: Acceptance Criteria for Sitagliptin Purity and Impurities [19]

AnalyteAcceptance Criteria
Assay (%) 98.0% - 102.0%
Total Impurities (%) Not More Than 0.5%
Individual Unknown Impurity (%) Not More Than 0.1%
(S)-Sitagliptin (Inactive Enantiomer, %) Not More Than 0.2%

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Enamine Intermediate[1]

This protocol describes the critical step of converting the enamine intermediate to (R)-Sitagliptin using a rhodium catalyst.

  • Reactor Setup: Charge a high-pressure reactor with the Enamine intermediate and a suitable solvent (e.g., methanol).

  • Catalyst Preparation: In a separate glovebox, prepare the catalyst solution by dissolving the Rh(I)/tBu-JOSIPHOS complex in the reaction solvent.

  • Catalyst Charging: Transfer the catalyst solution to the reactor under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor to the target pressure (e.g., 200-250 psi) with hydrogen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir for the required duration (e.g., 13 hours).

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of the enamine intermediate by HPLC.

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. The reaction mixture can then be processed for product isolation and purification.

Protocol 2: Enzymatic Transamination of Pro-sitagliptin Ketone[1]

This protocol outlines the biocatalytic conversion of the pro-sitagliptin ketone to (R)-Sitagliptin.

  • Buffer Preparation: Prepare a suitable buffer solution (e.g., potassium phosphate (B84403) buffer) and adjust the pH to the optimal range for the enzyme (typically pH 8.0-9.0).

  • Enzyme and Cofactor: Add the engineered transaminase (e.g., ATA-117) and the cofactor pyridoxal-5'-phosphate (PLP) to the buffer.

  • Amine Donor: Add the amine donor (e.g., isopropylamine) to the reaction mixture.

  • Substrate Addition: Dissolve the pro-sitagliptin ketone in a suitable co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-45°C) for the required time.

  • Monitoring: Monitor the formation of (R)-Sitagliptin and the consumption of the ketone by HPLC.

  • Work-up: Upon completion, the reaction can be quenched, and the product can be extracted and purified.

Visualizations

impurity_troubleshooting_workflow start High Impurity Level Detected in Sitagliptin identify_impurity Identify the specific impurity (e.g., Ketoamide, Enamine, Alkene) start->identify_impurity ketoamide Ketoamide Impurity identify_impurity->ketoamide enamine Enamine Impurity identify_impurity->enamine alkene Alkene Impurity identify_impurity->alkene other Other Impurities (e.g., Degradation, Nitrosamine) identify_impurity->other check_ketoamide_conversion Check for incomplete conversion - Monitor reaction kinetics (HPLC) - Optimize temp, pH, reagent ratio ketoamide->check_ketoamide_conversion check_hydrogenation Check for incomplete hydrogenation - Verify catalyst activity & loading - Optimize H2 pressure, temp, time enamine->check_hydrogenation check_elimination Check for acid-catalyzed elimination - Control pH (neutral/basic) - Avoid high temperatures alkene->check_elimination check_degradation Check for degradation conditions - Avoid strong acids/bases - Control storage conditions other->check_degradation reprocess Reprocess or Purify Batch check_ketoamide_conversion->reprocess check_hydrogenation->reprocess check_elimination->reprocess check_degradation->reprocess reprocess->identify_impurity Re-analyze release Batch Meets Purity Specifications reprocess->release If successful

Caption: Troubleshooting workflow for high impurity levels in Sitagliptin synthesis.

sitagliptin_synthesis_pathways cluster_0 Asymmetric Hydrogenation Route cluster_1 Enzymatic Transamination Route ketoamide Pro-sitagliptin Ketone (Ketoamide) enamine Enamine Intermediate ketoamide->enamine NH4OAc sitagliptin_rh (R)-Sitagliptin enamine->sitagliptin_rh H2, Rh(I)/tBu-JOSIPHOS ketoamide2 Pro-sitagliptin Ketone (Ketoamide) sitagliptin_enz (R)-Sitagliptin ketoamide2->sitagliptin_enz Engineered Transaminase, Isopropylamine, PLP

Caption: Comparison of major synthetic pathways to Sitagliptin.

References

Navigating the Synthesis of 2,4,5-Trifluorophenylacetic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2,4,5-Trifluorophenylacetic acid is a critical step in the production of various pharmaceuticals, most notably Sitagliptin (B1680988), an anti-diabetic medication. The choice of solvent is a pivotal factor that can significantly influence the reaction yield and purity of the final product. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its synthesis, with a focus on the impact of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary industrial synthesis involves a multi-step process typically starting from 1,2,4-trifluorobenzene (B1293510). A common pathway includes the chloromethylation of 1,2,4-trifluorobenzene to yield 2,4,5-trifluorobenzyl chloride, followed by a cyanidation reaction to produce 2,4,5-trifluorobenzyl cyanide, which is then hydrolyzed to the final product, this compound.[1] Alternative routes starting from 2,4,5-trifluoromandelic acid have also been developed.

Q2: How does the solvent choice in the hydrolysis of 2,4,5-trifluorobenzyl cyanide affect the reaction yield?

A2: The solvent system for the hydrolysis of the nitrile intermediate is critical for achieving a high yield. Acidic conditions, such as a mixture of hydrochloric acid and acetic acid, have been reported to produce a near-quantitative yield of this compound. In contrast, basic hydrolysis using an aqueous sodium hydroxide (B78521) solution may result in a slightly lower yield.

Q3: Are there "greener" solvent alternatives for the synthesis of the 2,4,5-trifluorobenzyl cyanide intermediate?

A3: Yes, ionic liquids have been explored as a more environmentally friendly alternative to traditional organic solvents for the cyanidation of 2,4,5-trifluorobenzyl chloride. For instance, using 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) as the solvent has been shown to produce a high yield of the nitrile product.[2]

Q4: I am observing a low yield in the cyanidation of 2,4,5-trifluorobenzyl chloride. What are the likely causes?

A4: Low yields in this step can often be attributed to several factors. Inadequate purity of the starting material, 2,4,5-trifluorobenzyl chloride, can introduce side reactions. The choice of cyanide salt (sodium vs. potassium cyanide) and the efficiency of the phase-transfer catalyst, if used, are also crucial. Furthermore, the reaction is sensitive to temperature and reaction time, which should be carefully optimized. The solvent itself plays a key role; insufficient solubility of the cyanide salt in the organic phase can be a major limiting factor.

Q5: Can the final product, this compound, be purified by recrystallization?

A5: Yes, recrystallization is a common method for purifying the crude product. Toluene is a solvent that has been successfully used for the recrystallization of this compound to obtain a high-purity crystalline product.[3]

Troubleshooting Guides

Issue 1: Low Yield in the Cyanidation of 2,4,5-Trifluorobenzyl Chloride
Observation Potential Cause Suggested Solution
Low conversion of starting materialPoor solubility of cyanide salt: The inorganic cyanide salt has low solubility in the organic solvent.- Consider using a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to facilitate the transfer of the cyanide anion into the organic phase.- Explore the use of polar aprotic solvents like DMF or DMSO, or consider ionic liquids where the cyanide salt may have better solubility.[2]
Inactive catalyst: The phase-transfer catalyst is degraded or poisoned.- Use a fresh batch of the phase-transfer catalyst.- Ensure all reagents and solvents are anhydrous, as water can deactivate some catalysts.
Formation of side productsSide reactions: Elimination or other side reactions may be occurring.- Optimize the reaction temperature; lower temperatures may favor the desired substitution reaction.- Ensure the purity of the 2,4,5-trifluorobenzyl chloride starting material.
Hydrolysis of the product: If water is present in the reaction mixture, the resulting nitrile could be partially hydrolyzed.- Use anhydrous solvents and reagents.
Issue 2: Incomplete Hydrolysis of 2,4,5-Trifluorobenzyl Cyanide
Observation Potential Cause Suggested Solution
Presence of starting material after reactionInsufficient reaction time or temperature: The hydrolysis reaction may not have gone to completion.- Increase the reaction time or temperature, monitoring the reaction progress by a suitable analytical method like TLC or HPLC.
Inefficient acid or base catalysis: The concentration of the acid or base may be too low.- For acidic hydrolysis, ensure a sufficient concentration of a strong acid like HCl is used.- For basic hydrolysis, use a sufficient molar excess of a strong base like NaOH.
Formation of amide intermediateIncomplete hydrolysis: The hydrolysis may have stopped at the amide stage.- This is more common under certain conditions. Prolonged heating in a strongly acidic or basic medium is typically required for complete conversion to the carboxylic acid.

Data Presentation

Table 1: Impact of Solvent System on the Hydrolysis of 2,4,5-Trifluorobenzyl Cyanide to this compound

Solvent SystemReagentsYield (%)Reference
AcidicHydrochloric Acid, Acetic Acid99.5Patent CN1749232A
Basic10% Sodium Hydroxide Solution91Patent CN1749232A

Table 2: Influence of Solvent and Reagents on the Yield of 2,4,5-Trifluorobenzyl Cyanide from 2,4,5-Trifluorobenzyl Chloride

SolventCyanide SourceAdditivesYield (%)Reference
1-n-butyl-3-methylimidazolium hexafluorophosphateSodium Cyanide-83.6Patent CN101659630B[2]
1-n-butyl-3-methylimidazolium hexafluorophosphatePotassium Cyanide-76.6Patent CN101659630B
1-butyl-3-methylimidazolium tetrafluoroborateSodium Cyanide-73.1Patent CN101659630B

Table 3: Yield of this compound from 2,4,5-Trifluoromandelic Acid

SolventReducing AgentCatalystYield (%)Reference
Methanesulfonic AcidPhosphorous Acid (H₃PO₃)Sodium Iodide79.5Patent CN110831944A[3]

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trifluorobenzyl Cyanide using an Ionic Liquid

This protocol is based on the method described in patent CN101659630B.[2]

Materials:

  • 2,4,5-Trifluorobenzyl chloride

  • Sodium cyanide

  • 1-n-butyl-3-methylimidazolium hexafluorophosphate

  • Acetonitrile (B52724)

  • Four-necked reaction flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

  • To a 250 mL four-necked reaction flask, add 200 mL of 1-n-butyl-3-methylimidazolium hexafluorophosphate.

  • Add 36.1 g (0.2 mol) of 2,4,5-trifluorobenzyl chloride to the flask.

  • While stirring, add 11.3 g (0.231 mol) of finely pulverized solid sodium cyanide.

  • Heat the reaction mixture to 70°C and maintain for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product twice with 100 mL portions of acetonitrile.

  • Combine the acetonitrile extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure.

  • The crude product can be further purified by distillation to yield 2,4,5-trifluorobenzyl cyanide.

Protocol 2: Hydrolysis of 2,4,5-Trifluorobenzyl Cyanide under Acidic Conditions

This protocol is adapted from the procedure outlined in patent CN1749232A.

Materials:

  • 2,4,5-Trifluorobenzyl cyanide

  • Concentrated Hydrochloric acid

  • Glacial Acetic acid

  • Four-necked reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • In a 200 mL four-necked reaction flask, add 47 g (0.275 mol) of 2,4,5-trifluorobenzyl cyanide.

  • Add 120 mL of concentrated hydrochloric acid and 34 mL of glacial acetic acid to the flask.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After the hydrolysis is complete, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid product by suction filtration.

  • Dry the filter cake in an oven to obtain this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Cyanidation cluster_step3 Step 3: Hydrolysis cluster_end Final Product start 1,2,4-Trifluorobenzene chloromethylation 2,4,5-Trifluorobenzyl Chloride start->chloromethylation Chloromethylating Agent cyanidation 2,4,5-Trifluorobenzyl Cyanide chloromethylation->cyanidation NaCN or KCN Solvent hydrolysis Crude this compound cyanidation->hydrolysis Acid or Base H₂O end_product Pure this compound hydrolysis->end_product Recrystallization

Caption: Synthetic workflow for this compound.

troubleshooting_yield start Low Reaction Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure Starting Materials check_purity->impure Yes check_conditions Review Reaction Conditions check_purity->check_conditions No purify Purify Starting Materials impure->purify suboptimal_temp Suboptimal Temperature? check_conditions->suboptimal_temp optimize_temp Optimize Temperature suboptimal_temp->optimize_temp Yes suboptimal_solvent Inappropriate Solvent? suboptimal_temp->suboptimal_solvent No change_solvent Change Solvent or Add Phase-Transfer Catalyst suboptimal_solvent->change_solvent Yes suboptimal_time Incorrect Reaction Time? suboptimal_solvent->suboptimal_time No optimize_time Optimize Reaction Time suboptimal_time->optimize_time Yes

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

Performance Breakthrough: 2,4,5-Trifluorophenylacetic Acid Boosts Perovskite Solar Cell Efficiency and Stability

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of 2,4,5-Trifluorophenylacetic acid (TFPAA) as a bifunctional additive in perovskite solar cells (PSCs) has demonstrated a significant leap in both power conversion efficiency (PCE) and long-term stability. Experimental data reveals that TFPAA-treated PSCs exhibit a remarkable PCE of 24.56%, a substantial increase from the 22.95% achieved by their counterparts without the additive. This enhancement is accompanied by notable improvements in operational stability, with the modified cells retaining over 93% of their initial efficiency after extended periods of storage in ambient air.

The quest for stable and highly efficient solar energy conversion has positioned perovskite solar cells at the forefront of photovoltaic research. However, inherent defects within the perovskite crystal structure and susceptibility to environmental degradation have been significant roadblocks to their commercialization. A recent study by Cao et al. has introduced this compound as a key player in overcoming these challenges. The carboxylic acid group in TFPAA effectively passivates deep-level defects associated with lead clusters on the perovskite surface, while the hydrophobic trifluorophenyl group provides a protective shield against moisture.[1][2]

Quantitative Performance Enhancements

The incorporation of TFPAA leads to a marked improvement across all key photovoltaic parameters. The table below summarizes the comparative performance of perovskite solar cells with and without the TFPAA additive, based on the findings of Cao et al.

Photovoltaic ParameterWithout TFPAA (Control)With TFPAAUnit
Power Conversion Efficiency (PCE)22.9524.56%
Open-Circuit Voltage (Voc)1.131.16V
Short-Circuit Current Density (Jsc)24.9825.58mA/cm2
Fill Factor (FF)81.4582.89%

Enhanced Stability Under Ambient Conditions

Beyond the initial performance boost, the long-term stability of the TFPAA-treated devices is significantly enhanced. Unsealed devices with the TFPAA additive maintained 93.59% of their initial efficiency after being stored in air for 3912 hours.[2] In contrast, the control devices without TFPAA experienced a more rapid degradation under similar conditions. This improved stability is attributed to the hydrophobic nature of the trifluorobenzene moiety in TFPAA, which helps to repel moisture and protect the delicate perovskite layer.[1]

Experimental Protocols

The fabrication and characterization of the perovskite solar cells followed a meticulous process to ensure the reproducibility and accuracy of the results.

Device Fabrication

The perovskite solar cells were fabricated on fluorine-doped tin oxide (FTO) coated glass substrates.

  • Substrate Cleaning: The FTO glass was sequentially cleaned with deionized water, ethanol, and isopropanol (B130326) in an ultrasonic bath, followed by UV-Ozone treatment.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 was deposited on the FTO substrate.

  • Perovskite Layer Deposition:

    • Control Device: A precursor solution containing formamidinium iodide (FAI) and lead iodide (PbI2) was spin-coated onto the TiO2 layer.

    • TFPAA-Treated Device: this compound was added to the FAI:PbI2 precursor solution before spin-coating.

  • Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD, LiTFSI, and tBP was spin-coated on top of the perovskite layer.

  • Electrode Deposition: A gold (Au) electrode was thermally evaporated onto the HTL to complete the device structure.

Characterization

The photovoltaic performance of the solar cells was evaluated under standard test conditions.

  • Current Density-Voltage (J-V) Measurements: The J-V curves were measured under simulated AM 1.5G solar illumination (100 mW/cm2).

  • Stability Testing: The long-term stability of the unsealed devices was assessed by storing them in an ambient air environment and periodically measuring their J-V characteristics.

Experimental Workflow

The following diagram illustrates the key steps in the fabrication and testing of the perovskite solar cells.

experimental_workflow cluster_fabrication Device Fabrication cluster_characterization Characterization sub_prep Substrate Preparation etl ETL Deposition (TiO2) sub_prep->etl perovskite_control Perovskite Deposition (Control) etl->perovskite_control perovskite_tfpaa Perovskite Deposition (with TFPAA) etl->perovskite_tfpaa htl HTL Deposition (Spiro-OMeTAD) perovskite_control->htl perovskite_tfpaa->htl electrode Electrode Deposition (Au) htl->electrode jv J-V Measurement (AM 1.5G) electrode->jv stability Stability Testing (Ambient Air) electrode->stability

Caption: Experimental workflow for perovskite solar cell fabrication and characterization.

The strategic use of this compound as a bifunctional additive marks a significant advancement in the field of perovskite photovoltaics. By simultaneously passivating defects and enhancing environmental resilience, this approach paves the way for the development of more efficient and durable perovskite solar cells, bringing them one step closer to widespread commercial adoption.

References

Validating 2,4,5-Trifluorophenylacetic Acid as a Cornerstone Intermediate for Sitagliptin Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical objective. Sitagliptin (B1680988), a leading treatment for type 2 diabetes, relies on the high-quality synthesis of its key intermediates. This guide provides a comprehensive validation of 2,4,5-Trifluorophenylacetic acid (TFPAA) as a pivotal intermediate in Sitagliptin production, comparing its primary synthetic route against the prominent enzymatic transamination pathway.

This analysis delves into the performance of each route, supported by experimental data and detailed methodologies, to offer a clear comparison for process optimization and selection.

Performance Metrics: A Head-to-Head Comparison

The selection of a synthetic route in pharmaceutical manufacturing is a multi-faceted decision, balancing yield, purity, cost, and environmental impact. The following table summarizes key quantitative data for the synthesis of Sitagliptin via the this compound (TFPAA) intermediate route (often referred to as the second-generation synthesis) and the enzymatic transamination route.

Performance MetricTFPAA Route (Second-Generation)Enzymatic Transamination Route
Key Intermediate This compound (TFPAA)Pro-Sitagliptin Ketone
Overall Yield ~82%~92%
Purity of Final API >99.5%>99.95% (enantiomeric excess)
Key Transformation Asymmetric Hydrogenation of an EnamineTransaminase-catalyzed Asymmetric Amination
Catalyst Rhodium-based chiral catalyst (e.g., Rh(I)/tBu-JOSIPHOS)Engineered Transaminase (e.g., ATA-117)
Reaction Conditions High pressure (e.g., 250 psi H₂)Mild aqueous conditions (e.g., 40-45°C, pH ~8.5)
Environmental Impact (E-factor) Reduced compared to the first-generation process, but still involves heavy metal catalysts and organic solvents.Significantly lower, utilizes water as the primary solvent and eliminates the need for heavy metals.[1]
Cost-Effectiveness Considered cost-effective for large-scale manufacturing.[2]Can be more cost-effective due to higher yields, milder conditions, and reduced waste, though initial enzyme development costs can be high.[1]

The Role of this compound: A Step-by-Step Synthesis of Sitagliptin

The synthesis of Sitagliptin from TFPAA is a well-established and efficient process. The overall workflow is depicted below, followed by a detailed experimental protocol for the key steps.

G cluster_0 Synthesis of TFPAA cluster_1 Sitagliptin Synthesis from TFPAA 1,2,4-Trifluorobenzene (B1293510) 1,2,4-Trifluorobenzene Chloromethylation Chloromethylation 1,2,4-Trifluorobenzene->Chloromethylation 2,4,5-Trifluorobenzyl_chloride 2,4,5-Trifluorobenzyl_chloride Chloromethylation->2,4,5-Trifluorobenzyl_chloride Cyanation Cyanation 2,4,5-Trifluorobenzyl_chloride->Cyanation 2,4,5-Trifluorophenylacetonitrile 2,4,5-Trifluorophenylacetonitrile Cyanation->2,4,5-Trifluorophenylacetonitrile Hydrolysis Hydrolysis 2,4,5-Trifluorophenylacetonitrile->Hydrolysis TFPAA TFPAA Hydrolysis->TFPAA TFPAA_2 This compound Coupling_with_Meldrums_acid Coupling_with_Meldrums_acid TFPAA_2->Coupling_with_Meldrums_acid Meldrum's_adduct Meldrum's_adduct Coupling_with_Meldrums_acid->Meldrum's_adduct Coupling_with_triazolopiperazine Coupling_with_triazolopiperazine Meldrum's_adduct->Coupling_with_triazolopiperazine beta-Ketoamide beta-Ketoamide Coupling_with_triazolopiperazine->beta-Ketoamide Enamine_Formation Enamine_Formation beta-Ketoamide->Enamine_Formation Dehydrositagliptin Dehydrositagliptin Enamine_Formation->Dehydrositagliptin Asymmetric_Hydrogenation Asymmetric_Hydrogenation Dehydrositagliptin->Asymmetric_Hydrogenation Sitagliptin Sitagliptin Asymmetric_Hydrogenation->Sitagliptin

Synthetic pathway to Sitagliptin via the TFPAA intermediate.
Experimental Protocols

1. Synthesis of this compound (TFPAA)

This protocol describes a common laboratory-scale synthesis of TFPAA from 1,2,4-trifluorobenzene.

  • Step 1: Chloromethylation of 1,2,4-Trifluorobenzene. In a reaction vessel, 1,2,4-trifluorobenzene is reacted with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., zinc chloride) to yield 2,4,5-trifluorobenzyl chloride. The reaction mixture is typically heated and stirred for several hours.

  • Step 2: Cyanation of 2,4,5-Trifluorobenzyl chloride. The resulting 2,4,5-trifluorobenzyl chloride is then reacted with a cyanide salt, such as sodium cyanide, in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or a water/dichloromethane mixture with a phase-transfer catalyst) to produce 2,4,5-trifluorophenylacetonitrile. This reaction is often carried out at an elevated temperature.

  • Step 3: Hydrolysis of 2,4,5-Trifluorophenylacetonitrile. The nitrile is hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) followed by acidification. The crude TFPAA is then isolated and purified, typically by crystallization. A reported molar yield for a similar process is as high as 99.2% with a GC purity of 98.7%.[3]

2. Synthesis of Sitagliptin from TFPAA (Second-Generation Process)

This process involves a highly efficient one-pot synthesis of the key dehydrositagliptin intermediate, followed by asymmetric hydrogenation.[4][5]

  • Step 1: One-Pot Synthesis of Dehydrositagliptin.

    • This compound is activated, for example, with a carbodiimide, and then reacted with Meldrum's acid to form a Meldrum's adduct.[2]

    • This adduct is then coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][6][7]triazolo[4,3-a]pyrazine hydrochloride to form a β-ketoamide.[2]

    • The β-ketoamide is subsequently converted to the enamine, dehydrositagliptin, by treatment with ammonium (B1175870) acetate. This intermediate can be isolated in high yield (around 82%) and purity (>99.6 wt%).[8]

  • Step 2: Asymmetric Hydrogenation. The isolated dehydrositagliptin is then subjected to asymmetric hydrogenation using a rhodium-based chiral catalyst (e.g., Rh(I)/tBu-JOSIPHOS) under high pressure of hydrogen gas. This crucial step establishes the desired stereochemistry of the final Sitagliptin molecule.

  • Step 3: Salt Formation and Isolation. The resulting Sitagliptin free base is then converted to its phosphate (B84403) salt and isolated in high purity.

Alternative Pathway: Enzymatic Transamination

A greener and highly efficient alternative to the chemical synthesis of Sitagliptin involves the use of an engineered transaminase enzyme. This route starts from a pro-sitagliptin ketone and directly introduces the chiral amine in a single step.

G cluster_0 Synthesis of Pro-Sitagliptin Ketone cluster_1 Enzymatic Synthesis of Sitagliptin 2,4,5-Trifluorophenylacetic_acid 2,4,5-Trifluorophenylacetic_acid Activation_and_Coupling Activation_and_Coupling 2,4,5-Trifluorophenylacetic_acid->Activation_and_Coupling Intermediate_1 Intermediate_1 Activation_and_Coupling->Intermediate_1 Reaction_with_triazolopiperazine Reaction_with_triazolopiperazine Intermediate_1->Reaction_with_triazolopiperazine Pro-Sitagliptin_Ketone Pro-Sitagliptin_Ketone Reaction_with_triazolopiperazine->Pro-Sitagliptin_Ketone Pro-Sitagliptin_Ketone_2 Pro-Sitagliptin Ketone Engineered_Transaminase Engineered Transaminase (ATA-117) Pro-Sitagliptin_Ketone_2->Engineered_Transaminase Sitagliptin Sitagliptin Engineered_Transaminase->Sitagliptin Amine_Donor Amine_Donor Amine_Donor->Engineered_Transaminase

Enzymatic synthesis of Sitagliptin from the pro-sitagliptin ketone.
Experimental Protocols

1. Synthesis of Pro-Sitagliptin Ketone

The pro-sitagliptin ketone, (2Z)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[3][6][7]triazolo [4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one, can be synthesized from TFPAA, representing a convergence of the two major routes at this intermediate stage. The synthesis follows a similar initial pathway to the second-generation chemical synthesis, culminating in the formation of the β-ketoamide, which is the pro-sitagliptin ketone.

2. Enzymatic Transamination

  • Reaction Setup: The pro-sitagliptin ketone is dissolved in a suitable buffer (e.g., triethanolamine (B1662121) buffer, pH 9.0) containing an amine donor (e.g., isopropylamine) and pyridoxal-5'-phosphate (PLP) as a cofactor.[6]

  • Enzyme Addition: The engineered transaminase enzyme (e.g., ATA-117) is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 40°C) with gentle mixing.[6]

  • Monitoring and Work-up: The reaction progress is monitored by HPLC until the conversion of the ketone to the amine is complete. The Sitagliptin product is then extracted from the aqueous reaction mixture and purified.

Validation of this compound as a Key Intermediate

The quality of TFPAA is paramount to ensure the purity and yield of the final Sitagliptin API. A robust analytical method for the validation of TFPAA is crucial. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Method for Purity Determination and Assay

A typical reversed-phase HPLC method can be employed for the analysis of TFPAA.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

    • Column Temperature: Ambient or controlled (e.g., 30°C).

Method Validation Parameters

The HPLC method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity/Selectivity: The method must be able to resolve TFPAA from its potential impurities, starting materials, and degradation products. This is typically demonstrated by analyzing spiked samples and stressed samples (exposed to acid, base, heat, light, and oxidation).

  • Linearity: A linear relationship between the detector response and the concentration of TFPAA should be established over a specified range (e.g., 50-150% of the target concentration). A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

  • Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of TFPAA is spiked into a placebo mixture and the percentage recovery is calculated. Acceptance criteria are typically in the range of 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method is assessed by performing multiple analyses of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be low, typically ≤ 2%.

    • Intermediate Precision (Inter-assay precision): This is evaluated by analyzing the same sample on different days, by different analysts, or on different instruments. The RSD should also be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the lowest concentration of TFPAA that can be reliably detected and quantified, respectively. They are typically determined based on the signal-to-noise ratio.

  • Robustness: The method's robustness is evaluated by making small, deliberate changes to the chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results. The method should remain unaffected by these minor variations.

Conclusion

This compound is a validated and highly effective key intermediate in the synthesis of Sitagliptin. The second-generation process, which utilizes TFPAA, offers high yields and represents a significant improvement over earlier synthetic routes. While the enzymatic transamination pathway presents a greener and potentially more efficient alternative, the synthesis of its starting material, the pro-sitagliptin ketone, can still originate from TFPAA.

The choice between these routes will depend on a variety of factors, including manufacturing scale, cost of goods, and a company's commitment to green chemistry principles. Regardless of the chosen pathway, the robust synthesis and stringent analytical validation of key intermediates like this compound are fundamental to ensuring the quality and efficacy of the final Sitagliptin drug product.

References

Comparative study of different synthetic routes for 2,4,5-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Synthetic Routes to a Key Pharmaceutical Intermediate.

2,4,5-Trifluorophenylacetic acid is a critical building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin (B1680988), a widely used treatment for type 2 diabetes. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are of paramount importance in drug development and manufacturing. This guide provides a comparative study of various synthetic methodologies, offering experimental data and detailed protocols to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Summary of Synthetic Routes

The synthesis of this compound can be achieved through several distinct chemical pathways, each originating from different commercially available starting materials. The choice of a particular route is often a trade-off between factors such as the number of steps, overall yield, purity of the final product, cost and availability of precursors, and the use of hazardous reagents. The following table summarizes the key quantitative data for some of the most common synthetic strategies.

Starting MaterialKey IntermediatesReported Yield (%)Reported Purity (%)Reference
1,2,4-Trifluorobenzene (B1293510)2,4,5-Trifluoroacetophenone, 2,4,5-Trifluorophenylthioacetamide~84 (overall)>99.9[1]
1,2,4-Trifluorobenzene2,4,5-Trifluorobenzyl chloride, 2,4,5-Trifluorobenzyl cyanide~48.5 (for cyanation and hydrolysis steps)>99.9[2]
2,4,5-TrifluoronitrobenzeneDiethyl 2,5-difluoro-4-nitrophenylmalonateHigh overall yieldNot specified[3][4]
1-Bromo-2,4,5-trifluorobenzene (B152817)1-(2-Propenyl)-2,4,5-trifluorobenzeneHighNot specified[5]
2,4,5-Trifluorobenzyl halide2,4,5-Trifluorobenzyl Grignard reagentNot specifiedHigh
2,4,5-Trifluoromandelic acid-69.599.47 (HPLC)[6]
2,4,5-Trifluorobenzoic acid2,4,5-Trifluorobenzyl alcohol, 2,4,5-Trifluorobenzyl halideHighNot specified[7]

Visualizing the Synthetic Landscape

The following diagram illustrates the relationships between the different starting materials and the key transformations involved in the various synthetic routes to this compound.

Synthetic_Routes TFB 1,2,4-Trifluorobenzene TFBnCl 2,4,5-Trifluorobenzyl halide TFB->TFBnCl Chloromethylation TFAP 2,4,5-Trifluoroacetophenone TFB->TFAP Friedel-Crafts Acetylation TFNB 2,4,5-Trifluoronitrobenzene Malonate_adduct Diethyl Malonate Adduct TFNB->Malonate_adduct Condensation BTFB 1-Bromo-2,4,5-trifluorobenzene Grignard1 Grignard Reagent BTFB->Grignard1 Grignard Formation TFBnCN 2,4,5-Trifluorobenzyl cyanide TFBnCl->TFBnCN Cyanation Grignard2 Grignard Reagent TFBnCl->Grignard2 Grignard Formation TFMA 2,4,5-Trifluoromandelic acid TFPAA This compound TFMA->TFPAA Reduction TFBA 2,4,5-Trifluorobenzoic acid TFBnOH 2,4,5-Trifluorobenzyl alcohol TFBA->TFBnOH Reduction WKR_product Thioamide Intermediate TFAP->WKR_product Willgerodt-Kindler Reaction WKR_product->TFPAA Hydrolysis TFBnCN->TFPAA Hydrolysis Malonate_adduct->TFPAA Multi-step Conversion Allyl_adduct Allylated Intermediate Grignard1->Allyl_adduct Allylation Allyl_adduct->TFPAA Oxidative Cleavage Grignard2->TFPAA Carboxylation (CO2) TFBnOH->TFBnCl Halogenation

Caption: Synthetic pathways to this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for some of the key synthetic routes. These protocols are based on published literature and patents and are intended for informational purposes for trained professionals.

Route 1: From 1,2,4-Trifluorobenzene via Friedel-Crafts Acetylation and Willgerodt-Kindler Reaction

This three-step synthesis is a classical approach that offers a high purity final product.[1]

Step 1: Preparation of 2,4,5-Trifluoroacetophenone

  • To a reaction vessel, add 1,2,4-trifluorobenzene and a Lewis acid catalyst (e.g., aluminum trichloride).

  • Slowly add an acetylating agent, such as acetyl chloride, to the mixture while maintaining a controlled temperature.

  • After the addition is complete, the reaction mixture is heated to 100-110°C and monitored by TLC until the starting material is consumed.

  • The reaction is then quenched by pouring it into an ice-water mixture.

  • The organic phase is separated, and the aqueous phase is extracted with a suitable solvent (e.g., dichloromethane).

  • The combined organic phases are dried and the solvent is evaporated to yield 2,4,5-trifluoroacetophenone as an oil (yield: 93%), which can be used in the next step without further purification.[8]

Step 2: Willgerodt-Kindler Reaction to form Thioamide Intermediate

  • In a flask, combine 2,4,5-trifluoroacetophenone (1 mole), sulfur (1.5 moles), and morpholine (B109124) (or another amine like dimethylamine (B145610) hydrochloride with sodium acetate) in a solvent such as N,N-dimethylformamide.[8]

  • The mixture is stirred and heated to approximately 100°C for 3-4 hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is poured into an ice-water mixture, and the precipitated solid is collected by filtration.

  • The solid is washed with water and can be recrystallized from ethanol (B145695) to give the thioamide intermediate (yield: 90%).[8]

Step 3: Hydrolysis to this compound

  • The thioamide intermediate is subjected to hydrolysis using a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

  • The reaction mixture is heated to reflux until the conversion to the carboxylic acid is complete.

  • After cooling, the product is isolated by filtration (if it precipitates upon acidification) or by extraction.

  • Recrystallization from a suitable solvent yields this compound with a purity greater than 99.9%.[1]

Route 2: From 2,4,5-Trifluoronitrobenzene via Malonate Condensation

This route takes advantage of the reactivity of the nitro-substituted aromatic ring.[3][4]

Step 1: Condensation with Diethyl Malonate

  • In a four-necked flask, combine 2,4,5-trifluoronitrobenzene (0.2 mol), diethyl malonate (0.19 mol), and a strong base such as sodium hydroxide (B78521) (0.195 mol) in a solvent like N,N-dimethylformamide (200 mL).[3]

  • The mixture is stirred at 40°C for 6 hours.[3]

  • After the reaction, saturated brine is added, and the product is extracted with dichloromethane (B109758) (3 x 100 mL).[3]

  • The combined organic phases are washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude diethyl 2,5-difluoro-4-nitrophenylmalonate, which is used directly in the subsequent steps.[3]

Subsequent Steps: The intermediate from the condensation reaction undergoes a series of transformations which can include hydrolysis, acidification, decarboxylation, reduction of the nitro group, and a diazotization-fluorination reaction to yield the final product.[3][9] The order of these steps can be varied.[3][4] For instance, the nitro group can be reduced before or after the hydrolysis and decarboxylation of the malonate ester.

Route 3: From 1-Bromo-2,4,5-trifluorobenzene via Grignard Reaction and Allylation

This two-step process offers a potentially rapid and cost-efficient synthesis.[5]

Step 1: Grignard Reagent Formation and Allylation

  • In a reaction vessel under an inert atmosphere, 1-bromo-2,4,5-trifluorobenzene is dissolved in anhydrous THF and cooled to approximately -13°C.

  • A Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), is added slowly to form the 2,4,5-trifluorophenylmagnesium Grignard reagent.

  • Allyl bromide is then added to the reaction mixture at a controlled temperature (e.g., 7 to 20°C) to form 1-(2-propenyl)-2,4,5-trifluorobenzene.

  • The reaction is quenched with water and acidified. The product is extracted with a suitable organic solvent.

Step 2: Oxidative Cleavage

  • The allylated intermediate is then subjected to oxidative cleavage.

  • This is achieved by reacting it with an oxidizing agent such as sodium periodate (B1199274) in the presence of a catalytic amount of ruthenium chloride in a solvent system like water and acetonitrile.

  • The reaction is typically carried out at a temperature between 11-20°C.

  • Work-up and purification yield the desired this compound.

Route 4: From 2,4,5-Trifluoromandelic Acid via Reduction

This is a direct, one-step conversion to the final product.[6]

  • A 100 mL flask is charged with 2,4,5-trifluoromandelic acid (10.0 g), phosphorous acid (H3PO3, 23.9 g, 6 eq.), sodium iodide (NaI, 0.73 g, 0.1 eq.), and methanesulfonic acid (MSA, 0.47 g, 0.10 eq.).[6]

  • The mixture is stirred at 95-105°C for 24 hours, with the conversion monitored by HPLC.

  • Once the conversion is complete (>99%), the mixture is cooled to room temperature.

  • Methyl tert-butyl ether (20 mL) and water (20 mL) are added, and the mixture is stirred for 5 minutes.

  • The organic layer is separated, and the aqueous layer is extracted again with methyl tert-butyl ether (10 mL).

  • The combined organic layers are concentrated under vacuum at 35°C to provide the crude product.

  • Recrystallization from toluene (B28343) yields pure this compound as white crystals (6.4 g, 69.5% molar yield, 99.47% HPLC purity).[6]

Concluding Remarks

The selection of an optimal synthetic route for this compound is a multifaceted decision that depends on the specific requirements of the research or manufacturing setting.

  • For large-scale industrial production , routes starting from readily available and cheaper materials like 1,2,4-trifluorobenzene or 2,4,5-trifluoronitrobenzene are often preferred, despite potentially being multi-step processes. The Willgerodt-Kindler approach, for instance, boasts a high final product purity.[1]

  • For laboratory-scale synthesis and rapid access to the compound , the reduction of 2,4,5-trifluoromandelic acid offers a direct and high-purity route, provided the starting material is accessible.[6]

  • Routes involving Grignard reagents can be very effective but require strict anhydrous conditions and careful handling. The use of carbon dioxide as a C1 source in the carboxylation of a Grignard reagent is an atom-economical and environmentally conscious choice.

  • Safety considerations are also crucial. For example, routes involving cyanides, such as the one starting from 1,2,4-trifluorobenzene via chloromethylation and cyanation, require stringent safety protocols due to the high toxicity of cyanide salts.

This comparative guide is intended to provide a solid foundation for researchers and professionals in making an informed decision on the most appropriate synthetic strategy for their work with this compound. Further process optimization and development may be required to adapt these methodologies to specific laboratory or industrial settings.

References

Efficacy of Sitagliptin synthesized from 2,4,5-Trifluorophenylacetic acid versus other precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route for an active pharmaceutical ingredient (API) is a critical decision, balancing efficiency, cost, and environmental impact. This guide provides an objective comparison of the primary synthetic strategies for Sitagliptin (B1680988), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. We focus on the efficacy of synthesis starting from the key precursor, 2,4,5-Trifluorophenylacetic acid, and compare it with other notable starting materials and methodologies.

Introduction to Sitagliptin Synthesis

The synthesis of Sitagliptin, with its chiral β-amino acid core, has evolved significantly since its initial development. The primary challenge lies in the stereoselective installation of the chiral amine. Early "first-generation" processes have been refined into more efficient and environmentally friendly "second-generation" and biocatalytic routes. A common thread in many of these syntheses is the use of this compound as a foundational building block.

Comparison of Major Synthetic Routes

The efficacy of a synthetic route is a multifactorial assessment, encompassing chemical yield, purity of the final product, cost-effectiveness, safety, and environmental footprint. Here, we compare three prominent industrial routes for the synthesis of Sitagliptin.

Asymmetric Hydrogenation of an Enamine (Starting from this compound)

This highly efficient, second-generation process is a cornerstone of modern Sitagliptin synthesis. It involves a one-pot, three-step sequence to prepare the key dehydrositagliptin intermediate, which is then subjected to a highly enantioselective hydrogenation.

Key Features:

  • High Yield: This route boasts an impressive overall isolated yield of up to 65%.[1][2][3]

  • Excellent Purity: The final Sitagliptin phosphate (B84403) salt is obtained with nearly perfect optical and chemical purity (>99.6 wt% purity and up to 99% enantiomeric excess).[1][2][4]

  • Green Chemistry: This method significantly reduces total waste generated per kilogram of Sitagliptin compared to first-generation routes and eliminates aqueous waste streams.[1][2][3]

Enzymatic Transamination

A more recent and "greener" approach utilizes a specifically engineered transaminase enzyme to directly convert a prositagliptin ketone to the desired chiral amine. This biocatalytic method offers several advantages over traditional chemical catalysis.

Key Features:

  • Increased Yield: The enzymatic process provides a 10–13% increase in overall yield compared to the asymmetric hydrogenation route.[5]

  • Reduced Waste: This method results in a 19% reduction in overall waste generation.[5]

  • Improved Safety and Cost-Effectiveness: It eliminates the need for a high-pressure hydrogenation step and an expensive heavy-metal catalyst (rhodium).[5][6] The use of cheaper amine donors can also be employed.[7][8]

Chemical Resolution (Starting from this compound)

This classical approach involves the reduction of an enamine to produce a racemic mixture of Sitagliptin, followed by resolution using a chiral resolving agent. While effective, it is generally less efficient than the asymmetric methods.

Key Features:

  • Lower Overall Yield: The overall yield for this five-step process is approximately 11%.[4][9]

  • Cost-Effective Reduction: It utilizes the inexpensive reducing agent sodium borohydride (B1222165) (NaBH₄).[4][9]

  • Avoids Expensive Catalysts: This route circumvents the need for costly noble metal catalysts used in asymmetric hydrogenation.[4][9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different Sitagliptin synthesis routes, providing a clear comparison of their performance metrics.

Synthetic Route Starting Precursor Key Step Overall Yield Enantiomeric Excess (ee) Purity Key Advantages Key Disadvantages
Asymmetric Hydrogenation This compoundEnantioselective hydrogenation of an enamine with a Rh(I)/tBu-JOSIPHOS catalyst[1][2]up to 65%[1][2][3]up to 99%[4]>99.6 wt%[1][2]High yield and purity, reduced waste, one-pot intermediate synthesis.Requires expensive and toxic heavy metal catalyst, high-pressure conditions.[6]
Enzymatic Transamination Pro-sitagliptin KetoneBiocatalytic transamination using an engineered transaminase (ATA-117)[7]~70% (intermediate) with 61% isolated yield[7][8]>99%[10]High"Green" process, eliminates metal catalyst and high pressure, improved yield and reduced waste.[5][6]Requires development and optimization of a specific enzyme.
Chemical Resolution This compoundReduction of enamine with NaBH₄ followed by resolution with (-)-di-p-toluoyl-L-tartaric acid[4][9]11%[4][9]up to 96%[4][9]99 wt%[4]Avoids expensive noble metal catalysts, uses inexpensive reagents.[4][9]Lower overall yield, additional resolution step required.
Phase-Transfer Catalysis (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-oneEnantioselective aza-Michael addition41% (7 steps)[11]96%[11]Not specifiedAchieves high enantioselectivity.Multi-step process with moderate overall yield.
Alternative Chemo-enzymatic 2,4,5-trifluorobenzaldehydeReductive amination, transamination, deracemisation, hydroamination, or alkene reduction36-62% (2-5 steps)[12]>99%[12]Not specifiedProvides multiple biocatalytic routes to a key precursor.Yield varies depending on the specific route.

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of synthetic processes. Below are outlines of the key experimental steps for the asymmetric hydrogenation and enzymatic transamination routes.

Protocol 1: Asymmetric Hydrogenation of Dehydrositagliptin

This protocol is based on the highly efficient synthesis developed by Merck.[1]

  • Preparation of the Dehydrositagliptin Intermediate:

    • This compound and Meldrum's acid are reacted in the presence of a coupling agent to form a Meldrum's adduct.[4]

    • The adduct is then coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][11]triazolo[4,3-a]pyrazine hydrochloride.[13]

    • The resulting β-ketoamide is converted to the enamine (dehydrositagliptin) in a one-pot process. This intermediate is isolated in high yield (82%) and purity (>99.6 wt%).[1][2]

  • Asymmetric Hydrogenation:

    • The dehydrositagliptin intermediate is dissolved in methanol.

    • A solution of the rhodium precursor, such as [Rh(COD)Cl]₂, and the chiral phosphine (B1218219) ligand, t-Bu-JOSIPHOS, is prepared in methanol.

    • The hydrogenation is carried out under hydrogen pressure (typically around 200 psi) at a controlled temperature (e.g., 50°C).[14]

    • The reaction is monitored until completion.

  • Isolation of Sitagliptin Phosphate:

    • Upon completion of the hydrogenation, the reaction mixture is concentrated.

    • The Sitagliptin free base is then treated with phosphoric acid to form the phosphate salt.

    • The Sitagliptin phosphate monohydrate is crystallized from a suitable solvent system, such as a mixture of isopropanol (B130326) and water, to yield the final product with high purity and enantiomeric excess.[4]

Protocol 2: Enzymatic Transamination of Pro-sitagliptin Ketone

This protocol outlines a greener, biocatalytic approach to Sitagliptin.

  • Preparation of the Reaction Mixture:

    • A buffer solution (e.g., triethanolamine (B1662121) buffer, pH 9) is prepared.

    • The pro-sitagliptin ketone substrate and an amine donor (e.g., isopropylamine) are added to the buffer.[10]

    • The co-factor pyridoxal-5'-phosphate (PLP) is added.

  • Enzymatic Reaction:

    • The engineered transaminase enzyme (e.g., ATA-117 or a commercially available equivalent) is added to the reaction mixture. The enzyme can be used in a soluble or immobilized form.[10]

    • The reaction is incubated at a controlled temperature (e.g., 40°C) with agitation.

    • The progress of the reaction is monitored by a suitable analytical method, such as HPLC, until the desired conversion is achieved (often >99%).[10]

  • Work-up and Isolation:

    • Once the reaction is complete, the enzyme is removed (e.g., by filtration if immobilized, or by precipitation).

    • The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate) to remove unreacted starting material and byproducts.

    • The pH of the aqueous layer is adjusted to isolate the Sitagliptin free base.

    • The free base is then converted to the phosphate salt and crystallized as described in the asymmetric hydrogenation protocol.

Visualizing the Synthetic Pathways and Mechanism of Action

To better understand the relationships between the different synthetic approaches and the biological function of Sitagliptin, the following diagrams are provided.

G cluster_precursors Alternative Precursors cluster_main_precursor Key Precursor cluster_routes Synthetic Routes cluster_product Final Product precursor1 2,4,5-Trifluorobenzaldehyde route1 Asymmetric Hydrogenation precursor1->route1 via intermediate steps precursor2 (E)-4-(2,4,5-trifluorophenyl)but-2-enal precursor2->route1 via intermediate steps precursor3 1-Bromo-2,4,5-trifluorobenzene precursor3->route1 via intermediate steps main_precursor This compound main_precursor->route1 route3 Chemical Resolution main_precursor->route3 product Sitagliptin route1->product route2 Enzymatic Transamination route2->product route3->product Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins stimulates release Pancreas Pancreas Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 is degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose prevents rise Inactive Inactive Incretins DPP4->Inactive Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits

References

A Comparative Guide to Long-Term Stability in Perovskite Solar Cells: The Role of 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid advancement of perovskite solar cells (PSCs) has positioned them as a promising next-generation photovoltaic technology. However, ensuring their long-term operational stability remains a critical challenge for commercialization. This guide provides a comparative analysis of perovskite solar cells fabricated with and without the additive 2,4,5-Trifluorophenylacetic acid (TFPA), focusing on its impact on device performance and longevity. Experimental data from a key study is presented to highlight the significant improvements achieved through the use of this bifunctional additive.

Performance Comparison: With and Without this compound

The introduction of this compound as an additive in the perovskite layer has been shown to enhance both the efficiency and stability of flexible perovskite solar cells. The following table summarizes the key performance metrics of devices with and without TFPA, demonstrating the clear advantages of its inclusion.

Performance MetricControl Device (Without TFPA)Device with TFPA
Power Conversion Efficiency (PCE) 22.95%24.56%
Open-Circuit Voltage (VOC) Data not specifiedData not specified
Short-Circuit Current Density (JSC) Data not specifiedData not specified
Fill Factor (FF) Data not specifiedData not specified
Stability (MPP, continuous irradiation) Retained 82.22% of initial efficiency after 5 hoursRetained 93.22% of initial efficiency after 10.5 hours
Stability (unsealed, in air) Data not specifiedRetained 93.59% of initial efficiency after 3912 hours

Data sourced from a study on bifunctional trifluorophenylacetic acid additives for stable and highly efficient flexible perovskite solar cells.

Experimental Protocols

The following protocols are based on the methodologies described in the referenced study for the fabrication and testing of flexible perovskite solar cells.

Device Fabrication:

  • Substrate Preparation: Indium tin oxide (ITO)-coated PET substrates were sequentially cleaned with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. The substrates were then treated with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: A PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) solution in toluene (B28343) was spin-coated onto the cleaned substrates, followed by annealing at 100 °C for 10 minutes.

  • Perovskite Layer Formation:

    • Control Perovskite Solution: A precursor solution was prepared by dissolving FAPbI3, Pb(SCN)2, and CsI in a mixed solvent of DMF and DMSO.

    • TFPA-Modified Perovskite Solution: this compound was added to the control perovskite precursor solution at an optimized concentration.

    • The respective perovskite solution was spin-coated onto the HTL-coated substrates. An anti-solvent (ethyl acetate) was dripped onto the spinning substrate to induce crystallization. The films were then annealed at 150 °C for 10 minutes.

  • Electron Transport Layer (ETL) and Electrode Deposition: A C60 fullerene layer was deposited via thermal evaporation, followed by a bathocuproine (BCP) layer. Finally, a copper (Cu) electrode was deposited by thermal evaporation to complete the device.

Long-Term Stability Testing:

  • Operational Stability (Maximum Power Point Tracking): The unsealed devices were continuously illuminated under a simulated AM 1.5G solar spectrum at 100 mW/cm2 in a nitrogen atmosphere. The devices were held at their maximum power point (MPP), and the PCE was periodically measured.

  • Shelf-Life Stability: The unsealed devices were stored in an ambient air environment with a relative humidity of approximately 30-40% at room temperature. The PCE was measured at regular intervals to assess degradation.

Mechanism of Action: How this compound Enhances Stability

The enhanced performance and stability of perovskite solar cells incorporating this compound can be attributed to its bifunctional nature, which allows it to passivate defects within the perovskite film and improve its hydrophobicity.

The proposed mechanism involves two key interactions:

  • Defect Passivation: The carboxylic acid group (-COOH) of TFPA can form a coordinate bond with uncoordinated lead ions (Pb2+) at the grain boundaries and surface of the perovskite film. This interaction effectively passivates "deep-level" defects that act as non-radiative recombination centers, thereby improving the charge carrier lifetime and overall device efficiency.

  • Enhanced Hydrophobicity: The trifluorophenyl group of the TFPA molecule is hydrophobic. When the TFPA molecules anchor to the perovskite surface via the carboxylic acid group, the fluorinated phenyl rings are oriented outwards, creating a hydrophobic "shield." This layer of fluorinated molecules helps to repel moisture, a key factor in the degradation of perovskite materials, thus significantly enhancing the long-term stability of the device in ambient conditions.

The following diagram illustrates this proposed mechanism.

G cluster_passivation Defect Passivation & Hydrophobic Shielding perovskite_surface Perovskite Surface Uncoordinated Pb²⁺ (Defect) H₂O passivated_surface Passivated Perovskite Surface Passivated Pb²⁺ Hydrophobic Shield tfpa This compound (TFPA) -COOH (Carboxylic Acid) Trifluorophenyl Group tfpa:cooh->perovskite_surface:pb tfpa:phenyl->passivated_surface:shield Forms Hydrophobic Layer (Repels H₂O)

Caption: Mechanism of TFPA in enhancing perovskite solar cell stability.

Benchmarking 2,4,5-Trifluorophenylacetic Acid in Organic Electronics: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of organic electronics, the strategic selection of interface materials is paramount to achieving high performance and stability in devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). 2,4,5-Trifluorophenylacetic acid (TFPAA) has emerged as a promising candidate for interface engineering, particularly in perovskite solar cells. This guide provides a comprehensive comparison of TFPAA's performance against alternative materials, supported by experimental data and detailed protocols to aid in research and development.

Performance in Perovskite Solar Cells: Defect Passivation and Enhanced Stability

This compound has demonstrated significant efficacy as a bifunctional additive in perovskite solar cells (PSCs). Its primary roles are to passivate defects at the perovskite surface and enhance the device's long-term stability.

The carboxylic acid group (-COOH) of TFPAA interacts with uncoordinated lead (Pb²⁺) ions, which are common defect sites in perovskite films, thereby reducing non-radiative recombination and improving the power conversion efficiency (PCE). Simultaneously, the hydrophobic trifluorophenyl group provides a moisture-repelling interface, crucial for the longevity of perovskite devices which are notoriously sensitive to environmental degradation.

Comparative Performance Data

The following table summarizes the performance of PSCs treated with TFPAA compared to a control device and devices treated with other common passivation agents.

Passivation Agent Device Structure PCE (%) Voc (V) Jsc (mA/cm²) FF (%) Stability (after 3912h in air)
Control (No Additive) FTO/TiO₂/Perovskite/Spiro-OMeTAD/Au22.95----
This compound (TFPAA) FTO/TiO₂/Perovskite+TFPAA/Spiro-OMeTAD/Au24.56 [1]---Maintains 93.6% of initial PCE [1]
4-tert-butyl-benzylammonium iodide (tBBAI) Glass/ITO/SnO₂/Perovskite/tBBAI/Spiro-OMeTAD/Au----Enhanced stability in high-humidity[2]
Butylamine Iodide (BAI) -19.91 (from 16.61)---Maintains 80% of initial PCE after 450h at 60°C[3]
Guanidinium Iodide (GAI) Perovskite/ETL interface20.771.0225.4280.12-[4]
4-fluoroaniline trifluoroacetate (B77799) (P-F-PMATFA) MAPbI₃ perovskite21.01 (from 19.19)---Enhanced long-term stability[5]

Note: Direct comparison of Voc, Jsc, and FF is challenging due to variations in perovskite compositions and device architectures across different studies. The data presented highlights the overall performance enhancement.

Role in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs): The Promise of Fluorinated Interfaces

While direct reports on the application of this compound in OFETs and OLEDs are scarce, the broader class of fluorinated molecules, particularly those capable of forming self-assembled monolayers (SAMs), offers valuable insights into its potential. Fluorinated SAMs are widely used to modify the surface energy and work function of electrodes and dielectric layers, which are critical for efficient charge injection and transport.

The principle behind using fluorinated SAMs is the large dipole moment of the C-F bond, which can alter the electrostatic potential at an interface. Carboxylic acids, like TFPAA, can anchor to metal oxide surfaces such as indium tin oxide (ITO) or aluminum oxide (Al₂O₃), forming a SAM. A TFPAA-based SAM would be expected to increase the work function of the underlying electrode, facilitating hole injection in p-type OFETs and OLEDs.

Comparative Analysis of Fluorinated Interfacial Layers

This table compares the effects of different types of fluorinated SAMs on the performance of organic electronic devices.

SAM Material Class Anchor Group Typical Substrate Primary Effect on Device Example Performance Metric
Fluorinated Phenylacetic Acids (e.g., TFPAA - hypothetical) Carboxylic AcidITO, Al₂O₃, ZnOIncrease work function, improve hole injection.Expected: Lower contact resistance, reduced threshold voltage in p-type OFETs.
Fluorinated Phosphonic Acids (e.g., PFBPA) Phosphonic AcidITO, ZnOIncrease work function, reduce surface energy.[6][7]Can tune ZnO work function by over 1.5 eV.[8][9]
Fluorinated Silanes (e.g., PFES) TrichlorosilaneSiO₂Create hydrophobic surface, reduce trap states.Increased field-effect mobility in OFETs.[10]
Fluorinated Polymers --Act as stable, low-k dielectric layers.OFETs with mobility > 8 cm²/Vs and operating voltage < -4V.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide protocols for the application of TFPAA in PSCs and the formation of a comparative phosphonic acid-based SAM.

Fabrication of Perovskite Solar Cells with TFPAA Additive

This protocol is based on a typical procedure for fabricating high-efficiency PSCs, incorporating TFPAA as an additive.

Materials:

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Perovskite precursor solution (e.g., FAI:PbI₂ in DMF:DMSO)

  • This compound (TFPAA)

  • Spiro-OMeTAD solution (with Li-TFSI and tBP additives)

  • Gold (Au) pellets for thermal evaporation

Procedure:

  • Substrate Cleaning: Clean FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer by spin-coating, followed by a mesoporous TiO₂ layer. Sinter the substrates at 500°C.

  • Perovskite Film Formation:

    • Prepare the perovskite precursor solution.

    • Add TFPAA to the perovskite precursor solution at an optimized concentration (e.g., 0.1-1.0 mg/mL).

    • Spin-coat the TFPAA-containing perovskite solution onto the TiO₂ layer in a nitrogen-filled glovebox.

    • Anneal the film on a hotplate to crystallize the perovskite.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the Spiro-OMeTAD solution on top of the perovskite layer.

  • Electrode Deposition: Thermally evaporate a gold top electrode (approx. 100 nm) through a shadow mask to define the device area.

  • Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM1.5G illumination.

Formation of a Fluorinated Phosphonic Acid SAM on ITO

This protocol describes the formation of a self-assembled monolayer of Pentafluorobenzyl Phosphonic Acid (PFBPA) on an ITO substrate, a common alternative for interface modification.

Materials:

  • ITO-coated glass substrates

  • Pentafluorobenzyl Phosphonic Acid (PFBPA)

  • High-purity solvent (e.g., 2-propanol or a mixture of solvents)

Procedure:

  • Substrate Cleaning and Activation: Clean ITO substrates as described above. Treat the substrates with UV-Ozone or an oxygen plasma for 5-10 minutes to create a hydrophilic surface with hydroxyl groups for SAM attachment.

  • SAM Deposition:

    • Prepare a dilute solution of PFBPA (e.g., 1 mM) in the chosen solvent.

    • Immerse the cleaned and activated ITO substrates in the PFBPA solution for a specified time (typically 1-24 hours) at room temperature.

    • The phosphonic acid headgroup will react with the hydroxylated ITO surface, forming a covalent bond.

  • Rinsing and Annealing:

    • Remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the substrates with a stream of nitrogen.

    • Optionally, anneal the SAM-coated substrates at a moderate temperature (e.g., 100-150°C) to improve monolayer ordering and stability.

  • Characterization: The modified ITO surface can be characterized by contact angle measurements, X-ray photoelectron spectroscopy (XPS), and ultraviolet photoelectron spectroscopy (UPS) to confirm monolayer formation and determine the change in work function.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the performance of interfacial materials like TFPAA in organic electronic devices.

G cluster_prep Material & Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization & Analysis cluster_eval Performance Evaluation Material_Synthesis Synthesis/Purification of 2,4,5-TFPAA & Alternatives Solution_Prep Precursor/SAM Solution Preparation Material_Synthesis->Solution_Prep Substrate_Cleaning Substrate Cleaning (FTO, ITO, SiO₂) Substrate_Cleaning->Solution_Prep Layer_Deposition Active/Interfacial Layer Deposition (Spin-coating, etc.) Solution_Prep->Layer_Deposition Annealing Thermal Annealing Layer_Deposition->Annealing Microscopy Morphology Analysis (AFM, SEM) Layer_Deposition->Microscopy Electrode_Deposition Top Electrode Evaporation Annealing->Electrode_Deposition Electrical_Meas Electrical Measurement (J-V, Transfer Curves) Electrode_Deposition->Electrical_Meas Spectroscopy Spectroscopic Analysis (XPS, UPS) Electrode_Deposition->Spectroscopy Stability_Test Long-term Stability Testing Electrode_Deposition->Stability_Test Data_Extraction Extraction of Key Metrics (PCE, Mobility, Vth) Electrical_Meas->Data_Extraction Comparative_Analysis Comparative Analysis vs. Control & Alternatives Spectroscopy->Comparative_Analysis Microscopy->Comparative_Analysis Stability_Test->Comparative_Analysis Data_Extraction->Comparative_Analysis

Caption: Workflow for benchmarking interfacial materials in organic electronics.

Conclusion

This compound serves as a highly effective bifunctional additive in perovskite solar cells, significantly enhancing both power conversion efficiency and long-term stability through defect passivation and moisture resistance. While its direct application in OFETs and OLEDs is not yet widely reported, the principles of interface engineering with fluorinated molecules suggest its potential for modifying electrode work functions and improving charge injection. The comparative data and protocols provided in this guide aim to facilitate further research and development in the application of TFPAA and other advanced materials in the field of organic electronics.

References

A comparative analysis of the cost-effectiveness of different 2,4,5-Trifluorophenylacetic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of synthetic routes to 2,4,5-Trifluorophenylacetic acid, a key intermediate in the production of various pharmaceuticals, including the antidiabetic drug Sitagliptin (B1680988). This guide provides a detailed analysis of several common synthesis methods, with a focus on their cost-effectiveness, supported by available experimental data and protocols.

This compound is a critical building block in medicinal chemistry. Its efficient synthesis is a subject of significant interest for industrial and academic researchers. This guide explores and compares various synthetic pathways, offering insights into their respective advantages and disadvantages to aid in the selection of the most suitable method for a given application.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative and qualitative aspects of different synthesis methods for this compound based on available literature.

Method Starting Material(s) Key Steps Reported Yield Advantages Disadvantages
Method 1: From 2,4,5-Trifluoronitrobenzene 2,4,5-Trifluoronitrobenzene, Diethyl malonateCondensation, Hydrolysis, Decarboxylation, Nitro reduction, Diazotization, FluorinationHigh total yield (claimed)Cheap and readily available raw materials, suitable for industrial production.[1][2]Multi-step process with several variations in the reaction sequence.[1]
Method 2: From 1,2,4-Trifluorobenzene (B1293510) (Friedel-Crafts) 1,2,4-TrifluorobenzeneFriedel-Crafts acetylation, Willgerodt-Kindler reaction, Hydrolysis80% (recrystallized product)Simple and efficient process, mild reaction conditions.[3]Use of potentially hazardous reagents in the Willgerodt-Kindler reaction.
Method 3: From 2,4,5-Trifluorobenzoic Acid 2,4,5-Trifluorobenzoic acidAcyl chlorination, Reduction, Halogenation, Grignard reaction, CarboxylationHigh synthesis yield (claimed)Readily available raw materials, simple to operate.[4][5]Multi-step process involving a Grignard reagent which can be sensitive to moisture.
Method 4: From 1,2,4,5-Tetrafluorobenzene 1,2,4,5-Tetrafluorobenzene, Alkyl cyanoacetateNucleophilic aromatic substitution, Hydrolysis, Decarboxylation64-75%Simple and safe to operate, suitable for industrial production.[6]Starting material may be more expensive than other alternatives.
Method 5: From 1,2,4-Trifluorobenzene and Dichloromethane 1,2,4-Trifluorobenzene, Dichloromethane, Sodium cyanidePhase-transfer catalysis99.2% (molar yield)High yield, potentially fewer steps.[7][8]Use of highly toxic sodium cyanide.[3]
Method 6: From 2,4,5-Trifluoromandelic Acid 2,4,5-Trifluoromandelic acidReduction69.5% (molar yield)Potentially a more direct route if the starting material is available.[9]The mandelic acid precursor may not be as readily available or cost-effective.

Experimental Protocols

Method 1: From 2,4,5-Trifluoronitrobenzene

Step A: Condensation of 2,4,5-Trifluoronitrobenzene with Diethyl Malonate This initial step involves the reaction of 2,4,5-trifluoronitrobenzene with diethyl malonate in the presence of a strong base such as sodium hydroxide (B78521) or potassium hydroxide to yield 2,5-difluoro-4-nitrophenyl malonate.[1] The high reactivity of the fluorine atom para to the nitro group facilitates this condensation.[1][2]

Subsequent Steps: The synthesis proceeds through a series of reactions that can be performed in different orders:[1]

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed and decarboxylated to form the corresponding phenylacetic acid derivative.

  • Nitro Reduction: The nitro group is reduced to an amino group, typically through catalytic hydrogenation.

  • Diazotization and Fluorination: The amino group is converted to a diazonium salt and subsequently replaced by a fluorine atom.

The flexibility in the order of these steps allows for optimization based on laboratory conditions and available reagents.[1]

Method 2: From 1,2,4-Trifluorobenzene (Friedel-Crafts)

Step 1: Friedel-Crafts Acetylation 1,2,4-Trifluorobenzene is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2,4,5-trifluoroacetophenone.[3]

Step 2: Willgerodt-Kindler Reaction The 2,4,5-trifluoroacetophenone is then subjected to the Willgerodt-Kindler reaction, which involves heating with sulfur and a primary or secondary amine (like morpholine) to form a thioamide.[3]

Step 3: Hydrolysis The resulting thioamide is hydrolyzed under acidic or basic conditions to yield this compound. The crude product can be purified by recrystallization from 60% ethanol (B145695) to achieve a yield of 80%.[3]

Method 3: From 2,4,5-Trifluorobenzoic Acid

Step 1: Formation of 2,4,5-Trifluorobenzoyl Chloride 2,4,5-Trifluorobenzoic acid is reacted with a chlorinating agent in a solvent to produce 2,4,5-trifluorobenzoyl chloride.[4][5]

Step 2: Reduction to 2,4,5-Trifluoromethylbenzyl Alcohol The obtained 2,4,5-trifluorobenzoyl chloride is then reduced using a suitable reducing agent in an organic solvent to yield 2,4,5-trifluoromethylbenzyl alcohol.[4][5]

Step 3: Halogenation to 2,4,5-Trifluorobenzyl Halide The alcohol is converted to a benzyl (B1604629) halide (chloride or bromide) by reacting with a halogenation reagent.[4][5]

Step 4 & 5: Grignard Reaction and Carboxylation The 2,4,5-trifluorobenzyl halide is reacted with magnesium metal in an organic solvent to form the corresponding Grignard reagent. This is followed by reaction with carbon dioxide to produce this compound.[4][5]

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the described synthesis methods.

Synthesis_Method_1 start 2,4,5-Trifluoronitrobenzene + Diethyl Malonate step1 Condensation start->step1 intermediate1 2,5-Difluoro-4-nitrophenyl malonate step1->intermediate1 step2 Hydrolysis & Decarboxylation intermediate1->step2 intermediate2 2,5-Difluoro-4-nitrophenyl acetic acid step2->intermediate2 step3 Nitro Reduction intermediate2->step3 intermediate3 2,5-Difluoro-4-aminophenyl acetic acid step3->intermediate3 step4 Diazotization & Fluorination intermediate3->step4 product 2,4,5-Trifluorophenylacetic acid step4->product

Caption: Synthesis of this compound from 2,4,5-Trifluoronitrobenzene.

Synthesis_Method_2 start 1,2,4-Trifluorobenzene step1 Friedel-Crafts Acetylation start->step1 intermediate1 2,4,5-Trifluoroacetophenone step1->intermediate1 step2 Willgerodt-Kindler Reaction intermediate1->step2 intermediate2 Thioamide intermediate step2->intermediate2 step3 Hydrolysis intermediate2->step3 product 2,4,5-Trifluorophenylacetic acid step3->product

Caption: Synthesis of this compound via Friedel-Crafts Acetylation.

Synthesis_Method_3 start 2,4,5-Trifluorobenzoic Acid step1 Acyl Chlorination start->step1 intermediate1 2,4,5-Trifluorobenzoyl Chloride step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 2,4,5-Trifluoromethylbenzyl Alcohol step2->intermediate2 step3 Halogenation intermediate2->step3 intermediate3 2,4,5-Trifluorobenzyl Halide step3->intermediate3 step4 Grignard Reaction intermediate3->step4 intermediate4 Grignard Reagent step4->intermediate4 step5 Carboxylation (CO2) intermediate4->step5 product 2,4,5-Trifluorophenylacetic acid step5->product

Caption: Synthesis of this compound from 2,4,5-Trifluorobenzoic Acid.

Conclusion

The choice of a synthesis method for this compound depends on several factors, including the desired scale of production, the availability and cost of starting materials, and safety considerations.

  • For large-scale industrial production, methods starting from readily available and inexpensive materials like 2,4,5-trifluoronitrobenzene or 1,2,4-trifluorobenzene appear to be advantageous, despite being multi-step processes. The method starting from 2,4,5-trifluoronitrobenzene, in particular, is highlighted for its high total yield and cost-effective raw materials.[1][2]

  • For laboratory-scale synthesis, where simplicity and milder conditions might be prioritized, the Friedel-Crafts approach followed by the Willgerodt-Kindler reaction offers a relatively straightforward route with a good reported yield.[3]

  • Methods involving hazardous reagents, such as sodium cyanide, while offering high yields, require stringent safety protocols and may not be suitable for all research environments.[3]

Further research and process optimization are needed to provide a more definitive cost-benefit analysis. This would require detailed data on raw material costs, energy consumption, waste disposal, and labor for each method on a comparable scale. However, this guide provides a solid foundation for researchers and drug development professionals to make an informed decision based on the currently available information.

References

Comparative Guide to Analytical Methods for 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Analytical Method Validation

The reliable quantification of 2,4,5-Trifluorophenylacetic acid, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and process control.[4] The selection of an appropriate analytical method requires a thorough evaluation of its performance characteristics. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] Key validation parameters, as defined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[7][8] This guide compares three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Comparison of Method Performance

The choice of an analytical method is a trade-off between performance, complexity, and cost. HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity, while GC-MS provides high resolving power but often requires sample derivatization.[9][10] A summary of typical performance characteristics for these methods is presented below.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL10 - 5000 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Detection (LOD) ~0.1 µg/mL~0.03 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 ng/mL~5 ng/mL
Table 1: Representative comparison of validation parameters for common analytical methods. Data is synthesized from typical performance characteristics for analogous small aromatic acid compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. The following sections outline standard protocols for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for quality control in the pharmaceutical industry due to its robustness and reliability.[5]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure sharp peak shapes.[11][12] A typical starting condition could be 60:40 Water:Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV detection at approximately 265-272 nm, the λmax for the phenyl chromophore.[2]

    • Injection Volume: 10 µL.

  • Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase or a compatible solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL stock), then diluted as necessary to fall within the linear range of the calibration curve. Filtration through a 0.45 µm filter is recommended before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice.[13][14]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column with shorter dimensions suitable for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[11]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-), as the carboxylic acid group readily deprotonates.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]⁻, and a characteristic fragment ion would be monitored for quantification.

    • Typical MRM Transition (Hypothetical): m/z 189 → m/z 145 (corresponding to the loss of CO2).

  • Sample Preparation: Similar to HPLC-UV, but dilutions are made to much lower concentrations (ng/mL range). For biological matrices, protein precipitation or liquid-liquid extraction may be necessary.[9]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency but requires the analyte to be volatile and thermally stable. Carboxylic acids like this compound are non-volatile and must be chemically modified (derivatized) before analysis.[10][15]

  • Instrumentation: A gas chromatograph with a capillary column, coupled to a mass spectrometer (typically a single quadrupole with an electron ionization source).

  • Derivatization Protocol (Silylation):

    • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.[9]

    • Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete reaction.[9]

    • Cool the sample to room temperature before injection.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[9]

    • Injection Volume: 1 µL (typically in splitless mode for trace analysis).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for enhanced sensitivity and selectivity.

Visualizing the Analytical Workflow

The selection of an analytical method dictates the entire workflow from sample preparation to data analysis. The diagram below illustrates the key steps and decision points for each of the discussed techniques.

G Comparative Workflow of Analytical Methods cluster_0 HPLC-UV cluster_1 LC-MS/MS cluster_2 GC-MS a0 Sample Dissolution (Mobile Phase/MeOH) a1 Filtration (0.45 µm) a0->a1 a2 HPLC Separation (C18 Column) a1->a2 a3 UV Detection a2->a3 a4 Quantification (External Standard) a3->a4 b0 Sample Dilution (ng/mL range) b1 Filtration (0.22 µm) b0->b1 b2 LC Separation (Fast Gradient) b1->b2 b3 ESI Ionization (-) b2->b3 b4 MS/MS Detection (MRM) b3->b4 b5 Quantification (Internal Standard) b4->b5 c0 Sample Extraction & Drying c1 Derivatization (e.g., Silylation) c0->c1 c2 GC Separation (Capillary Column) c1->c2 c3 EI Ionization c2->c3 c4 MS Detection (SIM) c3->c4 c5 Quantification (Internal Standard) c4->c5 start Analyte: 2,4,5-Trifluorophenylacetic Acid Sample start->a0 start->b0 start->c0

Figure 1: Workflow comparison for HPLC-UV, LC-MS/MS, and GC-MS methods.

Logical Relationships in Method Selection

Choosing the optimal method depends on the specific analytical requirements. The following diagram outlines the logical decision-making process based on key performance attributes.

G Decision Matrix for Method Selection cluster_methods Decision Matrix for Method Selection cluster_attributes Decision Matrix for Method Selection requirement Primary Requirement? robustness Robustness & Cost-Effectiveness requirement->robustness Routine Analysis sensitivity Highest Sensitivity & Selectivity requirement->sensitivity Trace-Level Analysis volatility Analysis of Volatile Analytes (after derivatization) requirement->volatility Alternative Approach hplc HPLC-UV lcms LC-MS/MS gcms GC-MS qc Routine QC & Assay robustness->qc impurities Trace Impurity Profiling sensitivity->impurities bioanalysis Bioanalysis (e.g., Plasma) sensitivity->bioanalysis volatility->gcms impurities->lcms bioanalysis->lcms qc->hplc

Figure 2: Logical relationships guiding the selection of an analytical method.

Conclusion

The cross-validation of analytical methods is essential for ensuring data integrity throughout the drug development lifecycle. For the analysis of this compound:

  • HPLC-UV is the recommended method for routine quality control, offering excellent precision and accuracy in a cost-effective and robust platform.[7][16]

  • LC-MS/MS is the superior choice for applications demanding high sensitivity, such as the quantification of trace-level impurities or for bioanalytical studies in complex matrices.[17]

  • GC-MS , while a powerful technique, introduces the additional complexity and potential variability of a derivatization step, making it a less direct but viable alternative.[18][19]

Ultimately, the selection should be guided by the specific requirements of the analysis, including the required sensitivity, the sample matrix, available instrumentation, and regulatory expectations.

References

Evaluating the performance of different catalysts in 2,4,5-Trifluorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,4,5-Trifluorophenylacetic acid is a crucial building block, notably in the synthesis of antidiabetic medications like Sitagliptin (B1680988).[1][2] This guide provides a comparative overview of various catalytic methods for its synthesis, presenting experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.

Performance Comparison of Catalytic Strategies

The synthesis of this compound can be achieved through several pathways, each employing different catalytic systems. The choice of catalyst directly impacts yield, purity, and overall process efficiency. Below is a summary of quantitative data from various reported methods.

Synthetic RouteKey Catalytic StepCatalystSubstrateYield (%)Purity (%)Reference
Route 1: From 1,2,4-Trifluorobenzene ChloromethylationZinc chloride / Zeolite1,2,4-Trifluorobenzene--[3]
CyanationPhase Transfer Catalyst (e.g., TBAB)2,4,5-Trifluorobenzyl chloride>95>99[4][5]
Route 2: From 2,4,5-Trifluoronitrobenzene Nitro Group Reduction5% Palladium on Carbon (Pd/C)Diethyl 2,5-difluoro-4-nitrophenylmalonate--[6]
Route 3: Friedel-Crafts Acetylation Route Friedel-Crafts AcylationAluminum chloride (AlCl₃)1,2,4-Trifluorobenzene90 (amide)-[7]
Route 4: Grignard Reagent Route Grignard Coupling- (Involves Grignard reagent formation)2,4,5-Trifluorobromobenzene--[8][9]
OxidationRuthenium trichloride (B1173362) (RuCl₃)1-(2-allyl)-2,4,5-trifluorobenzene--[9]

Experimental Protocols

Detailed methodologies for the key catalytic steps are provided below. These protocols are synthesized from patent literature and academic publications.

Route 1: Cyanation of 2,4,5-Trifluorobenzyl Chloride using a Phase Transfer Catalyst

This method involves the cyanation of 2,4,5-trifluorobenzyl chloride, which is synthesized from 1,2,4-trifluorobenzene. The use of a phase transfer catalyst is crucial for achieving high yields.

  • Preparation of 2,4,5-Trifluorobenzyl Chloride: 1,2,4-Trifluorobenzene is reacted with paraformaldehyde and a chlorinating agent.[4][5]

  • Cyanation Reaction: In a reaction vessel, 2,4,5-trifluorobenzyl chloride is dissolved in a suitable organic solvent. An aqueous solution of sodium cyanide is added, along with a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). The mixture is stirred vigorously at a controlled temperature until the reaction is complete (monitored by GC or TLC).

  • Work-up and Hydrolysis: The organic layer is separated, washed, and the solvent is evaporated. The resulting 2,4,5-trifluorobenzyl cyanide is then hydrolyzed under acidic or alkaline conditions to yield this compound. For instance, refluxing with hydrochloric acid and acetic acid for 3 hours can yield the final product with a purity of 99% and a yield of 99.5%.[4]

Route 2: Reduction of Diethyl 2,5-difluoro-4-nitrophenylmalonate using Palladium on Carbon

This synthetic pathway begins with the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate.

  • Condensation: 2,4,5-Trifluoronitrobenzene is condensed with diethyl malonate in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide to form diethyl 2,5-difluoro-4-nitrophenylmalonate.[6]

  • Catalytic Hydrogenation: The diethyl 2,5-difluoro-4-nitrophenylmalonate is dissolved in a solvent such as ethanol (B145695) or isopropanol. A catalytic amount of 5% palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at room temperature and atmospheric pressure for approximately 6 hours.[6]

  • Subsequent Steps: Following the reduction of the nitro group, the resulting amino compound undergoes hydrolysis, acidification, decarboxylation, and a diazotization-fluorination reaction to yield this compound.[6]

Route 3: Friedel-Crafts Acetylation of 1,2,4-Trifluorobenzene

This approach utilizes a classic Friedel-Crafts reaction to introduce an acetyl group onto the trifluorobenzene ring.

  • Acetylation: 1,2,4-Trifluorobenzene is reacted with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction yields 2,4,5-trifluoroacetophenone.[7]

  • Willgerodt-Kindler Reaction: The 2,4,5-trifluoroacetophenone is then subjected to a Willgerodt-Kindler reaction. This involves heating the acetophenone (B1666503) with sulfur and a secondary amine (e.g., dimethylamine (B145610) hydrochloride) to form a thioamide.[7]

  • Hydrolysis: The resulting thio-2,4,5-trifluorophenylacetic acid amide is hydrolyzed, typically using a mixture of ethanol and sodium hydroxide solution under reflux, to produce this compound.[7]

Visualizing the Catalyst Evaluation Workflow

To systematically evaluate and select a catalyst for a specific synthetic transformation, a logical workflow can be employed. The following diagram illustrates a general process for catalyst screening and optimization.

Catalyst_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Define_Reaction Define Reaction: Substrate, Product, Conditions Select_Catalysts Select Candidate Catalysts (Literature, Theory) Define_Reaction->Select_Catalysts Initial_Experiments Perform Small-Scale Screening Experiments Select_Catalysts->Initial_Experiments Analyze_Results Analyze Initial Results: Conversion, Selectivity Initial_Experiments->Analyze_Results Identify_Leads Identify Lead Catalyst(s) Analyze_Results->Identify_Leads DOE Design of Experiments (DoE): Concentration, Temp, Time Identify_Leads->DOE Optimization_Runs Conduct Optimization Experiments DOE->Optimization_Runs Model_Performance Model Catalyst Performance Optimization_Runs->Model_Performance Optimal_Conditions Determine Optimal Conditions Model_Performance->Optimal_Conditions Scale_Up Scale-Up Reaction Optimal_Conditions->Scale_Up Validate_Performance Validate Performance: Yield, Purity, Robustness Scale_Up->Validate_Performance Final_Selection Final Catalyst Selection Validate_Performance->Final_Selection

Caption: A workflow for catalyst evaluation and selection.

This guide highlights that the synthesis of this compound can be approached through various catalytic methods. The optimal choice will depend on factors such as raw material availability, cost, safety considerations, and desired product purity. The provided data and protocols serve as a valuable resource for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Analysis of the Biological Activities of 2,4,5-Trifluorophenylacetic Acid Derivatives and Other Halogenated Phenylacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2,4,5-trifluorophenylacetic acid derivatives against other halogenated phenylacetic acid compounds. The introduction of halogen atoms, particularly fluorine, into the phenylacetic acid scaffold has been a key strategy in medicinal chemistry to enhance therapeutic potential. This document summarizes key findings on their anti-inflammatory, anticancer, and antimicrobial properties, supported by available experimental data and detailed methodologies.

Introduction to Halogenated Phenylacetic Acids

Phenylacetic acid and its derivatives are recognized for their diverse biological activities. The incorporation of halogen atoms (F, Cl, Br, I) onto the phenyl ring can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. Fluorine, in particular, is often utilized in drug design due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, which can enhance cell membrane permeability and metabolic stability. This guide focuses on comparing derivatives of this compound with other halogenated analogues to elucidate structure-activity relationships.

Anti-inflammatory Activity

Halogenated phenylacetic acid derivatives have shown promise as anti-inflammatory agents. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the anti-inflammatory potential of new compounds.

Quantitative Data for Anti-inflammatory Activity
Compound/DerivativeAssayModelKey FindingsReference
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edemaWistar ratsSignificant reduction in paw edema at 20 mg/kg (single dose) and at all tested doses (10, 20, 40 mg/kg) after 14 days.[1][1]
Phenylacetic AcidGeneral Anti-inflammatoryIn vitro/In vivoPhenylacetic acid has known anti-inflammatory properties.[2]
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is a standard method for assessing the acute anti-inflammatory activity of compounds.[3][4][5]

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound by measuring the inhibition of carrageenan-induced paw edema in rats.

Materials:

  • Male Wistar rats (150-200g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound and vehicle

  • Reference drug (e.g., Diclofenac sodium)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=5-6 per group): Vehicle control, reference drug, and test compound groups at various doses.

  • Compound Administration: Administer the test compound, vehicle, or reference drug via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).

  • Calculation of Edema and Inhibition:

    • The volume of edema is the difference in paw volume before and after carrageenan injection.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

experimental_workflow cluster_pre_treatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis animal_prep Animal Acclimatization & Grouping compound_admin Compound Administration (Test/Vehicle/Reference) animal_prep->compound_admin carrageenan_injection Sub-plantar Carrageenan Injection compound_admin->carrageenan_injection 30-60 min paw_measurement Measure Paw Volume/Thickness at Time Intervals carrageenan_injection->paw_measurement 0, 1, 2, 3, 4, 24h calculate_edema Calculate Edema Volume paw_measurement->calculate_edema calculate_inhibition Calculate Percentage Inhibition calculate_edema->calculate_inhibition

Carrageenan-Induced Paw Edema Experimental Workflow

Anticancer Activity

The cytotoxic effects of halogenated phenylacetic acid derivatives have been investigated against various cancer cell lines. The presence and position of halogen atoms can influence the anticancer potency.

Quantitative Data for Anticancer Activity
Compound/DerivativeCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[6][7]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[6][7]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast Cancer)100[6][7]
Imatinib (B729) (Reference Drug)PC3 (Prostate Carcinoma)40[6][7]
Imatinib (Reference Drug)MCF-7 (Breast Cancer)98[6][7]

Note: The provided data focuses on 4-fluorophenylacetamide derivatives. A direct comparison with this compound derivatives and other halogenated analogs in the same study is not available. The data suggests that fluorinated phenylacetamides exhibit cytotoxic activity, although they were less potent than the reference drug imatinib in this particular study.[6][7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability, which is a common way to determine the cytotoxic potential of compounds.[7][8]

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50) in a cancer cell line.

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7)

  • Complete cell culture medium

  • 96-well microplates

  • Test compound and vehicle (e.g., DMSO)

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the MTS tetrazolium compound to a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity

Phenylacetic acid derivatives, including halogenated forms, have been explored for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Quantitative Data for Antimicrobial Activity
Compound/DerivativeOrganismMIC (µg/mL)Reference
Phenylacetic acid complexesS. aureus, E. coliGood antibacterial activity (specific MIC values not provided)[9]
Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivatives (some fluorinated)Staphylococcus aureus1.56 - 6.25[10]

Note: Specific MIC values for this compound derivatives were not found in the initial searches. However, the general class of phenylacetic acids and other fluorinated heterocyclic compounds have demonstrated antibacterial potential.[9][10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines a standard method for determining the MIC of a compound against a specific bacterium.[11][12][13][14]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound and vehicle

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density with a microplate reader.

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated phenylacetic acids is influenced by the nature, number, and position of the halogen substituents on the phenyl ring.

structure_activity_relationship cluster_phenylacetic_acid Phenylacetic Acid Core cluster_halogenation Halogenation Effects cluster_biological_activity Resulting Biological Activity pa_core Phenylacetic Acid lipophilicity Increased Lipophilicity pa_core->lipophilicity Halogen Substitution (F, Cl, Br) metabolic_stability Enhanced Metabolic Stability pa_core->metabolic_stability Halogen Substitution (F, Cl, Br) membrane_permeability Improved Cell Membrane Permeability pa_core->membrane_permeability Halogen Substitution (F, Cl, Br) anti_inflammatory Anti-inflammatory lipophilicity->anti_inflammatory anticancer Anticancer lipophilicity->anticancer antimicrobial Antimicrobial lipophilicity->antimicrobial metabolic_stability->anti_inflammatory metabolic_stability->anticancer metabolic_stability->antimicrobial membrane_permeability->anti_inflammatory membrane_permeability->anticancer membrane_permeability->antimicrobial

Structure-Activity Relationship of Halogenated Phenylacetic Acids
  • Fluorine Substitution: The introduction of fluorine atoms, as in this compound, generally increases lipophilicity and metabolic stability. This can lead to enhanced bioavailability and potency.

  • Position of Halogen: The position of the halogen on the phenyl ring is critical. Different substitution patterns can alter the electronic properties and steric hindrance of the molecule, affecting its interaction with target enzymes or receptors.

  • Multiple Halogenation: Di- and tri-halogenated compounds often exhibit different activity profiles compared to their mono-halogenated counterparts. For instance, in some series of compounds, di-halogenated derivatives show better potency than mono-halogenated ones.

Conclusion

The halogenation of the phenylacetic acid scaffold is a viable strategy for developing new therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties. While direct comparative studies on the biological activities of this compound derivatives versus other halogenated analogs are limited, the available data suggest that fluorination can confer advantageous physicochemical properties that may translate to enhanced biological activity. Further systematic studies are required to fully elucidate the structure-activity relationships and to identify the most potent and selective halogenated phenylacetic acid derivatives for specific therapeutic applications. The experimental protocols provided in this guide offer a framework for the standardized evaluation of these compounds.

References

Safety Operating Guide

Proper Disposal of 2,4,5-Trifluorophenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 2,4,5-Trifluorophenylacetic Acid

This compound is a chemical compound that requires careful handling and disposal due to its hazardous properties. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all disposal procedures must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The primary directive for the disposal of this compound is to treat it as hazardous waste in accordance with all applicable federal, state, and local regulations.[3]

Before beginning any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and procedures.[4] Personnel handling this waste must be trained on proper waste handling procedures and be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] All handling of the solid chemical and its waste should be performed in a well-ventilated area or a chemical fume hood.[5][6]

Operational and Disposal Plan: Step-by-Step Guidance

1. Waste Identification and Segregation:

  • All waste containing this compound, including contaminated materials such as weighing paper, gloves, and empty containers, must be treated as hazardous waste.[4][7]

  • This waste stream must be segregated from other incompatible waste streams to prevent dangerous reactions.[7][8] Specifically, keep it separate from strong bases, oxidizing agents, and reducing agents.[4]

2. Waste Collection and Containerization:

  • Use only appropriate, designated, and properly labeled hazardous waste containers for collection.[9] Plastic containers are often preferred for acid waste.[9]

  • The container must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[10]

  • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).[8][11]

3. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[9]

  • The storage area should have secondary containment to contain any potential spills.[7][11]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[7][9]

4. Recommended Disposal Method: High-Temperature Incineration

  • The most effective and recommended method for the complete destruction of fluorinated organic compounds like this compound is high-temperature incineration.[3] This process is necessary to break the stable carbon-fluorine bond.[3]

  • The incineration facility must be specifically licensed to handle halogenated organic waste.[3]

5. Alternative Disposal Method: Hazardous Waste Landfill

  • If high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill is an alternative.[3]

  • The landfill must be permitted to accept halogenated organic waste.[3] Proper packaging and labeling are critical to prevent leakage and ensure correct handling.[3]

6. Spill and Contamination Cleanup:

  • In the event of a spill, trained personnel wearing appropriate PPE should manage the cleanup.[4]

  • Contain the spill with a compatible absorbent material.[4]

  • Collect the spilled chemical and contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[4][7][10] Do not use spark-generating tools during cleanup.[5][12]

  • For large spills, evacuate the area and contact your institution's emergency response team.[4]

7. Empty Container Disposal:

  • Empty containers that held this compound must be managed as hazardous waste unless they are triple-rinsed.[11] The rinsate from this process must be collected and disposed of as hazardous waste.[11]

  • After triple-rinsing, deface or remove all labels from the container before disposing of it as regular trash or recycling, in accordance with institutional policies.[8][11]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation 55 gallons[7][9]
Maximum Acutely Toxic (P-listed) Waste 1 quart[7][9]
Neutralization pH Range (General Corrosives) 6.0 - 8.0[3]
Waste Container Fill Limit Do not fill over 90% capacity[13]

Disposal Workflow Diagram

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2,4,5-Trifluorophenylacetic acid, including comprehensive operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4][5]Protects against dust particles and splashes, preventing serious eye irritation.[1][3]
Skin Protection Chemical-resistant gloves (inspected prior to use) and impervious clothing.[4] Fire/flame resistant clothing is also recommended.[4][5]Prevents skin contact which can cause irritation.[1][3][4]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[4][5] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3] In cases of dust formation, a dust mask (type N95 or P2) is appropriate.[1][6]Protects against inhalation of dust or vapors, which may cause respiratory irritation.[1][3]

Occupational Exposure Limits:

As of the latest review, no specific occupational exposure limits (OELs) such as Threshold Limit Value (TLV), Permissible Exposure Limit (PEL), or Recommended Exposure Limit (REL) have been assigned for this compound.[7] Therefore, it is crucial to handle this chemical with a high degree of caution in a well-ventilated area, such as a fume hood, to minimize any potential exposure.

Step-by-Step Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

Workflow for Safe Handling:

Figure 1. Safe Handling Workflow prep Preparation - Review SDS - Don appropriate PPE - Ensure fume hood is operational handle Handling - Work in a well-ventilated fume hood - Avoid dust formation - Use non-sparking tools prep->handle storage Storage - Store in a tightly closed container - Keep in a cool, dry, well-ventilated area - Segregate from incompatible materials handle->storage cleanup Post-Handling - Decontaminate work area - Properly dispose of waste - Wash hands thoroughly storage->cleanup

Caption: Figure 1 outlines the essential steps for the safe handling of this compound, from preparation to post-handling cleanup.

Detailed Protocol:

  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[1][2][3][4] Ensure a fume hood is operational and that all required PPE is readily available and in good condition. An eyewash station and safety shower should be in close proximity.[7]

  • Handling : Always handle this compound within a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][4][5] Use non-sparking tools to prevent ignition sources.[4][5]

  • Storage : Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place.[1][4][5] It should be stored separately from incompatible materials and foodstuffs.[4][5]

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Follow the disposal plan outlined below for waste and contaminated PPE. Always wash hands thoroughly with soap and water after handling the chemical.[1][4]

Emergency and First-Aid Procedures

In case of accidental exposure, immediate action is crucial.

Logical Flow for Emergency Response:

Figure 2. Emergency Response Protocol exposure Exposure Event remove Remove from Exposure Source - Move to fresh air - Remove contaminated clothing exposure->remove decon Decontamination - Skin: Wash with soap and water for 15 min - Eyes: Rinse with water for 15 min remove->decon medical Seek Medical Attention - Bring SDS with you decon->medical

Caption: Figure 2 illustrates the immediate, sequential actions to take in the event of an accidental exposure to this compound.

First-Aid Measures:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3][4]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3][4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3][4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4]

Spill and Disposal Plan

A clear and actionable plan for spills and waste disposal is essential for laboratory safety and environmental protection.

4.1. Spill Cleanup Protocol

For a small spill of solid this compound:

  • Evacuate and Isolate : Evacuate non-essential personnel from the immediate area and ensure proper ventilation (use fume hood if spill is contained within it).

  • Don PPE : Wear the appropriate PPE as detailed in Table 1, including respiratory protection.

  • Containment : Prevent the spread of the dust.

  • Cleanup : Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste.[1][6] A HEPA-filtered vacuum can also be used for cleanup.

  • Decontamination : Clean the spill area with soap and water.

  • Waste Disposal : Dispose of the collected waste and any contaminated cleaning materials as hazardous waste according to the disposal plan.

4.2. Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Chemical Waste :

    • Collect waste this compound and spill cleanup materials in a designated, clearly labeled, and sealed container for halogenated organic waste.[4]

    • The primary recommended method for the disposal of halogenated organic waste is incineration in a regulated hazardous waste incinerator.[4] This process should be carried out by a licensed hazardous waste disposal company.

    • Landfilling of halogenated organic compounds is generally restricted.[8]

  • Contaminated PPE Disposal :

    • Segregation : All PPE contaminated with this compound must be segregated from general laboratory waste.[6]

    • Containment : Place contaminated PPE (gloves, lab coats, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

    • Disposal : Contaminated PPE must be disposed of as hazardous waste, typically through incineration by a licensed waste management company.[6] Do not attempt to launder contaminated clothing with regular laundry.

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for you and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trifluorophenylacetic acid
Reactant of Route 2
2,4,5-Trifluorophenylacetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.